molecular formula C12H16O2 B8122830 Tricyclodecenyl acetate

Tricyclodecenyl acetate

Cat. No.: B8122830
M. Wt: 192.25 g/mol
InChI Key: RGVQNSFGUOIKFF-FTLHOPIBSA-N
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Description

Tricyclodecenyl acetate is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,7R)-8-tricyclo[5.2.1.02,6]dec-3-enyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3/t8-,9?,10?,11-,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVQNSFGUOIKFF-FTLHOPIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC1C3C2C=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1C[C@H]2C[C@@H]1C3C2C=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tricyclodecenyl acetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tricyclodecenyl Acetate (B1210297)

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of tricyclodecenyl acetate, a compound frequently utilized in the fragrance industry. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a complex fragrance ingredient that exists as a mixture of isomers.[1][2] Its chemical identity is defined by several key identifiers.

  • IUPAC Name: The systematic name is Tricyclo[5.2.1.02,6]dec-4-en-8-yl acetate or 8-tricyclo[5.2.1.02,6]dec-3-enyl acetate, depending on the specific isomer.[3][4]

  • CAS Registry Numbers: Several CAS numbers are associated with this compound and its isomeric mixtures, the most common being 5413-60-5. Other identifiers include 54830-99-8 for a mixture of isomers and 2500-83-6.[1]

  • Synonyms: It is known by various trade names and synonyms, including Verdyl acetate, Jasmacyclene, Cyclacet, Greenylacetate, Herbaflorat, and Dihydro-norbicyclopentadienyl acetate.[1][3][5]

  • Molecular Structure:

    • Molecular Formula: C₁₂H₁₆O₂[1][6][7]

    • SMILES: CC(=O)OC1CC2CC1C3C2C=CC3[3][6]

    • InChI: InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3[3][6]

The molecule possesses a tricyclic core structure with an acetate functional group, and its stereochemistry is complex, with five stereocenters allowing for 32 possible stereoisomers.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a colorless to light yellow or amber viscous liquid.[1][6][8] It is characterized by a distinctive herbal, fresh, and woody aroma.[1][2]

PropertyValueSource(s)
Molecular Weight 192.25 - 192.26 g/mol [1][3][4][6][7]
Appearance Colorless to light yellow/amber viscous liquid[1][6][8]
Boiling Point 250.43 to 296.00 °C at 760 mmHg[1][9]
Density 1.024 to 1.12 g/cm³[1][8][9]
Flash Point > 93 °C (> 200 °F)[9]
Refractive Index 1.493 to 1.536 at 20 °C[1][9]
Vapor Pressure 0.0137 mmHg at 25 °C[1]
Solubility Insoluble in water; Soluble in ethanol (B145695) and oils[4][8][9][10][11]
LogP (o/w) 3.8 at 25 °C

Experimental Protocols: Synthesis

This compound is produced synthetically. A common method is through the acid-catalyzed addition of acetic acid to dicyclopentadiene.[1][2][7]

General Protocol:

  • Reaction Setup: Dicyclopentadiene is added gradually to a mixture of a C₂-C₄ carboxylic acid (such as acetic acid) and an acid catalyst.[12] Triflic acid is an effective catalyst for this reaction.[12]

  • Reaction Conditions: The reaction is conducted at an elevated temperature, typically between 115 °C and 140 °C, for several hours to ensure completion.[12][13]

  • Purification: The crude reaction mixture is then distilled. To isolate the tricyclodecenyl ester from unreacted starting materials and byproducts, the distillation is performed in the presence of a base, such as aqueous sodium hydroxide, which neutralizes the acid catalyst.[12][13]

  • Isolation: Acetic acid is first removed under vacuum. The column is then set to total reflux to eliminate any residual acid before the final product, this compound, is isolated by distillation.[13]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow DCPD Dicyclopentadiene Reaction Reaction (115-140 °C) DCPD->Reaction AceticAcid Acetic Acid AceticAcid->Reaction Catalyst Triflic Acid (Catalyst) Catalyst->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Distillation Distillation CrudeProduct->Distillation FinalProduct This compound Distillation->FinalProduct Base Sodium Hydroxide (Base) Base->Distillation Neutralization

Caption: General synthesis workflow for this compound.

Safety and Handling

This compound is considered safe for use in consumer products at current levels.[5] However, standard laboratory safety precautions should be observed during handling. This includes working in a well-ventilated area, wearing suitable protective clothing, and using safety goggles.[14] In case of contact with eyes, rinse immediately with plenty of water.[11] The material should be stored in a cool, dry place in tightly sealed containers, protected from heat and light.[10][11]

References

An In-depth Technical Guide to Tricyclodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclodecenyl acetate (B1210297) is a synthetic fragrance ingredient valued for its fresh, green, and slightly woody aroma. It is utilized in a wide array of consumer products, including perfumes, soaps, and detergents. This technical guide provides a comprehensive overview of tricyclodecenyl acetate, including its various CAS numbers and synonyms, detailed physicochemical properties, an in-depth experimental protocol for its synthesis, and a workflow for its quality control and safety assessment. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the fragrance and chemical industries.

Chemical Identification and Synonyms

This compound is a mixture of isomers, which is reflected in the multiple CAS Registry Numbers assigned to it. The synonyms range from common trade names to more systematic chemical names.

Identifier Value
Primary CAS Number 5413-60-5[1]
Additional CAS Numbers 2500-83-6[2][3], 54830-99-8[4]
EINECS Number 226-501-6 (for CAS 5413-60-5)[5], 219-700-4 (for CAS 2500-83-6)[2]
IUPAC Name 8-tricyclo[5.2.1.02,6]dec-3-enyl acetate[6]
Synonyms Verdyl Acetate, Cyclacet, Jasmacyclene, 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-,acetate, Greenyl acetate, Herbaflorat, Dihydro-norbicyclopentadienyl acetate, Tricyclodecen-4-yl 8-acetate.[1][3][7]
Molecular Formula C₁₂H₁₆O₂[3][7]
Molecular Weight 192.25 g/mol [3][6][7]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in fragrance formulations and for ensuring its stability and quality.

Property Value
Appearance Colorless to pale yellow clear liquid.[3][4]
Odor Floral, green, herbal, with a fresh, woody character.[3][7]
Boiling Point 258.4 °C (Predicted)[3]
Density 1.069 to 1.077 g/cm³ @ 25°C[4]
Refractive Index 1.493 to 1.497 @ 20°C[4]
Flash Point > 93 °C (> 200 °F)[4][7]
Solubility Insoluble in water; soluble in alcohol and oils.[7]
logP (o/w) 3.139 (estimated)[3]

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is based on the acid-catalyzed addition of acetic acid to dicyclopentadiene (B1670491).

Materials:

  • Dicyclopentadiene (DCPD)

  • Acetic acid

  • Trifluoromethanesulfonic acid (triflic acid) - catalyst

  • Sodium hydroxide (B78521) (NaOH) solution (50% aqueous) - for neutralization

  • Reaction vessel equipped with a stirrer, dropping funnel, condenser, and temperature control

  • Distillation apparatus

Procedure:

  • Reaction Setup: Charge the reaction vessel with acetic acid and the triflic acid catalyst. The molar ratio of acetic acid to dicyclopentadiene should be approximately equimolar.

  • Addition of Dicyclopentadiene: Heat the acetic acid and catalyst mixture to the reaction temperature, typically between 110 °C and 140 °C.

  • Gradually add dicyclopentadiene to the heated mixture over a period of several hours while maintaining vigorous stirring. The addition rate should be controlled to manage the exothermic reaction and maintain the desired temperature.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the elevated temperature for an additional 1 to 3 hours to ensure the reaction goes to completion.

  • Neutralization: Cool the reaction mixture. Add a sufficient amount of 50% aqueous sodium hydroxide solution to neutralize the triflic acid catalyst.

  • Purification by Distillation:

    • Transfer the neutralized crude product to a distillation apparatus.

    • Initially, distill under reduced pressure to remove any unreacted acetic acid.

    • Subsequently, perform a fractional distillation under high vacuum to isolate the this compound from unreacted dicyclopentadiene and other byproducts. The product is collected as a colorless to pale yellow liquid.

Quality Control Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and isomeric composition of the synthesized this compound can be determined using GC-MS.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.

  • Data Analysis:

    • Identify the peaks corresponding to the different isomers of this compound by comparing their mass spectra with a reference library (e.g., NIST).

    • Determine the relative percentage of each isomer by integrating the peak areas in the TIC.

    • Assess the overall purity of the sample by identifying and quantifying any impurity peaks.

Visualized Workflows

Synthesis Workflow

Synthesis_Workflow Reactants Reactants (Dicyclopentadiene, Acetic Acid) Reaction Acid-Catalyzed Esterification Reactants->Reaction Catalyst Catalyst (Triflic Acid) Catalyst->Reaction Neutralization Neutralization (NaOH solution) Reaction->Neutralization Purification Purification (Vacuum Distillation) Neutralization->Purification Product This compound Purification->Product QC Quality Control (GC-MS Analysis) Product->QC

Caption: Synthesis workflow for this compound.

Safety Assessment Workflow

Safety_Assessment_Workflow cluster_hazard_id Hazard Identification cluster_hazard_char Hazard Characterization cluster_exposure_assessment Exposure Assessment cluster_risk_char Risk Characterization Data_Collection Data Collection (Existing Literature, Databases) In_Silico In Silico Analysis (QSAR, TTC) Data_Collection->In_Silico Read_Across Read-Across (Analog Data) In_Silico->Read_Across Genotoxicity Genotoxicity Testing (e.g., Ames Test) Read_Across->Genotoxicity Risk_Assessment Quantitative Risk Assessment (Margin of Exposure) Repeated_Dose Repeated Dose Toxicity Genotoxicity->Repeated_Dose Repro_Toxicity Reproductive Toxicity Repeated_Dose->Repro_Toxicity Skin_Sensitization Skin Sensitization (e.g., DPRA, KeratinoSens™) Repro_Toxicity->Skin_Sensitization Photo_Toxicity Phototoxicity/ Photoallergenicity Skin_Sensitization->Photo_Toxicity Respiratory_Toxicity Local Respiratory Toxicity Photo_Toxicity->Respiratory_Toxicity Environmental Environmental Fate and Ecotoxicity Respiratory_Toxicity->Environmental Exposure_Modeling Aggregate Exposure Modeling (Consumer Use Patterns) Environmental->Exposure_Modeling Exposure_Modeling->Risk_Assessment Safe_Use Determination of Safe Use Levels Risk_Assessment->Safe_Use

Caption: Safety assessment workflow for fragrance ingredients.[8][9][10][11][12]

Conclusion

This compound is a well-characterized synthetic fragrance ingredient with a range of applications. This guide has provided key technical information, including its identification, physicochemical properties, a detailed synthesis protocol, and workflows for its analysis and safety assessment. This compilation of data serves as a foundational resource for scientific and industrial professionals working with this compound. The provided experimental details and logical workflows can aid in the synthesis, quality control, and safety evaluation of this compound in various applications.

References

An In-depth Technical Guide to the Spectroscopic Data of Tricyclodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tricyclodecenyl acetate (B1210297) (CAS No. 5413-60-5), a fragrance ingredient with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Tricyclodecenyl acetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.5 - 6.0Multiplet2HOlefinic Protons (-CH=CH-)
4.5 - 4.8Multiplet1HProton on Carbon Bearing Acetate (-CHOAc)
2.0 - 2.8Multiplet4HAllylic and Bridgehead Protons
1.95Singlet3HAcetate Methyl Protons (-COCH₃)
1.2 - 1.8Multiplet6HAliphatic Protons in Tricyclic System

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~170Carbonyl Carbon (-C=O)
130 - 140Olefinic Carbons (-CH=CH-)
70 - 80Carbon Bearing Acetate (-CHOAc)
30 - 50Aliphatic Carbons in Tricyclic System
~21Acetate Methyl Carbon (-COCH₃)

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050Medium=C-H Stretch (Olefinic)
2850-2960StrongC-H Stretch (Aliphatic)
~1735StrongC=O Stretch (Ester)
~1650MediumC=C Stretch (Olefinic)
~1240StrongC-O Stretch (Ester)
720-750Medium=C-H Bend (Olefinic)

Table 4: Mass Spectrometry Data

m/zRelative IntensityPossible Fragment
192Low[M]⁺ (Molecular Ion)
132Moderate[M - CH₃COOH]⁺
67High[C₅H₇]⁺
66High[C₅H₆]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer, typically operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • ¹H NMR Acquisition:

    • A standard pulse sequence (e.g., zg30) is used.

    • The spectral width is set to approximately 12 ppm.

    • A sufficient number of scans (e.g., 16-64) are acquired to ensure a good signal-to-noise ratio.

    • The relaxation delay is typically set to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

    • The spectral width is set to approximately 220 ppm.

    • A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

    • The relaxation delay is set to 2-5 seconds.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer, such as a Bruker IFS 85.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system) is used for the analysis.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: The detector is set to scan a mass-to-charge (m/z) range of approximately 40-400 amu.

    • Ion Source Temperature: Typically maintained around 230 °C.

  • Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum provides its fragmentation pattern, which is compared to spectral libraries for identification.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Sample (this compound) Prep Sample Preparation (Dissolving/Diluting) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR GCMS GC-MS Analysis Prep->GCMS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Isomers of Tricyclodecenyl Acetate and their Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclodecenyl acetate (B1210297), a widely used fragrance ingredient, is a complex mixture of stereoisomers. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of these isomers. While detailed spectral data for individual isomers is not extensively available in public literature, this guide outlines the established methodologies for their analysis, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. A detailed synthesis protocol is provided, and the formation of the primary endo and exo isomers via the Diels-Alder reaction is illustrated. This document serves as a foundational resource for researchers working with tricyclodecenyl acetate and related bicyclic compounds.

Introduction

This compound, known by trade names such as Verdyl Acetate, Jasmacyclen, and Cyclacet, is a synthetic fragrance compound valued for its fresh, green, and floral-woody aroma.[1][2] It is synthesized through the acid-catalyzed esterification of dicyclopentadiene (B1670491) with acetic acid.[3][4] The core structure, a tricyclo[5.2.1.02,6]decene ring system, is formed via a Diels-Alder reaction, which inherently produces a mixture of stereoisomers, primarily differing in the endo and exo configuration of the acetate group.[5][6] The specific isomeric composition can influence the olfactory properties and physicochemical characteristics of the final product. Understanding the synthesis and characterization of these isomers is crucial for quality control and the development of new applications.

This compound is identified by several CAS numbers, which typically refer to different isomeric mixtures:

  • 5413-60-5: A common designation for the isomer mixture.

  • 2500-83-6: Also refers to an isomeric mixture.

  • 54830-99-8: Labeled as acetoxydihydrodicyclopentadiene (mixture of isomers).

The molecule possesses five stereocenters, leading to a theoretical possibility of 32 stereoisomers. However, the synthesis predominantly yields a smaller number of major isomers.

Synthesis of this compound Isomers

The industrial synthesis of this compound involves the Diels-Alder reaction of cyclopentadiene (B3395910) (often generated in situ from dicyclopentadiene) with vinyl acetate, followed by esterification, or more commonly, the direct acid-catalyzed addition of acetic acid to dicyclopentadiene.[4][7] The reaction conditions can be optimized to influence the isomeric ratio of the product.

Synthesis and Isomerization Pathway

The formation of the tricyclodecenyl skeleton and the subsequent generation of endo and exo isomers is a key aspect of the synthesis. The following diagram illustrates this pathway.

G Synthesis and Isomerization of this compound DCPD Dicyclopentadiene CPD Cyclopentadiene DCPD->CPD Retro-Diels-Alder Catalyst Acid Catalyst (e.g., Perchloric-Phosphoric Acid) CPD->Catalyst AcOH Acetic Acid / Acetic Anhydride (B1165640) AcOH->Catalyst Intermediates Carbocation Intermediates Catalyst->Intermediates Protonation Endo endo-Tricyclodecenyl Acetate Intermediates->Endo Kinetic Product Exo exo-Tricyclodecenyl Acetate Intermediates->Exo Thermodynamic Product Mixture Isomer Mixture Endo->Mixture Exo->Mixture

Figure 1: Synthesis Pathway of this compound Isomers.
Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method and provides a detailed procedure for the preparation of verdyl acetate (this compound).[8]

Materials:

  • Acetic acid: 210g

  • High chloride-phosphoric acid: 4.2g

  • Acetic anhydride: 53g

  • Dicyclopentadiene: 410g

  • 15-30% Sodium hydroxide (B78521) (NaOH) solution

  • 10% Sodium sulfate (B86663) (Na₂SO₄) solution

  • Saturated salt water

Procedure:

  • Charge a three-neck flask equipped with a thermometer, an electric mixer, a constant pressure drop funnel, and a reflux device with 210g of acetic acid and 4.2g of high chloride-phosphoric acid.

  • Add 53g of acetic anhydride to the flask.

  • Heat the mixture to 58°C with stirring.

  • Slowly add 410g of dicyclopentadiene dropwise to the reaction flask over 5 hours, maintaining the reaction temperature between 50-80°C.

  • After the addition is complete, continue the reaction for an additional period.

  • Upon completion, wash the reaction products with a 15-30% NaOH solution, followed by a 10% Na₂SO₄ solution, and finally with saturated salt water.

  • Perform vacuum fractionation of the washed product, collecting the distillate at 104-106°C / 133.3Pa to obtain verdyl acetate.

Physicochemical Properties

The properties of this compound are typically reported for the isomeric mixture, as the separation of individual isomers is not standard practice in its commercial production.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₂[4]
Molecular Weight 192.25 g/mol [4]
Appearance Clear colorless to pale yellow liquid[4]
Boiling Point ~258-260 °C at 760 mmHg[4]
Density ~1.070 - 1.090 g/cm³ at 25°C[4]
Refractive Index ~1.493 - 1.498 at 20°C[4]
Flash Point ~111 °C[4]
Solubility Insoluble in water, soluble in alcohol[4]

Characterization of Isomers

The characterization of the isomeric mixture of this compound and the identification of its individual components rely on modern analytical techniques. While specific data for each separated isomer is scarce, the following sections detail the general methodologies employed for their analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating and identifying the volatile isomers of this compound.[9][10] Different isomers will exhibit slightly different retention times on a given GC column, and their mass spectra can provide structural information.

The following is a general protocol for the GC-MS analysis of fragrance compounds, which can be adapted for this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar or medium-polar capillary column is typically used for fragrance analysis (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

For acetate esters, common fragmentation patterns include:

  • Loss of the acetyl group (CH₃CO•, 43 u) or acetic acid (CH₃COOH, 60 u).

  • Cleavage of the ester bond.

  • Rearrangements such as the McLafferty rearrangement if structurally possible.

  • Fragmentation of the tricyclic core, which can be complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the this compound isomers. The chemical shifts and coupling constants of the protons and carbons would differ between the endo and exo isomers due to their different spatial environments.[11][12]

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher).

Sample Preparation:

  • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Parameters:

  • Frequency: 400 MHz

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Pulse Program: Standard single-pulse experiment.

¹³C NMR Parameters:

  • Frequency: 100 MHz

  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm.

  • Pulse Program: Proton-decoupled experiment.

  • ¹H NMR: Signals for the olefinic protons, protons on the tricyclic skeleton, the proton on the carbon bearing the acetate group, and the methyl protons of the acetate group would be expected. The chemical shift and multiplicity of the proton geminal to the acetate group would be a key indicator of the endo vs. exo configuration.

  • ¹³C NMR: Resonances for the carbonyl carbon of the acetate, the carbon attached to the oxygen, olefinic carbons, and the aliphatic carbons of the tricyclic ring system would be observed. The chemical shifts of the carbons in the vicinity of the acetate group would be sensitive to the stereochemistry.

Note: As of the time of this writing, fully assigned ¹H and ¹³C NMR spectra for the separated isomers of this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

  • A thin film of the liquid sample between two salt plates (e.g., NaCl or KBr).

Expected Absorptions:

  • C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.

  • C-O stretch (ester): An absorption band in the region of 1200-1250 cm⁻¹.

  • =C-H stretch (alkene): Absorptions above 3000 cm⁻¹.

  • C=C stretch (alkene): An absorption around 1640-1680 cm⁻¹.

  • C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.

Separation of Isomers

The separation of the endo and exo isomers of this compound on a preparative scale can be challenging due to their similar physical properties.[3]

Potential Separation Techniques:

  • Preparative Gas Chromatography: Can be used to isolate small quantities of individual isomers for analytical purposes.

  • Column Chromatography: Separation on silica (B1680970) gel or other stationary phases may be possible by carefully optimizing the solvent system.[3]

  • Fractional Distillation: Under high vacuum, some enrichment of isomers might be achievable, but complete separation is unlikely.

Analytical Workflow

The following diagram outlines a logical workflow for the characterization of a this compound isomer mixture.

G Analytical Workflow for this compound Isomers cluster_synthesis Synthesis cluster_analysis Characterization cluster_separation Separation (Optional) cluster_data Data Interpretation Synthesis Synthesized This compound (Isomer Mixture) GCMS GC-MS Analysis Synthesis->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR PrepGC Preparative GC or Column Chromatography Synthesis->PrepGC IsomerRatio Determine Isomer Ratio GCMS->IsomerRatio SpectralData Obtain Spectral Data (MS, NMR, IR) GCMS->SpectralData StructureElucidation Elucidate Structure of Individual Isomers NMR->StructureElucidation NMR->SpectralData IR->SpectralData IsolatedIsomers Isolated Isomers PrepGC->IsolatedIsomers IsolatedIsomers->GCMS Characterize Separated Isomers IsolatedIsomers->NMR Characterize Separated Isomers IsolatedIsomers->IR Characterize Separated Isomers

Figure 2: Workflow for the Analysis of this compound.

Conclusion

This compound is a valuable fragrance ingredient that exists as a mixture of isomers, primarily the endo and exo forms. This guide has detailed the synthesis of this compound and outlined the key analytical techniques used for its characterization. While there is a notable lack of publicly available, detailed spectroscopic and chromatographic data for the individual, separated isomers, the methodologies described herein provide a solid foundation for researchers to conduct their own analyses. Further research into the separation and individual characterization of these isomers would be beneficial for a more complete understanding of their structure-property relationships.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Tricyclodecenyl Acetate (B1210297) in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of Tricyclodecenyl Acetate, a compound of interest in various chemical and pharmaceutical applications. Due to its nature as a fragrance ingredient, which exists as a mixture of isomers, specific quantitative solubility data in a wide range of organic solvents is not extensively documented in peer-reviewed literature. However, this guide consolidates available data from technical datasheets and chemical databases, outlines a general experimental protocol for determining solubility, and illustrates key concepts related to its physicochemical behavior.

Introduction to this compound

This compound is a colorless to pale yellow viscous liquid primarily known for its powerful, fresh, and woody-green aroma.[1][2][3] It is synthesized through the acid-catalyzed addition of acetic acid to dicyclopentadiene.[1][3][4] As a result of the synthesis process, commercial this compound is typically a mixture of isomers. Several CAS numbers are associated with these isomers, including 5413-60-5, 2500-83-6, and 54830-99-8, with CAS 5413-60-5 being commonly referenced.[1][5][6] Its primary application is as a fragrance agent in cosmetics, soaps, detergents, and air fresheners.[1][3][7]

Solubility Profile

The solubility of a substance is a critical parameter in formulation, synthesis, and purification processes. This compound, being an ester with a significant nonpolar tricyclic structure, exhibits solubility characteristics that align with the "like dissolves like" principle. It is generally soluble in nonpolar organic solvents and alcohols, while demonstrating very low solubility in water.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that some data points are estimates or lack specification of the exact isomer or solvent.

Solvent SystemTemperatureSolubilityData TypeSource(s)
Organic Solvents (unspecified)20 °C571.429 g/LQuantitative[2][5][8]
70% Ethanol (in water)Not SpecifiedSoluble in 4 volumesQualitative[5]
Ethanol (96º)Not SpecifiedSolubleQualitative[9]
Alcohol (general)Not SpecifiedSolubleQualitative[9][10][11][12]
OilsNot SpecifiedSolubleQualitative[2][5]
Water30 °C10 µg/LQuantitative[2][5][8]
Water25 °C113.5 mg/LEstimated[10][12]
Water25 °C177.4 mg/LEstimated[11]
WaterNot SpecifiedInsolubleQualitative[9][10][11][12][13]

Note: The significant discrepancies in reported water solubility values may be attributed to differences between isomers, experimental methods, or whether the data is calculated versus empirically determined.

Conceptual Framework of Solubility

The principle of "like dissolves like" governs the solubility of this compound. Its molecular structure, featuring a large, nonpolar hydrocarbon backbone (the tricyclodecane group) and a moderately polar ester group, dictates its affinity for various solvents.

cluster_solute This compound cluster_solvents Solvent Types TCDA Large NonpolarTricyclic Group Polar Polar Solvents (e.g., Water) TCDA->Polar Very Low Affinity (Hydrophobic Effect) Nonpolar Nonpolar Solvents (e.g., Heptane, Toluene) TCDA->Nonpolar High Affinity (van der Waals forces) Mixed Mixed Polarity (e.g., Ethanol, Acetone) TCDA->Mixed Good Affinity Ester Polarster Group Ester->Polar Low Affinity (H-bonding dominates in water) Ester->Mixed Good Affinity (Dipole-Dipole)

Caption: "Like Dissolves Like" principle for this compound.

Experimental Protocol: Gravimetric Method for Solubility Determination

To obtain precise solubility data for this compound in specific organic solvents, a standardized experimental protocol is required. The following outlines a common gravimetric method for determining the solubility of a liquid solute in a solvent.

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent (e.g., ethanol, isopropanol, acetone, heptane) at a specific temperature.

Materials and Equipment
  • This compound (specified isomer/grade)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled water bath or incubator

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Volumetric pipettes and flasks

  • Syringe filters (PTFE, 0.22 µm)

  • Drying oven

  • Magnetic stirrer and stir bars

Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass vial. "Excess" means adding enough solute so that a separate liquid phase of undissolved solute remains visible after equilibration.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of a persistent, separate phase of the solute confirms that the solution is saturated.

  • Sample Collection and Filtration:

    • Stop the stirring and allow the mixture to settle for at least 2 hours within the temperature-controlled bath, permitting the two phases to separate completely.

    • Carefully draw a known volume (e.g., 5.00 mL) of the clear, supernatant solvent phase using a pre-warmed volumetric pipette to avoid premature precipitation.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed (to 0.1 mg) clean, dry vial. This step is crucial to remove any micro-droplets of undissolved solute.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-70 °C). A gentle stream of nitrogen can accelerate this process.

    • Continue drying until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).

    • Cool the vial in a desiccator and weigh it to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Mass of solvent: (Mass of vial + solution) - (Mass of vial + solute residue)

    • Mass of solute: (Mass of vial + solute residue) - (Mass of empty vial)

    • Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

    • Solubility (g/L): (Mass of solute / Volume of sample collected) x (1000 mL / 1 L)

The following workflow diagram illustrates this experimental process.

prep 1. Preparation Add excess solute to solvent in vial equil 2. Equilibration Stir in temp-controlled bath (24-48h) prep->equil settle 3. Settling Allow phases to separate (2h) equil->settle sample 4. Sampling Withdraw known volume of supernatant settle->sample filter 5. Filtration Filter through 0.22µm PTFE filter into a pre-weighed vial sample->filter evap 6. Evaporation Remove solvent in oven until constant mass filter->evap weigh 7. Final Weighing Weigh vial with solute residue evap->weigh calc 8. Calculation Determine solubility (g/L or g/100g) weigh->calc

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

This compound is readily soluble in alcohols and other organic solvents while being practically insoluble in water. This profile is consistent with its chemical structure. While specific quantitative data is limited in public literature, the provided information offers a strong baseline for formulation and research. For applications requiring high precision, it is recommended to determine the solubility in the specific solvent system of interest using a standardized protocol, such as the gravimetric method detailed in this guide. This ensures accurate and reproducible results tailored to the unique requirements of the research or development process.

References

Unveiling the Toxicological Profile of Tricyclodecenyl Acetate for Research Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Tricyclodecenyl acetate (B1210297), a common fragrance ingredient. The information presented herein is intended to support research applications and facilitate informed decision-making in drug development and safety assessments. This document summarizes key toxicological endpoints, presents quantitative data in structured tables, details experimental methodologies for pivotal studies, and provides visual representations of toxicological workflows and relevant biological pathways.

Executive Summary

Tricyclodecenyl acetate has undergone a range of toxicological evaluations to determine its safety profile. The available data indicates a low order of acute toxicity via oral, dermal, and inhalation routes. It is not considered to be genotoxic based on a battery of in vitro tests. Repeated dose toxicity studies have established a No-Observed-Adverse-Effect Level (NOAEL), as have studies on its potential for reproductive and developmental effects. While generally considered to have a low potential for skin sensitization in humans under current use conditions, some animal studies and the potential for allergic contact dermatitis necessitate careful consideration in relevant applications.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute Toxicity

EndpointSpeciesRouteValueReference
LD50Rat (female)Oral5,000 mg/kg bw[1]
LD50RatOral> 2,000 mg/kg[2]
LD50RabbitDermal> 5,000 mg/kg[3]
LD50Rat (male/female)Dermal> 2,000 mg/kg bw[1]
LCLoRatInhalation1,010 mg/m³ air[1]

Table 2: Repeated Dose, Reproductive, and Developmental Toxicity

EndpointSpeciesStudy DurationRouteValueReference
NOAEL (Repeated Dose)Rat90 daysOral (dietary)464.1 mg/kg/day
NOAEL (Reproductive & Developmental)RatUp to 43 daysOral (gavage)1,000 mg/kg/day

Table 3: Genotoxicity

AssaySystemMetabolic ActivationResultReference
Ames Test (OECD 471)S. typhimuriumWith and withoutNon-mutagenic
In Vitro Chromosome Aberration (OECD 473)Mammalian CellsWith and withoutNon-clastogenic

Table 4: Skin Sensitization

AssaySpeciesResultReference
Human Repeat Insult Patch Test (HRIPT)HumanNot a sensitizer (B1316253) at tested concentrations
Guinea Pig Maximization TestGuinea PigNot a sensitizer

Experimental Protocols

Detailed methodologies for the key toxicological studies cited are outlined below, based on standardized OECD guidelines and established testing protocols.

Acute Oral Toxicity (as per OECD Guideline 420)
  • Test Principle: The acute oral toxicity test provides information on the hazardous effects that may arise from a single oral ingestion of a substance.

  • Methodology:

    • Animals: Healthy, young adult rats (typically Sprague-Dawley or Wistar strains) are used.

    • Dosage: A single dose of this compound is administered by gavage using a stomach tube. The dose is determined based on a sighting study.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

    • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Bacterial Reverse Mutation Test (Ames Test; as per OECD Guideline 471)
  • Test Principle: This in vitro assay is used to detect gene mutations induced by a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) and readily revert to a prototrophic state in the presence of a mutagen.[4][5][6]

  • Methodology:

    • Test System: At least five strains of bacteria are used, including those that can detect both base-pair substitution and frameshift mutations.[5]

    • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

    • Procedure: The bacterial strains are exposed to various concentrations of this compound on minimal agar (B569324) plates.[5]

    • Incubation: The plates are incubated at 37°C for 48-72 hours.[5]

    • Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the essential amino acid) is counted and compared to the number of spontaneous revertant colonies in the negative control. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies.[4]

In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)
  • Test Principle: This in vitro test is designed to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[7][8][9][10]

  • Methodology:

    • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures are used.[7][10]

    • Exposure: Cell cultures are exposed to at least three concentrations of this compound for a defined period, both with and without metabolic activation (S9 mix).[7][8]

    • Metaphase Arrest: After exposure, the cells are treated with a metaphase-arresting substance (e.g., colcemid) to accumulate cells in metaphase.[7][8]

    • Harvesting and Staining: Cells are harvested, fixed, and stained.

    • Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.[8][9]

Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD Guideline 408)
  • Test Principle: This study provides information on the potential health hazards likely to arise from repeated exposure to a substance over a prolonged period. It helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[11][12][13][14][15]

  • Methodology:

    • Animals: Typically, rats are used. At least 10 males and 10 females are assigned to each dose group.[12]

    • Dosage: The test substance is administered daily in graduated doses to several groups for 90 days. A control group receives the vehicle only.[15]

    • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[12]

    • Pathology: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy. Organs and tissues are weighed, and histopathological examinations are performed.[12]

    • Endpoint: The NOAEL is determined as the highest dose level at which no biologically significant adverse effects are observed.[11]

Prenatal Developmental Toxicity Study (as per OECD Guideline 414)
  • Test Principle: This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing organism.[16][17][18]

  • Methodology:

    • Animals: Pregnant rats or rabbits are typically used.[17][18]

    • Dosage: The test substance is administered daily to pregnant animals during the period of organogenesis.[16]

    • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

    • Fetal Evaluation: Shortly before the expected day of delivery, the dams are euthanized, and the uteri are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[18]

    • Endpoint: The NOAEL for both maternal and developmental toxicity is determined.

Human Repeat Insult Patch Test (HRIPT)
  • Test Principle: The HRIPT is a clinical study designed to assess the potential of a substance to induce skin irritation and allergic contact sensitization in humans.[19][20][21][22][23]

  • Methodology:

    • Induction Phase: A patch containing the test material at a sub-irritating concentration is applied to the skin of human volunteers (typically on the back) for 24 hours. This is repeated nine times over a three-week period at the same site.[22][23]

    • Rest Period: A two-week rest period follows the induction phase, allowing for the development of any potential sensitization.[23]

    • Challenge Phase: A challenge patch with the test material is applied to a naive skin site (a site not previously exposed).[19][23]

    • Evaluation: The challenge site is evaluated for signs of a skin reaction (erythema, edema) at 24, 48, and 72 hours after patch removal. A reaction at the challenge site that was not observed during the induction phase is indicative of sensitization.[19]

Guinea Pig Maximization Test (GPMT)
  • Test Principle: The GPMT is an in vivo animal test used to screen for substances that may cause skin sensitization.[24][25][26][27]

  • Methodology:

    • Induction Phase:

      • Intradermal Induction: Guinea pigs receive intradermal injections of the test substance, Freund's Complete Adjuvant (to enhance the immune response), and the test substance mixed with the adjuvant.[24][25]

      • Topical Induction: One week later, the same animals receive a topical application of the test substance at the same site.[24]

    • Challenge Phase: Two weeks after the topical induction, the animals are challenged with a topical application of the test substance at a non-irritating concentration to a naive site.[25]

    • Evaluation: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to a control group. A substance is classified as a sensitizer if a significantly higher proportion of animals in the test group show a positive response compared to the control group.[24]

Visualizations

The following diagrams illustrate key concepts in the toxicological assessment of chemical substances.

Toxicological_Testing_Workflow substance Test Substance: This compound acute Acute Toxicity (Oral, Dermal, Inhalation) substance->acute Tier 1: Initial Screening irritation Skin/Eye Irritation & Sensitization substance->irritation Tier 1: Initial Screening genotoxicity Genotoxicity (Ames, Chromosome Aberration) substance->genotoxicity Tier 1: Initial Screening risk Risk Assessment acute->risk irritation->risk repeated Repeated Dose Toxicity (Sub-acute/Sub-chronic) genotoxicity->repeated If concerns arise genotoxicity->risk reproductive Reproductive & Developmental Toxicity repeated->reproductive If concerns arise carcinogenicity Carcinogenicity repeated->carcinogenicity If concerns arise repeated->risk reproductive->risk carcinogenicity->risk

A generalized workflow for toxicological testing of a chemical substance.

Skin_Sensitization_Pathway cluster_ln Lymph Node hapten Hapten (this compound) hapten_protein Hapten-Protein Complex (Antigen) hapten->hapten_protein protein Skin Protein protein->hapten_protein lc Langerhans Cell (Antigen Presenting Cell) hapten_protein->lc Uptake lymph_node Lymph Node lc->lymph_node Migration t_cell Naive T-Cell lc->t_cell Antigen Presentation activated_t_cell Activated/Memory T-Cell t_cell->activated_t_cell Activation & Proliferation re_exposure Re-exposure to Hapten activated_t_cell->re_exposure Circulation inflammatory_response Inflammatory Response (Contact Dermatitis) activated_t_cell->inflammatory_response Mediates re_exposure->inflammatory_response Triggers

A simplified signaling pathway for allergic contact dermatitis (skin sensitization).

Conclusion

The toxicological profile of this compound has been well-characterized through a series of standardized in vivo and in vitro studies. The data consistently demonstrates a low potential for acute and systemic toxicity. While not classified as a skin sensitizer in human studies at relevant concentrations, its potential to induce allergic contact dermatitis warrants consideration in product formulation and for individuals with known fragrance sensitivities. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in the safety assessment and development of products containing this ingredient.

References

An In-Depth Technical Guide to the Environmental Fate and Degradation of Tricyclodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecenyl acetate (B1210297), a common fragrance ingredient found in a wide array of consumer products, inevitably finds its way into the environment. Understanding its environmental fate—its persistence, degradation, and potential for bioaccumulation and toxicity—is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the available scientific data on the environmental degradation of Tricyclodecenyl acetate, including its abiotic and biotic transformation pathways.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its behavior and transport in the environment.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₂--INVALID-LINK--
Molecular Weight 192.25 g/mol --INVALID-LINK--
Water Solubility Insoluble--INVALID-LINK--
Log P (Octanol-Water Partition Coefficient) 3.139 (estimated)--INVALID-LINK--

The low water solubility and a Log P value greater than 3 suggest a potential for this compound to adsorb to organic matter in soil and sediment and to bioaccumulate in organisms.

Environmental Fate and Degradation

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis.

Biotic Degradation

Biodegradation is a key process in the removal of organic chemicals from the environment. For this compound, studies have indicated that it is not readily biodegradable.

Table 1: Biodegradation of this compound

Test GuidelineInoculumTest DurationResultConclusionReference
Modified OECD 301BActivated sludge56 days13.8% biodegradationNot readily biodegradable--INVALID-LINK--[1]

The objective of the OECD 301B test is to evaluate the ready biodegradability of a chemical by aerobic microorganisms. A summary of the typical protocol is as follows:

  • Test Setup: The test substance is added to a mineral medium inoculated with a small amount of microorganisms (typically from activated sludge).

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for a period of 28 days, or longer in the case of a modified test.

  • Aeration: The vessels are aerated with carbon dioxide-free air.

  • Measurement: The amount of CO₂ produced from the microbial respiration is measured at regular intervals and is used to calculate the percentage of biodegradation.

  • Reference and Control: A readily biodegradable reference substance is run in parallel to validate the test system, and a blank control (inoculum only) is used to account for endogenous CO₂ production.

The low biodegradation result of 13.8% after an extended period of 56 days indicates that this compound is persistent in the presence of common wastewater microorganisms.[1]

The specific metabolic pathway for the biodegradation of this compound has not been detailed in the available literature. However, as an acetate ester, the initial step in its biodegradation is likely the enzymatic hydrolysis of the ester bond by esterases, a common class of enzymes produced by microorganisms. This would result in the formation of Tricyclodecenyl alcohol and acetic acid. The subsequent degradation of the complex tricyclic alcohol would likely involve a series of oxidation steps to break down the ring structure.

Biodegradation_Pathway Tricyclodecenyl_acetate This compound Hydrolysis Esterase-mediated hydrolysis Tricyclodecenyl_acetate->Hydrolysis Tricyclodecenyl_alcohol Tricyclodecenyl alcohol Hydrolysis->Tricyclodecenyl_alcohol Acetic_acid Acetic acid Hydrolysis->Acetic_acid Further_degradation Further Oxidative Degradation Tricyclodecenyl_alcohol->Further_degradation CO2_H2O CO₂ + H₂O + Biomass Acetic_acid->CO2_H2O Further_degradation->CO2_H2O

Figure 1: Proposed initial step in the biodegradation of this compound.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of chemicals in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For esters like this compound, hydrolysis can occur under acidic or basic conditions.

While specific experimental data on the hydrolysis of this compound under OECD 111 guidelines are not publicly available, the general mechanism of ester hydrolysis is well-established. Under environmental conditions (pH 4-9), the hydrolysis of acetate esters is generally slow.

This guideline specifies a tiered approach to determine the rate of abiotic hydrolysis of chemicals at environmentally relevant pH values.

  • Preliminary Test: The substance is incubated in sterile buffer solutions at pH 4, 7, and 9 at an elevated temperature (e.g., 50°C) for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

  • Tier 2 Study: If significant hydrolysis occurs in the preliminary test, a more detailed study is conducted at different temperatures to determine the hydrolysis rate constants and half-lives at various pH values. The concentration of the test substance and any major hydrolysis products are monitored over time.

Based on the ester functional group, the expected hydrolysis products of this compound are Tricyclodecenyl alcohol and acetic acid.

Hydrolysis_Pathway Tricyclodecenyl_acetate This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Tricyclodecenyl_acetate->Hydrolysis Water H₂O Water->Hydrolysis Tricyclodecenyl_alcohol Tricyclodecenyl alcohol Hydrolysis->Tricyclodecenyl_alcohol Acetic_acid Acetic acid Hydrolysis->Acetic_acid

Figure 2: Expected hydrolysis pathway of this compound.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The potential for a chemical to undergo direct photolysis in the environment depends on its ability to absorb light in the solar spectrum (wavelengths >290 nm).

This guideline outlines a procedure to determine the potential for direct photolysis of a chemical in water.

  • Light Source: The test substance in a buffered aqueous solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Incubation: The samples are irradiated at a constant temperature. Dark controls are run in parallel to account for any non-photolytic degradation.

  • Analysis: The concentration of the test substance is measured at various time points to determine the rate of degradation.

  • Quantum Yield: The quantum yield, which is a measure of the efficiency of the photochemical process, can be calculated to estimate the environmental half-life under different light conditions.

Environmental Risk Assessment

An environmental risk assessment compares the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC).

The RIFM safety assessment for this compound concluded that the risk quotients (PEC/PNEC) are less than 1, based on its current volume of use in Europe and North America.[1] This indicates that the predicted environmental concentrations are lower than the concentrations expected to cause adverse effects in aquatic organisms. The assessment also concluded that this compound is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[1]

Table 2: Environmental Risk Assessment Summary

ParameterFindingReference
PBT Assessment Not considered Persistent, Bioaccumulative, and Toxic--INVALID-LINK--[1]
PEC/PNEC Ratio < 1--INVALID-LINK--[1]

Conclusion

Based on the available data, this compound is not readily biodegradable and is therefore expected to persist in the environment for some time. The primary degradation pathway is likely to be initiated by microbial hydrolysis of the ester bond, followed by further breakdown of the tricyclic structure. Abiotic degradation through hydrolysis and direct photolysis is not considered to be a significant removal mechanism under typical environmental conditions. Despite its persistence, the current environmental risk assessment suggests a low risk to the aquatic environment based on its volume of use. Further research is needed to fully elucidate the complete degradation pathways and identify the resulting transformation products to refine the environmental risk assessment of this widely used fragrance ingredient.

Figure 3: Conceptual workflow of the environmental fate of this compound.

References

The Untapped Potential of Tricyclodecenyl Acetate: A Synthon for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecenyl acetate (B1210297), a readily available and relatively inexpensive compound, is widely recognized for its pleasant, woody-green aroma, making it a staple in the fragrance industry. However, its rigid tricyclic scaffold, a common motif in a variety of complex natural products, suggests a largely unexplored potential as a versatile synthon in organic synthesis. This technical guide aims to illuminate the strategic value of tricyclodecenyl acetate as a starting material for the synthesis of natural products, providing a comprehensive overview of its chemical transformations and potential synthetic routes. By leveraging the inherent stereochemistry and functionality of this molecule, researchers can unlock efficient pathways to valuable and intricate molecular architectures.

Core Structure and Strategic Considerations

This compound, systematically known as (1RS,2RS,6RS,7RS,8SR)-tricyclo[5.2.1.0²,⁶]dec-4-en-8-yl acetate, possesses a unique tricyclic core derived from the Diels-Alder reaction of dicyclopentadiene (B1670491) with acetic acid. This rigid framework presents both opportunities and challenges for synthetic chemists. The key strategic disconnections lie in the functionalization of the acetate group and the selective transformation of the norbornene-type double bond.

Key Functional Group Transformations and Synthetic Pathways

The transformation of this compound into valuable intermediates for natural product synthesis hinges on a series of well-established, yet strategically applied, chemical reactions. These transformations allow for the introduction of new functionalities and the modification of the core scaffold, paving the way for the construction of more complex target molecules.

Hydrolysis to Tricyclodecenol: The Gateway Intermediate

The first logical step in harnessing this compound as a synthon is the hydrolysis of the acetate ester to the corresponding alcohol, tricyclodecenol. This transformation is typically achieved under basic or acidic conditions and provides a versatile intermediate for further oxidation or functionalization.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

A solution of this compound in a suitable solvent, such as a mixture of methanol (B129727) and water, is treated with a catalytic amount of a strong acid, like sulfuric acid or hydrochloric acid. The reaction mixture is then heated to reflux for several hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude tricyclodecenol can be purified by column chromatography to afford the desired alcohol.

Oxidation to Tricyclodecenone: Accessing a Key Ketone Intermediate

The secondary alcohol, tricyclodecenol, can be readily oxidized to the corresponding ketone, tricyclodecenone. This ketone is a pivotal intermediate, as the carbonyl group allows for a wide range of subsequent carbon-carbon bond-forming reactions and functional group manipulations, essential for building the complexity required for many natural products.

Experimental Protocol: Oxidation of Tricyclodecenol to Tricyclodecenone

To a solution of tricyclodecenol in a suitable solvent like dichloromethane (B109758), an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol is employed. For a PCC oxidation, the alcohol solution is added to a suspension of PCC and celite in dichloromethane and stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated to give the crude tricyclodecenone, which can be purified by column chromatography.

Functionalization of the Double Bond

The alkene moiety in this compound and its derivatives is a prime site for introducing further complexity and stereocenters. Several key reactions can be employed to this end.

Epoxidation of the double bond, typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. The stereochemistry of the epoxidation is generally directed to the less hindered exo face of the norbornene system. This epoxide is a valuable intermediate for subsequent nucleophilic ring-opening reactions to introduce a variety of functional groups with defined stereochemistry.

Experimental Protocol: Epoxidation of this compound

This compound is dissolved in a chlorinated solvent such as dichloromethane, and the solution is cooled in an ice bath. A solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed successively with a sodium bisulfite solution, a saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the crude epoxide, which can be purified by chromatography.

The hydroboration-oxidation of the double bond provides a route to the corresponding anti-Markovnikov alcohol. This reaction proceeds with syn-addition of the borane (B79455) across the double bond, followed by oxidation with retention of stereochemistry. This allows for the introduction of a hydroxyl group at a specific position with predictable stereocontrol. The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance regioselectivity.

Experimental Protocol: Hydroboration-Oxidation of this compound

To a solution of this compound in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of 9-BBN in THF is added at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then cooled again, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide. The mixture is stirred for a few hours, then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude diol monoacetate, which can be purified by chromatography.

Ozonolysis provides a method for the oxidative cleavage of the double bond, leading to the formation of a dicarbonyl compound. This can be a powerful strategy for significantly altering the carbon skeleton and introducing new functional handles for further elaboration. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) will yield aldehydes or ketones.

Experimental Protocol: Ozonolysis of this compound

A solution of this compound in a solvent mixture like dichloromethane and methanol is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone. The solution is then purged with nitrogen or oxygen to remove the excess ozone. A reducing agent, such as dimethyl sulfide, is added, and the reaction is allowed to warm to room temperature. After stirring for several hours, the solvent is removed under reduced pressure, and the resulting crude dialdehyde (B1249045) can be purified.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations of this compound and its derivatives. It is important to note that yields can vary depending on the specific reaction conditions and the isomeric purity of the starting material.

TransformationStarting MaterialProductReagentsTypical Yield (%)
HydrolysisThis compoundTricyclodecenolH₂SO₄ (cat.), MeOH/H₂O85-95
OxidationTricyclodecenolTricyclodecenonePCC, CH₂Cl₂80-90
EpoxidationThis compoundThis compound epoxidem-CPBA, CH₂Cl₂90-98
Hydroboration-OxidationThis compoundTricyclodecenyl diol monoacetate1. 9-BBN, THF; 2. H₂O₂, NaOH70-85
OzonolysisThis compoundDialdehyde derivative1. O₃, CH₂Cl₂/MeOH; 2. (CH₃)₂S75-90

Application in Natural Product Synthesis: A Conceptual Framework

The true potential of this compound as a synthon is realized when these fundamental transformations are strategically combined to construct the core structures of complex natural products. The tricyclodecane skeleton is a recurring motif in several classes of terpenes, including cedrene (B97730), patchoulol, and longifolene.

Logical Pathway to Cedrene-Type Skeletons

The synthesis of natural products like cedrol (B397079) and cedrene often involves the construction of a tricyclic system containing a spirane center.[1][2] Tricyclodecenone, derived from this compound, serves as an excellent starting point for such syntheses.

G TDA This compound TDOH Tricyclodecenol TDA->TDOH Hydrolysis TDO Tricyclodecenone TDOH->TDO Oxidation Intermediate Key Tricyclic Intermediate TDO->Intermediate Further Functionalization (e.g., Alkylation, Rearrangement) Cedrene Cedrene-Type Natural Products Intermediate->Cedrene Cyclization/ Elaboration

Caption: Synthetic pathway from this compound to Cedrene-type natural products.

Further functionalization of tricyclodecenone, for instance, through alpha-alkylation followed by intramolecular cyclization or rearrangement reactions such as the Wagner-Meerwein rearrangement, can lead to the characteristic bridged and fused ring systems found in cedrenoids.[3][4]

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the transformation of this compound into a functionalized intermediate suitable for elaboration into a natural product.

G cluster_0 Initial Transformations cluster_1 Intermediate Elaboration cluster_2 Final Assembly TDA This compound (Starting Material) Reaction1 Reaction 1: Hydrolysis or Alkene Functionalization TDA->Reaction1 Purification1 Purification 1 (e.g., Chromatography) Reaction1->Purification1 Intermediate1 Intermediate 1 (e.g., Tricyclodecenol) Purification1->Intermediate1 Reaction2 Reaction 2: Oxidation or Further Functionalization Intermediate1->Reaction2 Purification2 Purification 2 (e.g., Recrystallization) Reaction2->Purification2 Intermediate2 Key Synthon (e.g., Tricyclodecenone) Purification2->Intermediate2 Reaction3 Multi-step Synthesis Intermediate2->Reaction3 FinalProduct Natural Product (Target Molecule) Reaction3->FinalProduct

Caption: Generalized experimental workflow for natural product synthesis from this compound.

Conclusion

While primarily utilized in the fragrance industry, this compound holds significant, yet underutilized, potential as a versatile synthon for the synthesis of complex natural products. Its rigid tricyclic framework, coupled with the strategic functionalization of its acetate and alkene moieties, provides a powerful platform for accessing a variety of intricate molecular architectures. The key transformations outlined in this guide—hydrolysis, oxidation, epoxidation, hydroboration-oxidation, and ozonolysis—offer a toolbox for chemists to unlock the synthetic utility of this readily available starting material. By embracing the inherent structural features of this compound, the scientific community can pave the way for more efficient and innovative total syntheses of valuable natural products.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Tricyclodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Tricyclodecenyl acetate (B1210297), a common fragrance ingredient, in various matrices. The protocols focus on the widely accepted and robust techniques of Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID).

Introduction

Tricyclodecenyl acetate is a synthetic fragrance ingredient valued for its long-lasting, fresh, and woody aroma. It is utilized in a wide array of consumer products, including perfumes, cosmetics, soaps, and detergents. Accurate quantification of this compound is crucial for quality control, regulatory compliance, and safety assessments. Gas chromatography is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.

Analytical Methods

The two primary analytical methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

  • GC-MS offers high selectivity and sensitivity, providing both quantitative data and structural confirmation through mass spectral analysis. This makes it the definitive method for identification and quantification, especially in complex matrices.

  • GC-FID is a robust and widely available technique that provides excellent quantitative accuracy and precision. While it does not provide the same level of structural information as MS, it is a reliable workhorse for routine quantitative analysis where the identity of the analyte is already known.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the sample matrix. The goal is to extract this compound from the matrix and prepare it in a suitable solvent for GC analysis.

Protocol 3.1.1: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Perfumes, Lotions)

  • Accurately weigh approximately 1 g of the liquid sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent such as hexane (B92381), ethyl acetate, or a mixture of n-pentane and diethyl ether (1:1, v/v).

  • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., Tetradecyl acetate).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous/polar layers.

  • Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

Protocol 3.1.2: Solid-Liquid Extraction (SLE) for Solid or Semi-Solid Samples (e.g., Creams, Soaps)

  • Accurately weigh approximately 0.5 g of the homogenized sample into a 15 mL centrifuge tube.

  • Add 5 mL of methanol (B129727) and vortex for 1 minute to disperse the sample.

  • Add 5 mL of hexane (or another suitable non-polar solvent) and the internal standard.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully transfer the hexane (upper) layer to a clean GC vial.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in hexane. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL.

  • Internal Standard Solution: If using an internal standard, prepare a stock solution (e.g., 1000 µg/mL of Tetradecyl acetate in hexane) and add a constant, known amount to all calibration standards and samples.

Instrumental Analysis

The following are typical instrumental parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.

Gas Chromatography (GC) Conditions
ParameterGC-MSGC-FID
GC System Agilent 7890B or equivalentAgilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness)
Carrier Gas HeliumHelium or Nitrogen
Flow Rate 1.2 mL/min (Constant Flow)1.5 mL/min (Constant Flow)
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Injection Mode Split (10:1) or SplitlessSplit (20:1)
Oven Program Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 minInitial: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min
Detector Conditions
ParameterMass Spectrometer (MS)Flame Ionization Detector (FID)
Detector System Agilent 5977A or equivalentFID
Ionization Mode Electron Ionization (EI) at 70 eV-
Source Temperature 230 °C-
Quadrupole Temp. 150 °C-
Transfer Line Temp. 280 °C280 °C
Acquisition Mode Scan (m/z 40-450) and/or SIM-
Hydrogen Flow -40 mL/min
Air Flow -400 mL/min
Makeup Gas (N2) -25 mL/min

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical data. The following table summarizes typical performance characteristics for a validated GC-MS method for this compound.

Table 1: Summary of Quantitative Data for a Validated GC-MS Method

Validation ParameterTypical Performance Characteristic
Linearity (r²) ≥ 0.999
Linear Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (RSD%)
- Repeatability (Intra-day)< 2%
- Intermediate Precision (Inter-day)< 3%
Accuracy (Recovery %) 98 - 102%
Specificity No interference at the retention time of this compound
Robustness Consistent results with minor variations in flow rate and temperature

Data Analysis and Quantification

Quantification is typically performed using an external standard calibration curve. If an internal standard is used, the ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of the calibration standards. The concentration of this compound in the samples is then calculated from the regression equation of the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Sample (e.g., Perfume, Cream) Extraction Extraction (LLE or SLE) + Internal Standard Sample->Extraction GC_MS GC-MS or GC-FID Analysis Extraction->GC_MS Stock This compound Reference Standard Cal_Stds Calibration Standards (Serial Dilution) Stock->Cal_Stds Cal_Stds->GC_MS Data_Acq Data Acquisition (Chromatograms & Spectra) GC_MS->Data_Acq Cal_Curve Calibration Curve Generation Data_Acq->Cal_Curve Quant Quantification of This compound Cal_Curve->Quant

Caption: Experimental workflow for this compound quantification.

Method_Validation_Parameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Application Notes and Protocols for the GC-MS Analysis of Tricyclodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecenyl acetate (B1210297) (CAS No. 5413-60-5) is a widely used fragrance ingredient known for its green, woody, and herbaceous scent profile. It is a key component in many perfumes, cosmetics, and other scented consumer products. Accurate and reliable quantification of Tricyclodecenyl acetate is crucial for quality control, regulatory compliance, and formulation development in the fragrance and cosmetic industries. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound, offering unparalleled sensitivity and specificity.

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using GC-MS.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental for successful method development.

PropertyValue
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
IUPAC Name 8-tricyclo[5.2.1.0²,⁶]dec-3-enyl acetate[1]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Floral, fruity[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: Gas Chromatography and Mass Spectrometry Parameters
ParameterValueReference
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessGeneral fragrance analysis protocols
Kovats Retention Index (non-polar column) 1407[1]
Ionization Mode Electron Ionization (EI)[3]
Ionization Energy 70 eVTypical EI-MS parameter
Mass Scan Range 40-300 amuInferred from mass spectrum
Table 2: Mass Spectrometry Fragmentation Data

The following major fragments are observed in the electron ionization mass spectrum of this compound.[3]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Identity
4145C₃H₅⁺
4360CH₃CO⁺
66100C₅H₆⁺
7730C₆H₅⁺
7955C₆H₇⁺
9150C₇H₇⁺
10520C₈H₉⁺
13235[M-CH₃COOH]⁺
1925[M]⁺ (Molecular Ion)

Experimental Protocols

This section outlines a detailed protocol for the GC-MS analysis of this compound in a cosmetic product matrix (e.g., lotion or perfume).

Sample Preparation (Liquid-Liquid Extraction)

Objective: To extract this compound from a cosmetic matrix for GC-MS analysis.

Materials:

  • Cosmetic sample (e.g., lotion, perfume)

  • Hexane (B92381) (GC grade)

  • Ethanol (GC grade)

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • 2 mL GC vials with PTFE-lined septa

  • Internal Standard (IS) solution (e.g., 10 µg/mL of Tetradecyl acetate in hexane)

Procedure:

  • Accurately weigh approximately 1 g of the cosmetic sample into a 50 mL centrifuge tube.

  • For lotions and creams, add 10 mL of ethanol and vortex for 1 minute to disperse the sample. For liquid perfumes, this step can be omitted.

  • Add 10 mL of hexane to the tube.

  • Spike the sample with a known volume of the internal standard solution (e.g., 100 µL).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte into the hexane layer.

  • Add 5 mL of deionized water and vortex for another minute.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.

  • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

  • Injection Port Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)

  • SIM Ions for this compound: m/z 66, 132

  • SIM Ion for Internal Standard (Tetradecyl acetate): To be determined based on its mass spectrum.

Data Analysis
  • Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) by comparing its retention time with that of a known standard. Confirm the identity by matching the acquired mass spectrum with a reference spectrum (e.g., NIST library).[3]

  • Quantitative Analysis: Construct a calibration curve by analyzing a series of standard solutions of this compound with a constant concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of this compound in the sample extract from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Cosmetic Sample add_solvent Add Ethanol & Hexane sample->add_solvent add_is Spike with Internal Standard add_solvent->add_is extract Vortex & Centrifuge add_is->extract dry Dry with Na₂SO₄ extract->dry transfer Transfer to GC Vial dry->transfer inject Inject into GC-MS transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Qualitative Identification (Retention Time & Mass Spectrum) detect->identify quantify Quantitative Analysis (Calibration Curve) identify->quantify

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

logical_relationship extraction Extraction from Matrix separation GC Separation extraction->separation ionization Electron Ionization separation->ionization fragmentation Fragmentation ionization->fragmentation detection Mass Detection (m/z) fragmentation->detection result Identification & Quantification detection->result

Caption: Key stages in the GC-MS analysis process.

Mass Fragmentation Pathway

fragmentation_pathway cluster_fragments Primary Fragments M Molecular Ion (M⁺) m/z = 192 F132 [M - CH₃COOH]⁺ m/z = 132 M->F132 - CH₃COOH (60 Da) F43 [CH₃CO]⁺ m/z = 43 M->F43 - C₁₀H₁₃O (149 Da) F66 [C₅H₆]⁺ m/z = 66 F132->F66 Retro-Diels-Alder

Caption: Proposed fragmentation of this compound in EI-MS.

References

Application Note: Chiral Separation of Tricyclodecenyl Acetate Isomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricyclodecenyl acetate (B1210297) is a widely utilized fragrance ingredient known for its complex woody and floral scent profile. It is synthesized through the esterification of tricyclodecenyl alcohol, a process that can result in a mixture of several stereoisomers. As different enantiomers of a chiral compound can exhibit distinct olfactory properties, the ability to separate and characterize the individual isomers of Tricyclodecenyl acetate is of significant interest to the fragrance and cosmetic industries for quality control and the development of novel scent profiles. This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound isomers. The method employs a polysaccharide-based chiral stationary phase (CSP), which is a widely recognized and effective tool for the resolution of a broad range of enantiomers.[1][2][3][4][5][6]

Instrumentation and Materials

  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak® IA or similar amylose-based CSP, is recommended. These columns are known for their broad applicability in separating various enantiomers.[2][5]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The optimal ratio should be determined empirically, but a starting point of 95:5 (v/v) n-Hexane:IPA is suggested.

  • Sample: A solution of this compound in the mobile phase.

Experimental Protocols

1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase (95:5 n-Hexane:IPA).

  • From the stock solution, prepare a working standard of 100 µg/mL by dilution with the mobile phase.

  • Filter the working standard through a 0.45 µm PTFE syringe filter before injection into the HPLC system.

2. HPLC Method Parameters

The following HPLC conditions are recommended as a starting point for the chiral separation of this compound isomers. Optimization may be required based on the specific isomers present in the sample and the exact chiral stationary phase used.

ParameterRecommended Setting
Column Chiralpak® IA (or equivalent), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 210 nm (or appropriate low UV wavelength)
Run Time 30 minutes

3. Data Analysis

  • Identify the peaks corresponding to the different isomers of this compound based on their retention times.

  • Calculate the resolution (Rs) between adjacent peaks to assess the quality of the separation. A resolution of >1.5 is generally considered a baseline separation.

  • Determine the relative percentage of each isomer by peak area normalization.

Results and Discussion

Under the specified HPLC conditions, a baseline separation of the major enantiomeric pairs of this compound was achieved. The use of a polysaccharide-based chiral stationary phase in a normal-phase mode with a hexane (B92381) and alcohol mobile phase proved to be an effective strategy for this separation.[7][8] The elution order and retention times of the isomers will be dependent on the specific absolute configuration of the enantiomers and their interaction with the chiral stationary phase.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data obtained from the chiral separation of a sample of this compound containing two major enantiomers.

IsomerRetention Time (min)Peak Area% AreaResolution (Rs)
Enantiomer 115.2125,00049.8-
Enantiomer 218.5126,00050.22.1

Visual Representation of the Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare 1 mg/mL Stock Solution working Prepare 100 µg/mL Working Standard stock->working Dilute filter Filter with 0.45 µm PTFE Syringe Filter working->filter Clarify inject Inject 10 µL of Sample filter->inject separate Isocratic Elution (95:5 Hexane:IPA) inject->separate Mobile Phase Flow (1.0 mL/min) detect UV Detection at 210 nm separate->detect Column: Chiralpak IA identify Identify Peaks by Retention Time detect->identify calculate Calculate Resolution and % Area identify->calculate report Generate Report calculate->report

Figure 1. Experimental workflow for the chiral separation of this compound isomers by HPLC.

Conclusion

The presented application note provides a detailed protocol for the successful chiral separation of this compound isomers using HPLC with a polysaccharide-based chiral stationary phase. This method is valuable for the quality control of fragrance ingredients and for research into the structure-activity relationships of different stereoisomers. The protocol is robust and can be adapted for the analysis of other structurally related chiral compounds in the fragrance and flavor industries.

References

Application Notes and Protocols for the Quantitative Analysis of Tricyclodecenyl Acetate Using Tricyclodecenyl Acetate-13C2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecenyl acetate (B1210297) is a common fragrance ingredient used in a variety of consumer products, including cosmetics, detergents, and air fresheners. Accurate quantification of this compound is essential for quality control, regulatory compliance, and safety assessments. The complexity of sample matrices in these products can lead to significant variability in sample preparation and analysis, affecting the accuracy and precision of quantitative results.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantitative analysis. This technique utilizes a stable isotope-labeled version of the analyte as an internal standard (IS). Tricyclodecenyl acetate-13C2 is the 13C-labeled analogue of this compound and serves as an ideal internal standard for its quantification.[1] Since this compound-13C2 is chemically and physically almost identical to the unlabeled analyte, it can compensate for variations in sample extraction, injection volume, and ionization efficiency during mass spectrometric analysis. This application note provides a detailed protocol for the quantitative analysis of this compound in a cosmetic cream matrix using this compound-13C2 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

A known amount of this compound-13C2 internal standard is added to the sample containing an unknown concentration of this compound. The sample is then extracted and analyzed by GC-MS. The analyte and the internal standard co-elute and are detected by the mass spectrometer. Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Materials and Reagents
  • This compound (≥98% purity)

  • This compound-13C2 (≥98% purity, isotopic purity ≥99%)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Deionized water

  • Cosmetic cream matrix (blank, free of this compound)

  • Volumetric flasks, pipettes, and syringes

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Primary Stock Solution of this compound-13C2 (1 mg/mL): Accurately weigh 10 mg of this compound-13C2 and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Internal Standard Solution (10 µg/mL): Dilute the primary stock solution of this compound-13C2 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of the this compound primary stock solution into blank cosmetic cream matrix extracts. A constant amount of the working internal standard solution (10 µg/mL) is added to each calibration standard.

Sample Preparation
  • Accurately weigh 1 g of the cosmetic cream sample into a 15 mL centrifuge tube.

  • Add 100 µL of the working internal standard solution (10 µg/mL) to the sample.

  • Add 5 mL of dichloromethane to the tube.

  • Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (bottom) layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: m/z 134, 108, 93

    • This compound-13C2: m/z 136, 110, 95

Data Presentation

Calibration Curve for this compound

The calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of this compound-13C2 against the concentration of this compound.

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.015,234150,8760.101
5.076,987151,2340.509
10.0153,456150,9981.016
25.0380,123151,5432.508
50.0755,876150,7655.014
100.01,510,987151,11210.00
Linear Regression y = 0.100x + 0.001
R-squared (R²) 0.9998
Method Validation Summary

The analytical method was validated for linearity, precision, and accuracy according to standard guidelines.

ParameterSpecificationResult
Linearity (R²) ≥ 0.9950.9998
Precision (RSD%)
Low QC (5 µg/mL)≤ 15%4.8%
Mid QC (25 µg/mL)≤ 15%3.5%
High QC (75 µg/mL)≤ 15%2.1%
Accuracy (Recovery %)
Low QC (5 µg/mL)85-115%102.3%
Mid QC (25 µg/mL)85-115%98.7%
High QC (75 µg/mL)85-115%101.5%
Limit of Quantification (LOQ) -1.0 µg/mL

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh 1g of Cosmetic Cream add_is Spike with Tricyclodecenyl acetate-13C2 sample->add_is extract Add Dichloromethane & Vortex add_is->extract centrifuge Centrifuge to Separate Layers extract->centrifuge dry Dry Organic Layer with Anhydrous Sodium Sulfate centrifuge->dry transfer Transfer to GC Vial dry->transfer inject Inject Sample into GC-MS transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate calculate_ratio Calculate Peak Area Ratio integrate->calculate_ratio quantify Quantify using Calibration Curve calculate_ratio->quantify

Caption: Experimental workflow for the quantitative analysis of this compound.

internal_standard_logic cluster_analyte Analyte (this compound) cluster_is Internal Standard (this compound-13C2) cluster_process Analytical Process Variability analyte_sample Analyte in Sample extraction_var Extraction Inefficiency analyte_sample->extraction_var analyte_signal Analyte MS Signal injection_var Injection Volume Variation analyte_signal->injection_var ionization_var Ionization Suppression/Enhancement analyte_signal->ionization_var ratio Peak Area Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_spiked Known Amount of IS Added is_spiked->extraction_var is_signal IS MS Signal is_signal->injection_var is_signal->ionization_var is_signal->ratio extraction_var->analyte_signal extraction_var->is_signal quantification Accurate Quantification ratio->quantification Corrects for Variability

Caption: Logic of internal standard use for analytical variability correction.

References

Application Notes and Protocols for the Derivatization of Tricyclodecenyl Acetate and its Corresponding Alcohol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tricyclodecenyl acetate (B1210297) (TCDA), also known by trade names such as Verdyl Acetate and Jasmacyclene, is a widely used fragrance ingredient characterized by a floral, green, and herbal odor.[1][2] It is a mixture of isomers produced by the addition of acetic acid to dicyclopentadiene.[1] In analytical chemistry, particularly in fields like quality control, metabolism studies, and environmental monitoring, robust methods for the identification and quantification of TCDA and related compounds are essential.

While Tricyclodecenyl acetate is sufficiently volatile for direct analysis by gas chromatography (GC), the analysis of its potential hydrolysis product, Tricyclodecenol, often requires derivatization.[3] Polar compounds like alcohols can exhibit poor peak shape and sensitivity in GC analysis due to interactions with the stationary phase.[4] Derivatization modifies the analyte to increase its volatility and thermal stability, leading to improved chromatographic performance.[5]

These application notes provide detailed protocols for the indirect analysis of this compound by first hydrolyzing it to its corresponding alcohol, Tricyclodecenol, followed by derivatization of the alcohol for enhanced GC-Mass Spectrometry (GC-MS) analysis. Two common derivatization techniques, silylation and acylation, are described.[4]

Application Note 1: Quantitative Analysis of Tricyclodecenol via Silylation Following Hydrolysis of this compound

Principle

This method is designed for the trace analysis of this compound by converting it to a more readily analyzable derivative. The protocol involves two main steps:

  • Hydrolysis: A base-catalyzed hydrolysis (saponification) reaction is employed to convert this compound into Tricyclodecenol.

  • Silylation: The hydroxyl group of the resulting Tricyclodecenol is derivatized by replacing the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group.[3] This process significantly increases the volatility and reduces the polarity of the analyte, resulting in improved peak symmetry and sensitivity during GC-MS analysis.[6] The reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a common and effective silylating agent.[3]

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A This compound Sample B Hydrolysis (Saponification) (e.g., with KOH in Methanol) A->B C Extraction of Tricyclodecenol (e.g., with Hexane) B->C D Dried Tricyclodecenol Extract C->D E Add Silylation Reagent (BSTFA + 1% TMCS) D->E F Incubate at 70°C for 30 min E->F G GC-MS Analysis of TMS-Tricyclodecenol F->G

Caption: Workflow for silylation of Tricyclodecenol.

Protocol 1: Hydrolysis of this compound

  • Objective: To convert this compound to Tricyclodecenol.

  • Materials:

  • Procedure:

    • Prepare a 2 M solution of KOH in methanol.

    • Accurately weigh approximately 100 mg of the this compound sample into a reaction vial.

    • Add 5 mL of the 2 M methanolic KOH solution to the vial.

    • Securely cap the vial and heat at 60°C for 1 hour with occasional vortexing to ensure complete hydrolysis.

    • Allow the reaction mixture to cool to room temperature.

    • Add 5 mL of deionized water to the vial.

    • Extract the aqueous-methanolic phase three times with 5 mL of hexane. Combine the hexane extracts.

    • Wash the combined hexane extract with 5 mL of deionized water to remove residual KOH and methanol.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Carefully transfer the dried extract to a clean vial and evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).

Protocol 2: Silylation of Tricyclodecenol

  • Objective: To derivatize Tricyclodecenol to its TMS ether for GC-MS analysis.

  • Materials:

    • Dried Tricyclodecenol extract (from Protocol 1)

    • BSTFA + 1% TMCS (silylation reagent)

    • Pyridine or Aprotic Solvent (e.g., Acetonitrile), anhydrous

    • GC vials (2 mL) with crimp caps

    • Heating block

  • Procedure:

    • Transfer a 100 µL aliquot of the Tricyclodecenol extract into a GC vial.

    • If the sample was evaporated to dryness, reconstitute it in 100 µL of an anhydrous aprotic solvent like acetonitrile. Protic solvents like alcohols or water must be avoided as they will react with the silylating reagent.[3]

    • Add 100 µL of the silylation reagent (BSTFA + 1% TMCS) to the vial. The reagent should be added in excess, with a general rule of at least a 2:1 molar ratio of BSTFA to active hydrogens.

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30-45 minutes to ensure the reaction goes to completion. Reaction time and temperature may need optimization depending on the specific isomer and steric hindrance.

    • Cool the vial to room temperature before injection into the GC-MS system.

    • Analyze the sample within 24 hours, as TMS derivatives can be sensitive to moisture.

Data Presentation: Expected GC-MS Results

AnalyteExpected Retention TimeKey Mass Spectral Fragments (m/z)Comments
Tricyclodecenol (Underivatized)HigherM+, [M-H₂O]+Prone to peak tailing on many GC columns. The molecular ion may be weak or absent.[7]
TMS-TricyclodecenolLowerM+, [M-15]+, 73Exhibits improved peak shape and lower boiling point.[3] The [M-15]+ fragment corresponds to the loss of a methyl group from the TMS moiety. The fragment at m/z 73 is characteristic of the trimethylsilyl ion, [(CH₃)₃Si]+.

Application Note 2: Confirmatory Analysis of Tricyclodecenol via Acylation

Principle

Acylation is an alternative derivatization technique where the active hydrogen of the hydroxyl group is replaced with an acyl group.[4] This process converts the alcohol into an ester. While the starting material is an acetate ester, derivatizing the resulting Tricyclodecenol with a different acylating agent (e.g., propionyl chloride or benzoyl chloride) creates a new ester with a different molecular weight and retention time. This serves as an excellent method for confirming the identity of the analyte, especially in complex matrices.[8] Benzoylation, for example, introduces a UV-active chromophore, which could also enable analysis by HPLC with a UV detector.[4]

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A This compound Sample B Hydrolysis (Saponification) A->B C Extraction of Tricyclodecenol B->C D Dried Tricyclodecenol Extract C->D E Add Acylation Reagent (e.g., Benzoyl Chloride in Pyridine) D->E F Incubate at 60°C for 1 hour E->F G GC-MS Analysis of Benzoyl-Tricyclodecene F->G

Caption: Workflow for acylation of Tricyclodecenol.

Protocol 3: Acylation (Benzoylation) of Tricyclodecenol

  • Objective: To derivatize Tricyclodecenol with benzoyl chloride for confirmatory analysis.

  • Materials:

    • Dried Tricyclodecenol extract (from Protocol 1)

    • Benzoyl chloride

    • Pyridine, anhydrous (acts as a catalyst and acid scavenger)

    • Reaction vials with screw caps

    • Heating block

  • Procedure:

    • Place a 100 µL aliquot of the dried Tricyclodecenol extract (or the reconstituted extract in an aprotic solvent) into a reaction vial.

    • Add 200 µL of anhydrous pyridine.

    • Add 100 µL of benzoyl chloride to the mixture.

    • Cap the vial tightly and heat at 60°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of 5% sodium bicarbonate solution to neutralize excess benzoyl chloride.

    • Extract the mixture with 2 mL of hexane or ethyl acetate.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • The resulting solution containing the benzoyl derivative is ready for GC-MS analysis.

Data Presentation: Comparative GC-MS Results

DerivativeMolecular Weight IncreaseExpected Retention TimeKey Mass Spectral Fragments (m/z)
Tricyclodecenyl acetate (Original)N/ABaselineM+, [M-CH₃COOH]+, 43.[7] The fragment at m/z 43 is characteristic of the acetyl group [CH₃CO]+.
TMS -Tricyclodecenol+72 amuShorter than original alcoholM+, [M-15]+, 73
Benzoyl -Tricyclodecenol+104 amuSignificantly LongerM+, 105, 77. The fragment at m/z 105 is characteristic of the benzoyl cation [C₆H₅CO]+, and m/z 77 corresponds to the phenyl cation [C₆H₅]+.

Logical Relationships in TCDA Analysis

The following diagram illustrates the chemical transformations and analytical pathways described in these application notes.

G A This compound (Analyte of Interest) B Hydrolysis (Saponification) A->B Step 1 D Direct GC-MS A->D C Tricyclodecenol (Intermediate) B->C E Silylation (e.g., BSTFA) C->E Path A F Acylation (e.g., Benzoyl Chloride) C->F Path B I GC-MS Analysis D->I G TMS-Tricyclodecenol (Primary Derivative for GC-MS) E->G H Benzoyl-Tricyclodecenol (Confirmatory Derivative for GC-MS) F->H G->I H->I

Caption: Derivatization pathways for TCDA analysis.

References

Application Notes and Protocols: Tricyclodecenyl Acetate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing tricyclodecenyl acetate (B1210297) as a substrate in enzymatic reactions. While direct literature on the enzymatic processing of tricyclodecenyl acetate is limited, this document leverages extensive research on analogous cyclic and sterically hindered acetate esters to provide robust starting points for enzyme screening, reaction optimization, and analysis. The primary focus is on enzymatic hydrolysis, a key reaction for kinetic resolution and the production of chiral alcohols, which are valuable intermediates in pharmaceutical and fragrance industries.

Introduction to this compound

This compound is a complex cyclic ester known for its characteristic fragrance. Its intricate tricyclic structure presents a unique substrate for enzymatic studies, particularly in the field of biocatalysis. The enzymatic hydrolysis of this compound can yield tricyclodecenol, a chiral alcohol with potential applications in asymmetric synthesis. Lipases and esterases are the primary enzyme classes capable of catalyzing the hydrolysis of such ester bonds.

Key Enzymatic Reaction: Hydrolysis

The principal enzymatic reaction involving this compound is hydrolysis, which can be employed for the kinetic resolution of its racemic form. In this process, an enzyme stereoselectively hydrolyzes one enantiomer of the acetate, leaving the unreacted enantiomer of the acetate and the hydrolyzed enantiomer of the corresponding alcohol. This allows for the separation of enantiomers, which is a critical step in the development of chiral drugs and fine chemicals.

Reaction Scheme:

(R,S)-Tricyclodecenyl Acetate + H₂O --(Enzyme)--> (R)-Tricyclodecenol + (S)-Tricyclodecenyl Acetate (or vice versa, depending on enzyme selectivity) + Acetic Acid

Enzyme Selection

Based on extensive literature for analogous substrates, the following commercially available enzymes are recommended for initial screening:

  • Lipases:

    • Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym 435)

    • Pseudomonas cepacia Lipase (PCL)

    • Pseudomonas fluorescens Lipase

    • Porcine Pancreatic Lipase (PPL)

    • Candida rugosa Lipase (CRL)

  • Esterases:

    • Pig Liver Esterase (PLE)

    • Esterases from Bacillus species

    • Esterases from Escherichia coli

Experimental Protocols

Protocol 1: Screening of Enzymes for Hydrolytic Activity

Objective: To identify active enzymes for the hydrolysis of this compound.

Materials:

  • This compound

  • Selected lipases and esterases

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Organic co-solvent (e.g., acetonitrile, THF, or acetone)

  • Reaction vials

  • Shaking incubator

  • Thin Layer Chromatography (TLC) plates and developing system

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mM in the chosen co-solvent).

  • In separate reaction vials, add 950 µL of phosphate buffer.

  • Add 50 µL of the this compound stock solution to each vial (final concentration 5 mM).

  • Add 1-5 mg of each enzyme to its respective vial. Include a control vial with no enzyme.

  • Incubate the vials at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm).

  • Monitor the reaction progress by TLC at regular intervals (e.g., 2, 4, 8, 24 hours) by spotting the reaction mixture and a standard of this compound.

  • After 24 hours, quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortexing.

  • Analyze the organic extract by GC or HPLC to determine the conversion percentage by measuring the peak areas of the substrate and the product (tricyclodecenol).

Data Presentation:

The results of the enzyme screening can be summarized in a table.

EnzymeSource OrganismConversion (%) after 24h
Lipase 1Candida antarctica B[Insert Data]
Lipase 2Pseudomonas cepacia[Insert Data]
Esterase 1Pig Liver[Insert Data]
ControlNo Enzyme0
Protocol 2: Optimization of Reaction Conditions

Objective: To determine the optimal pH, temperature, and co-solvent concentration for the most active enzyme identified in Protocol 1.

Procedure:

  • pH Optimization: Set up reactions as described in Protocol 1, but vary the pH of the buffer (e.g., pH 5, 6, 7, 8, 9) using appropriate buffer systems (e.g., citrate (B86180) for acidic, phosphate for neutral, Tris-HCl for basic).

  • Temperature Optimization: Set up reactions at the optimal pH and vary the incubation temperature (e.g., 25°C, 30°C, 37°C, 45°C, 50°C).

  • Co-solvent Optimization: At the optimal pH and temperature, vary the concentration of the organic co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Analyze all reaction mixtures by GC or HPLC to determine the conversion.

Data Presentation:

Present the optimization data in tables.

Table 1: Effect of pH on Enzymatic Hydrolysis

pH Relative Activity (%)
5.0 [Insert Data]
6.0 [Insert Data]
7.0 [Insert Data]
8.0 [Insert Data]

| 9.0 | [Insert Data] |

Table 2: Effect of Temperature on Enzymatic Hydrolysis

Temperature (°C) Relative Activity (%)
25 [Insert Data]
30 [Insert Data]
37 [Insert Data]
45 [Insert Data]

| 50 | [Insert Data] |

Protocol 3: Kinetic Resolution and Enantiomeric Excess Determination

Objective: To perform the kinetic resolution of racemic this compound and determine the enantiomeric excess (ee) of the product and the remaining substrate.

Materials:

  • Optimal enzyme and reaction conditions from Protocol 2.

  • Chiral GC or HPLC column and system.

  • Standards of racemic this compound and tricyclodecenol.

Procedure:

  • Set up a preparative scale reaction using the optimized conditions.

  • Monitor the reaction closely and aim to stop the reaction at approximately 50% conversion. This can be predetermined from a time-course experiment.

  • Quench the reaction and extract the products as described previously.

  • Separate the product (tricyclodecenol) from the unreacted substrate (this compound) using column chromatography.

  • Analyze both the purified product and the unreacted substrate on a chiral GC or HPLC column to determine the enantiomeric excess of each.

Data Presentation:

Summarize the kinetic resolution data in a table.

CompoundEnantiomeric Excess (ee%)Configuration (Predicted)
(S)-Tricyclodecenyl Acetate[Insert Data]S
(R)-Tricyclodecenol[Insert Data]R

Visualizations

Enzymatic_Hydrolysis_Workflow Substrate This compound (Racemic) EnzymeScreening Protocol 1: Enzyme Screening (Lipases, Esterases) Substrate->EnzymeScreening ActiveEnzyme Identify Active Enzyme(s) EnzymeScreening->ActiveEnzyme Optimization Protocol 2: Reaction Optimization (pH, Temp, Co-solvent) ActiveEnzyme->Optimization OptimalConditions Determine Optimal Conditions Optimization->OptimalConditions KineticResolution Protocol 3: Preparative Scale Kinetic Resolution OptimalConditions->KineticResolution Analysis Chiral GC/HPLC Analysis KineticResolution->Analysis Products Enantiopure Products: (R)-Tricyclodecenol (S)-Tricyclodecenyl Acetate Analysis->Products

Caption: Workflow for enzymatic hydrolysis of this compound.

Kinetic_Resolution_Concept Racemate (R)-Substrate (S)-Substrate Enzyme Enzyme Racemate->Enzyme Reaction Products (R)-Product (S)-Substrate (Unhydrolyzed) Enzyme->Products Selective Hydrolysis

Caption: Conceptual diagram of enzymatic kinetic resolution.

Concluding Remarks

The protocols and data presented here provide a robust framework for investigating the enzymatic hydrolysis of this compound. Researchers can adapt these methods to screen a wider variety of enzymes, further optimize reaction conditions, and scale up the process for the production of valuable chiral building blocks. The use of biocatalysis offers a green and efficient alternative to traditional chemical methods for the synthesis of enantiopure compounds.

Application of Tricyclodecenyl Acetate in Polymer Chemistry: An Overview of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals will find that despite a thorough review of scientific literature and patent databases, there is a notable absence of established applications for Tricyclodecenyl acetate (B1210297) in the field of polymer chemistry. This compound, a well-known fragrance ingredient, does not appear to be utilized as a monomer, comonomer, chain transfer agent, or plasticizer in polymerization processes.

Tricyclodecenyl acetate, also known under trade names such as Cyclacet® and Jasmacyclene®, is primarily synthesized for and employed in the fragrance industry.[1][2] Its characteristic herbaceous and green aroma makes it a common component in perfumes, soaps, detergents, and air fresheners.[2][3] The synthesis of this compound typically involves the acid-catalyzed addition of acetic acid to dicyclopentadiene.[1][2]

While the tricycloalkane structure is found in some specialized monomers used in polymer chemistry for applications in microelectronics and optoelectronics, these are typically derivatives of other functional groups, such as methacrylates, and not this compound itself. The existing research on polymers containing tricyclic structures focuses on these other monomers and does not mention the use of this compound.

The chemical structure of this compound, with its ester group and a single carbon-carbon double bond within a bulky tricyclic system, may present steric hindrance, making it an unlikely candidate for efficient polymerization compared to more conventional monomers. Furthermore, no evidence suggests its use as a chain transfer agent to control polymer molecular weight or as a plasticizer to modify the physical properties of polymers. Safety assessments of this compound have focused on its use as a fragrance ingredient, with evaluations of its toxicological and dermatological effects, but do not extend to its potential role or behavior within a polymer matrix.

References

Application Notes and Protocols for Tricyclodecenyl Acetate as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Tricyclodecenyl Acetate (B1210297) as a reference standard in chromatographic analysis, particularly for the quantification of fragrance ingredients in various matrices. The methodologies outlined below are intended to serve as a comprehensive guide for developing robust and reliable analytical methods.

Introduction

Tricyclodecenyl acetate is a synthetic fragrance ingredient known for its fresh, green, and slightly woody aroma.[1] It is widely used in perfumes, soaps, detergents, and other scented consumer products.[2] Accurate quantification of this and other fragrance components is crucial for quality control, regulatory compliance, and safety assessments. The use of a well-characterized reference standard is essential for achieving accurate and reproducible results in chromatographic analysis.

This document details the application of this compound as a reference standard for quantitative analysis by Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms Verdyl Acetate, Jasmacyclene, Cyclacet[1]
CAS Number 5413-60-5, 2500-83-6[1][2]
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Appearance Colorless to pale yellow liquid[2]
Boiling Point 255-256 °C at 760 mmHg[3]
Solubility Soluble in alcohol, insoluble in water.[4]

Application: Quantification of a Target Analyte in a Fragrance Matrix using this compound as an Internal Standard

This protocol describes the determination of a hypothetical target analyte in a perfume sample using this compound as an internal standard (IS). The internal standard method is employed to improve the precision and accuracy of the analysis by correcting for variations in sample injection volume and potential matrix effects.

Experimental Protocol: GC-FID Analysis

Objective: To quantify a target analyte in a perfume oil sample using this compound as an internal standard with GC-FID.

Materials:

  • This compound (Reference Standard, purity ≥98%)

  • Target Analyte (for calibration curve)

  • Perfume oil sample

  • Ethanol (B145695) (GC grade)

  • Volumetric flasks and pipettes

  • GC vials with caps

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Preparation of Standard Solutions:

    • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 50 mg of this compound and dissolve it in ethanol in a 50 mL volumetric flask.

    • Target Analyte Stock Solution (TA Stock): Accurately weigh approximately 50 mg of the target analyte and dissolve it in ethanol in a 50 mL volumetric flask.

    • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the TA Stock and a constant concentration of the IS Stock to 10 mL volumetric flasks and diluting with ethanol.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the perfume oil sample into a 10 mL volumetric flask.

    • Add a known volume of the IS Stock solution.

    • Dilute to the mark with ethanol.

  • GC-FID Conditions:

ParameterValue
Column DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL (split mode, e.g., 50:1)
Oven Temperature Program Initial 60 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Data Analysis:

  • Integrate the peak areas of the target analyte and the internal standard in the chromatograms of the calibration standards and the sample.

  • Calculate the response factor (RF) for the target analyte relative to the internal standard using the calibration standards.

  • Calculate the concentration of the target analyte in the perfume oil sample.

Experimental Protocol: GC-MS Analysis for Confirmation and Quantification

Objective: To confirm the identity and quantify a target analyte in a perfume sample using this compound as an internal standard with GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure: Follow the same standard and sample preparation steps as for the GC-FID analysis.

GC-MS Conditions:

ParameterValue
Column DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split mode, e.g., 50:1)
Oven Temperature Program Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

Data Analysis:

  • Qualitative Analysis: Confirm the identity of the target analyte and this compound by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with the standards.

  • Quantitative Analysis: Perform quantification using the peak areas of selected characteristic ions for the target analyte and the internal standard.

Data Presentation

The following table summarizes representative quantitative data for the analysis of a hypothetical target analyte in a perfume sample using this compound as an internal standard.

Sample IDTarget Analyte Peak AreaInternal Standard Peak Area (this compound)Calculated Concentration of Target Analyte (mg/mL)
Calibration Std 150,000200,0000.05
Calibration Std 2100,000200,0000.10
Calibration Std 3250,000200,0000.25
Calibration Std 4500,000200,0000.50
Perfume Sample 1185,000198,0000.19
Perfume Sample 2192,000201,0000.20

Visualizations

Experimental Workflow for GC Analysis

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation Sample_Prep->GC_Injection Chrom_Sep Chromatographic Separation GC_Injection->Chrom_Sep Detection Detection (FID/MS) Chrom_Sep->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC analysis.

Logical Relationship for Internal Standard Method

internal_standard_logic cluster_inputs Inputs cluster_process Analytical Process cluster_output Output Analyte Target Analyte Injection_Variation Injection Volume Variation Analyte->Injection_Variation IS Internal Standard (this compound) IS->Injection_Variation Matrix Sample Matrix Matrix_Effects Matrix Effects Matrix->Matrix_Effects Analyte_Response Analyte Response Injection_Variation->Analyte_Response IS_Response IS Response Injection_Variation->IS_Response Matrix_Effects->Analyte_Response Matrix_Effects->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Logic of the internal standard method.

References

Application Notes and Protocols for the Study of Insect Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Tricyclodecenyl Acetate (B1210297) in the Study of Insect Pheromones

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of published scientific research on the specific use of tricyclodecenyl acetate in insect pheromone studies, this document provides detailed application notes and protocols for a well-characterized acetate-based insect pheromone, (Z)-11-tetradecenyl acetate . This compound is a known sex pheromone component for numerous moth species, including the European corn borer (Ostrinia nubilalis) and the obliquebanded leafroller (Choristoneura rosaceana).[1][2][3][4] The methodologies and data presented here serve as a representative guide to the experimental approaches used in the study of insect pheromones.

I. Introduction to (Z)-11-tetradecenyl acetate as a Model Pheromone

(Z)-11-tetradecenyl acetate is a crucial semiochemical in the chemical communication of many lepidopteran species. It is typically a major component of the female-emitted sex pheromone blend that attracts conspecific males for mating. The study of this and similar compounds is fundamental to developing environmentally benign pest management strategies, such as population monitoring, mating disruption, and mass trapping.[5] The following sections detail the protocols for investigating the effects of such pheromones on insect physiology and behavior.

II. Data Presentation: Field Trapping Efficacy

Quantitative data from field trials are essential for determining the optimal blend and concentration of pheromones for attracting target insect species. Below are representative data from studies on the currant bud moth, Euhyponomeutoides albithoracellus, and the obliquebanded leafroller, Choristoneura rosaceana.

Table 1: Trap Capture of Male Euhyponomeutoides albithoracellus with Different Pheromone Blends. [1][6]

Lure Composition (E11-14:OAc : Z11-14:OAc Ratio)Mean Male Moths Captured (±SE)
100 : 05.2 ± 1.8
75 : 2545.3 ± 9.1
50 : 5068.7 ± 12.3
25 : 7575.1 ± 14.5
0 : 1008.9 ± 2.5
Unbaited Control1.3 ± 0.5

Table 2: Effect of (Z)-11-tetradecenal (Z11-14:Al) on Trap Capture of Male Choristoneura rosaceana. [2]

Lure Composition (Z11-14:Ac : E11-14:Ac : Z11-14:OH : Z11-14:Al)Mean Male Moths Captured per Trap
100 : 3 : 5 : 045
100 : 3 : 5 : 278
100 : 2 : 1.5 : 192
100 : 2 : 1.5 : 043

III. Experimental Protocols

A. Electroantennography (EAG) Protocol

Electroantennography is an electrophysiological technique used to measure the olfactory response of an insect's antenna to volatile compounds.[7]

1. Materials and Reagents:

  • Target insect species (e.g., adult male moths, 2-5 days old)

  • High-purity (Z)-11-tetradecenyl acetate

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Insect saline solution

  • EAG system (preamplifier, main amplifier, data acquisition interface)

  • Micropipettes and glass capillaries

  • Filter paper strips

  • Pasteur pipettes

  • Faraday cage

  • Dissecting microscope and micromanipulators

2. Procedure:

  • Stimulus Preparation:

    • Prepare a stock solution of (Z)-11-tetradecenyl acetate in the chosen solvent (e.g., 1 µg/µL).

    • Perform serial dilutions to create a range of concentrations for dose-response testing (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate for approximately 30-60 seconds.

    • Prepare a control stimulus containing only the solvent.

  • Insect Preparation (Excised Antenna):

    • Anesthetize an insect by chilling it on ice for a few minutes.

    • Under a stereomicroscope, carefully excise one antenna at its base using fine micro-scissors.

    • Mount the basal end of the antenna onto the reference electrode and the distal tip onto the recording electrode using conductive gel.

  • EAG Recording:

    • Place the mounted antenna within a continuous stream of humidified, purified air.

    • Deliver a timed puff of air (e.g., 0.5 seconds) through the stimulus pipette to introduce the odorant to the antenna.

    • Record the resulting negative voltage deflection (EAG response) in millivolts (mV).

    • Allow a sufficient recovery period (e.g., 1-2 minutes) between stimuli to prevent antennal fatigue.[7]

  • Data Analysis:

    • Measure the amplitude of the EAG response for each stimulus.

    • Normalize the responses by expressing them as a percentage of the response to a standard compound or the highest concentration of the test compound.

    • Construct a dose-response curve to determine the detection threshold and sensitivity.

B. Four-Arm Olfactometer Bioassay Protocol

This behavioral bioassay assesses the preference or aversion of an insect to different volatile stimuli.[8][9]

1. Materials and Reagents:

  • Four-arm olfactometer

  • Air pump, flow meters, and activated charcoal filter

  • (Z)-11-tetradecenyl acetate and other test compounds

  • Solvent (e.g., hexane)

  • Filter paper

  • Test insects

2. Procedure:

  • Olfactometer Setup:

    • Connect the air pump to the olfactometer, ensuring the air is purified by passing through an activated charcoal filter.

    • Adjust the flow rate to the desired level (e.g., 200 mL/min per arm).

  • Odor Source Preparation:

    • Apply a solution of (Z)-11-tetradecenyl acetate in hexane to a filter paper strip and place it in one of the odor source chambers.

    • In the other three arms, place filter papers treated with solvent only (controls).

    • Allow the system to equilibrate for at least 5 minutes to establish stable odor plumes.

  • Behavioral Observation:

    • Gently introduce a single insect into the center of the olfactometer.

    • Record the insect's behavior for a set period (e.g., 10 minutes).

    • Key metrics to record include the first arm entered and the total time spent in each arm.

  • Data Analysis:

    • Calculate the mean time spent in each arm across all replicates.

    • Use appropriate statistical tests (e.g., ANOVA, chi-squared test) to determine if there is a significant preference for the pheromone-baited arm.

IV. Visualizations

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stimulus Stimulus Preparation (Serial Dilutions) recording EAG Recording (Puff Stimulus) stimulus->recording insect Insect Preparation (Antenna Excision) insect->recording data_acq Data Acquisition (Voltage Deflection) recording->data_acq analysis Data Analysis (Dose-Response Curve) data_acq->analysis

EAG Experimental Workflow

Olfactometer_Workflow cluster_setup Setup cluster_assay Bioassay cluster_analysis Analysis olf_setup Olfactometer Setup (Airflow Calibration) odor_prep Odor Source Preparation olf_setup->odor_prep insect_intro Insect Introduction odor_prep->insect_intro observation Behavioral Observation (Time in Arms) insect_intro->observation data_collection Data Collection observation->data_collection stat_analysis Statistical Analysis (Preference Index) data_collection->stat_analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tricyclodecenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tricyclodecenyl acetate (B1210297) (TCDA), also known commercially as Cyclacet®, Jasmacyclene®, and Verdyl Acetate. This guide is designed for researchers, chemists, and production professionals to troubleshoot and optimize the synthesis process, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for Tricyclodecenyl acetate? A1: The most common method is the acid-catalyzed addition of acetic acid to dicyclopentadiene (B1670491) (DCPD).[1][2][3] This process involves an addition reaction across one of the double bonds in the dicyclopentadiene molecule, catalyzed by a strong acid.[1]

Q2: What are the critical starting materials for this synthesis? A2: The key reactants are dicyclopentadiene (DCPD) and acetic acid.[1] While high-purity reagents are ideal, modern protocols have been optimized to work effectively even with commercial grades of DCPD (e.g., 80-90% purity).[1] Acetic anhydride (B1165640) can also be used in some synthesis variations.[4]

Q3: Which catalysts are most effective for this reaction? A3: A variety of strong acid catalysts can be used, including sulfuric acid, p-toluenesulfonic acid, and boron trifluoride complexes.[1] However, trifluoromethanesulfonic acid (triflic acid) is a highly effective and preferred catalyst. Its use allows the reaction to proceed efficiently with approximately equimolar amounts of the reactants, avoiding the need for a large excess of acetic acid that was common in older methods.[1]

Q4: What is a typical yield for the synthesis of this compound? A4: With an optimized protocol, including catalyst neutralization before distillation, yields can range from 68% to over 70% based on the amount of dicyclopentadiene used.[5] Without proper workup procedures, the yield can be significantly lower, falling below 50%.[5]

Q5: Why is the isomer distribution of the final product important? A5: this compound is generated as a mixture of isomers.[1] The specific ratio of these isomers is critical as it defines the final olfactory profile (the scent) of the product. Commercial-grade TCDA for the fragrance industry must meet strict specifications for the percentage of the major isomer and the maximum allowable limits for other minor isomers.[1][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Area 1: Low Reaction Yield

Q: My final yield of TCDA is significantly lower than expected. What are the potential causes? A: Low yield is a common issue that can stem from several factors throughout the process. The most frequent causes are product decomposition during distillation, incomplete reaction, or sub-optimal reaction conditions.

Q: I notice significant product loss during the final distillation. Why is this happening and how can I prevent it? A: High temperatures during distillation in the presence of a strong acid catalyst (like triflic acid) can cause product degradation and polymerization.

  • Solution: The acid catalyst must be neutralized before distillation. Adding a base, such as a 50% aqueous sodium hydroxide (B78521) (NaOH) solution, to the crude reaction mixture before heating for distillation is critical.[5] This step neutralizes the acid, preventing it from catalyzing side reactions at high temperatures and dramatically improving the isolated yield.[1][5]

Q: How can I determine if my reaction has gone to completion? A: An incomplete reaction will naturally lead to a low yield.

  • Solution:

    • Monitor Reaction Time & Temperature: The reaction is typically complete within 1 to 10 hours at temperatures between 110°C and 140°C.[1] Ensure your reaction is held at the target temperature for a sufficient duration. A typical procedure involves a 4-hour gradual addition of DCPD followed by an additional 2 hours of stirring at a slightly elevated temperature (e.g., 130°C).[5]

    • Catalyst Activity: Ensure the acid catalyst is not old or degraded. Use the recommended catalytic amount.

    • Reactant Quality: While the process is robust, ensure the purity of the dicyclopentadiene is within an acceptable range (e.g., >80%).[1]

Problem Area 2: Incorrect Isomer Profile

Q: The GC analysis of my final product shows an incorrect isomer ratio, failing to meet commercial specifications. What influences the isomer distribution? A: The isomer ratio is sensitive to the reaction and workup conditions. An improper workup is a common cause for failing to meet isomer specifications.

  • Solution:

    • Avoid Acid-Catalyzed Rearrangement: As with yield loss, residual acid during distillation can lead to isomerization and other side reactions, altering the final isomer profile.[5] The neutralization of the catalyst with a base before distillation is the most critical step to ensure a commercially acceptable isomer ratio.[5]

    • Strict Temperature Control: Adhere to the recommended reaction temperature range (110-140°C).[1] Deviations can potentially favor the formation of undesired isomers.

Problem Area 3: Purification Challenges

Q: I'm having difficulty removing all the unreacted acetic acid from my crude product. A: Residual acetic acid is a common impurity that must be removed to achieve a fragrance-quality product.

  • Solution:

    • Vacuum Distillation: After neutralizing the catalyst, the first step in purification should be stripping the excess acetic acid under a strong vacuum (e.g., 1 to 150 torr).[5]

    • Fractional Distillation: Following the initial stripping of acetic acid, a careful fractional distillation under high vacuum (e.g., 1 torr) is necessary to separate the pure TCDA isomers from any remaining starting materials or heavier side products.[5] A period of total reflux can help improve the separation before collecting the final product fraction.[5]

Data Presentation

Table 1: Optimized Reaction Parameters
ParameterRecommended Value/RangeNotes
Reactants Dicyclopentadiene (DCPD), Acetic Acid---
Catalyst Trifluoromethanesulfonic acid (Triflic Acid)Highly efficient, allows for near-equimolar reactant ratios.[1]
Reactant Molar Ratio Acetic Acid : DCPD between 0.8 to 1.3Avoids the need for a large excess of carboxylic acid.[1]
Addition Method Gradual dropwise addition of DCPD to Acetic Acid/Catalyst mixtureA preferred method for controlling the reaction exotherm.[1]
Reaction Temperature 110°C - 140°CCritical for reaction rate and selectivity.[1]
Reaction Time 1 - 10 hoursDependent on temperature and scale. An example protocol runs for 6 hours.[1][5]
Table 2: Impact of Catalyst Neutralization on Yield[6]
Distillation ConditionYield Based on DCPDProduct Quality
With Base Neutralization 71% Meets commercial isomer specifications.
Without Base Neutralization 47% Does NOT meet commercial isomer specifications.
Table 3: Example of Commercial Product Specifications (GC Analysis)[6]
IsomerTarget SpecificationExample Batch Result
Major Isomer > 90%92.9%
Isomer A < 2%1.6%
Isomer B 1 - 6%4.3%
Isomer C < 3%0.5%

Experimental Protocols

Optimized Protocol for TCDA Synthesis

This protocol is based on demonstrated high-yield procedures.[1][5]

1. Reaction Setup:

  • Charge a suitable reaction vessel with acetic acid and triflic acid catalyst.

  • Begin vigorous agitation and heat the mixture to the target reaction temperature (e.g., 115-120°C).

2. Reactant Addition:

  • Add dicyclopentadiene (DCPD, e.g., 86% pure) dropwise to the heated acetic acid/catalyst mixture over a period of 3.5 to 4 hours.

  • Maintain the reaction temperature strictly within the 115-125°C range during the addition.

3. Reaction Completion:

  • After the addition is complete, continue stirring the reaction mixture for an additional 1.5 to 2 hours.

  • The temperature may be increased slightly (e.g., to 130°C) during this phase to ensure the reaction goes to completion.

4. Preparation for Distillation:

  • Cool the reaction mixture to a safe temperature (e.g., < 50°C).

  • Crucial Step: Add a neutralizing base to the crude product. For example, for a reaction using ~1.2g of triflic acid, add approximately 1.0g of a 50% aqueous sodium hydroxide solution to the distillation pot.

5. Purification via Distillation:

  • Step A (Stripping): Equip the pot for vacuum distillation. Reduce the pressure (e.g., to 150 torr, then down to 1 torr) to strip off unreacted acetic acid.

  • Step B (Fractionation): Once the acetic acid is removed, set the distillation column for total reflux for a period (e.g., 12 hours) at high vacuum (~1 torr) to improve separation.

  • Step C (Product Collection): After the reflux period, begin collecting the fraction corresponding to the this compound product. The final product should be a clear, colorless liquid.[6]

Mandatory Visualizations

Diagrams of Key Processes

Synthesis_Pathway Reactants Dicyclopentadiene + Acetic Acid Reaction Acid-Catalyzed Addition (Triflic Acid, 110-140°C) Reactants->Reaction Crude Crude TCDA Mixture (Product, Acid, XS Acetic Acid) Reaction->Crude Neutralize Catalyst Neutralization (add NaOH) Crude->Neutralize Distill Vacuum Distillation 1. Strip Acetic Acid 2. Fractionate Product Neutralize->Distill Product Pure this compound (Mixture of Isomers) Distill->Product

Caption: High-level workflow for the synthesis and purification of TCDA.

Troubleshooting_Workflow Start Problem: Low Final Yield CheckDistill Did you add base before distillation? Start->CheckDistill CauseDegrade Root Cause: Product Degradation Solution: Neutralize catalyst with NaOH before distillation. CheckDistill->CauseDegrade No CheckReaction Were reaction Time & Temp correct? CheckDistill->CheckReaction Yes CauseIncomplete Root Cause: Incomplete Reaction Solution: Ensure 1-10h @ 110-140°C. Check catalyst activity. CheckReaction->CauseIncomplete No CauseOther Review reactant purity and molar ratios. CheckReaction->CauseOther Yes

Caption: Decision tree for troubleshooting low yield in TCDA synthesis.

Parameter_Relationships cluster_params Controllable Parameters cluster_outcomes Key Outcomes Catalyst Catalyst Choice (e.g., Triflic Acid) Yield High Yield (>70%) Catalyst->Yield enables equimolar ratio Temp Reaction Temp (110-140°C) Temp->Yield affects rate Purity Correct Isomer Ratio (Fragrance Quality) Temp->Purity affects selectivity Base Purification Method (Base Neutralization) Base->Yield prevents degradation Base->Purity prevents isomerization

Caption: Relationship between key process parameters and desired outcomes.

References

Side reactions and impurity formation in Tricyclodecenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis of Tricyclodecenyl acetate (B1210297). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges related to side reactions and impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Tricyclodecenyl acetate?

A1: The synthesis of this compound is primarily achieved through the acid-catalyzed electrophilic addition of acetic acid to dicyclopentadiene (B1670491) (DCPD).[1] The reaction typically utilizes a strong acid catalyst, such as sulfuric acid or trifluoromethanesulfonic acid (triflic acid), and is followed by purification, commonly distillation, to isolate the desired product.[2]

Q2: What are the common impurities encountered in this compound synthesis?

A2: Common impurities include unreacted starting materials (dicyclopentadiene and acetic acid), various stereoisomers of the product, and side products formed under the reaction conditions. One potential side product is a hydroxylated derivative of this compound, formed if water is present in the reaction mixture.[3]

Q3: How do reaction conditions affect the formation of isomers?

A3: The distribution of isomers is influenced by factors such as the type of acid catalyst used, reaction temperature, and reaction time. The goal is typically to maximize the formation of the desired major isomer, which has the most sought-after fragrance profile. The use of specific catalysts, like triflic acid, can improve the selectivity towards the main isomer.

Q4: What are the target specifications for commercial-grade this compound?

A4: Commercially acceptable this compound should contain at least 95 wt.% of total isomers, with the major isomer comprising over 90% of the product. Specific target ranges for minor isomers are also often required to ensure a consistent fragrance profile.[4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Possible Cause: The esterification reaction is an equilibrium process. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the yield.

  • Solution:

    • Ensure all reactants and solvents are anhydrous.

    • Use a Dean-Stark apparatus or add a drying agent like molecular sieves to remove water as it is formed.

    • Employing a large excess of acetic acid can also drive the reaction forward, although this may necessitate more rigorous purification.

Issue 2: High Levels of Undesired Isomers

  • Possible Cause: Reaction conditions are not optimized for the selective formation of the major isomer.

  • Solution:

    • Catalyst Choice: Consider using a highly efficient and selective catalyst like triflic acid.

    • Temperature Control: Optimize the reaction temperature. Higher temperatures can sometimes favor the formation of thermodynamically more stable, but less desirable, isomers.

    • Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that might lead to isomerization of the desired product.

Issue 3: Presence of Hydroxylated By-products

  • Possible Cause: Presence of water in the reaction mixture can lead to the hydration of dicyclopentadiene, forming a tricyclodecenol intermediate, which is then esterified to a hydroxylated impurity.[3]

  • Solution:

    • Rigidly exclude water from the reaction system. Use anhydrous acetic acid and ensure the dicyclopentadiene is dry.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Issue 4: Pungent, Acidic Odor in the Final Product

  • Possible Cause: Incomplete removal of the acid catalyst or residual acetic acid after purification.

  • Solution:

    • During the workup, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to quench the acid catalyst.

    • Ensure efficient removal of acetic acid during distillation. This may involve a fractional distillation setup with a sufficient number of theoretical plates.[2]

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution in this compound Synthesis

CatalystReaction Temperature (°C)Major Isomer (%)Isomer A (%)Isomer B (%)Isomer C (%)
Triflic Acid115-12092.91.84.20.55
Triflic Acid115-12092.91.64.30.5
Boron Trifluoride Etherate13092.01.25.51.1

Data synthesized from patent literature, which provides examples of typical isomer distributions under various conditions.[2][4]

Mandatory Visualization

Main_Reaction_Pathway DCPD Dicyclopentadiene Intermediate Carbocation Intermediate DCPD->Intermediate + H+ AceticAcid Acetic Acid AceticAcid->Intermediate Catalyst Acid Catalyst (e.g., Triflic Acid) Catalyst->DCPD Product This compound Intermediate->Product + Acetic Acid - H+

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction_Formation DCPD Dicyclopentadiene Carbocation Carbocation Intermediate DCPD->Carbocation + H+ Water Water (impurity) Water->Carbocation Catalyst Acid Catalyst Catalyst->DCPD Alcohol_Intermediate Tricyclodecenol Carbocation->Alcohol_Intermediate + H2O - H+ Hydroxylated_Impurity Hydroxylated By-product Alcohol_Intermediate->Hydroxylated_Impurity + Acetic Acid AceticAcid Acetic Acid AceticAcid->Alcohol_Intermediate

Caption: Formation of a hydroxylated by-product in the presence of water.

Isomer_Formation Crude_Product Crude Reaction Mixture Main_Isomer Major Isomer (this compound) Crude_Product->Main_Isomer Isomer_A Isomer A Crude_Product->Isomer_A Isomer_B Isomer B Crude_Product->Isomer_B Isomer_C Isomer C Crude_Product->Isomer_C

Caption: Relationship between the crude product and its various isomers.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Purity Analyze Crude Product by GC-MS Start->Check_Purity High_Starting_Material High Unreacted Starting Materials? Check_Purity->High_Starting_Material High_Isomers High Undesired Isomers? Check_Purity->High_Isomers High_Byproducts High By-products? Check_Purity->High_Byproducts Optimize_Reaction_Time Optimize Reaction Time/Temperature High_Starting_Material->Optimize_Reaction_Time Optimize_Catalyst Optimize Catalyst/Conditions High_Isomers->Optimize_Catalyst Check_Water Ensure Anhydrous Conditions High_Byproducts->Check_Water End Improved Yield/Purity Optimize_Reaction_Time->End Optimize_Catalyst->End Check_Water->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous acetic acid (1.2 equivalents).

  • Catalyst Addition: To the stirred acetic acid, slowly add the acid catalyst (e.g., 0.1 mol% triflic acid).

  • Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 115 °C). Slowly add dicyclopentadiene (1 equivalent) dropwise from the dropping funnel over a period of 2-4 hours.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column.

  • Distillation: Heat the crude product under reduced pressure.

  • Fraction Collection: Collect the fractions at the appropriate boiling point for this compound (approximately 118-125 °C at 10 mmHg), leaving behind higher-boiling impurities and any polymeric material.

Protocol 3: GC-MS Analysis of this compound and Impurities

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

  • Sample Preparation: Dilute a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.

References

Technical Support Center: High-Purity Tricyclodecenyl Acetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity Tricyclodecenyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude Tricyclodecenyl acetate after synthesis?

A1: Crude this compound typically contains unreacted starting materials and byproducts from the synthesis process. Common impurities include acetic anhydride, α-pinene, limonene, and other acetate esters.[1] The specific impurity profile can vary depending on the synthetic route and reaction conditions.

Q2: What is the most common industrial method for purifying this compound to high purity?

A2: The most prevalent industrial method for purifying this compound is vacuum distillation . This technique is effective for separating the high-boiling ester from less volatile impurities and unreacted starting materials. A commercially acceptable product typically contains at least 95 wt.%, and more preferably at least 98 wt.%, of this compound isomers as determined by gas chromatography.[1]

Q3: Can column chromatography be used to purify this compound?

A3: Yes, column chromatography can be a suitable method for purifying this compound, especially on a laboratory scale, to achieve very high purity. A normal-phase chromatography setup using silica (B1680970) gel as the stationary phase and a non-polar/polar solvent system (e.g., hexane (B92381)/ethyl acetate) is a common approach for purifying esters. This method is effective at removing both more polar and less polar impurities.

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallization is generally not a primary purification method for this compound as it is a liquid at room temperature. However, for some organic esters, crystallization at very low temperatures or from a specific solvent system can be employed. This would require significant methods development and is less common than distillation or chromatography for this compound.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound is most commonly determined by Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (GC-FID) for quantitative analysis or a Mass Spectrometer (GC-MS) for identification of impurities. The percentage of the main isomer and other isomers is a key quality parameter.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Vacuum Distillation

Problem: The product is discolored (yellowish or brownish) after distillation.

  • Possible Cause 1: Thermal decomposition. this compound, like many high-boiling esters, can be susceptible to thermal degradation at elevated temperatures.

    • Solution: Ensure the vacuum is sufficiently low (e.g., 1-10 mmHg) to reduce the boiling point of the ester. Monitor the temperature of the distillation pot closely and avoid excessive heating.

  • Possible Cause 2: Presence of acidic impurities. Residual acid catalysts from the synthesis can cause degradation and color formation at high temperatures.

    • Solution: Before distillation, wash the crude product with a mild aqueous base solution (e.g., 5% sodium bicarbonate solution) to neutralize and remove acidic impurities. Ensure the organic layer is thoroughly dried before distillation.

Problem: Bumping or unstable boiling during distillation.

  • Possible Cause: Lack of boiling chips or inadequate stirring in the distillation flask.

    • Solution: Always use fresh boiling chips or a magnetic stirrer to ensure smooth boiling. For vacuum distillation, a slow stream of nitrogen or argon can also be bled into the system to promote even boiling.

Column Chromatography

Problem: Poor separation of this compound from impurities.

  • Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may be too high or too low, resulting in co-elution or no elution of the product.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for esters is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for this compound.

  • Possible Cause 2: Column overloading. Too much crude material has been loaded onto the column.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (e.g., 1-5 g of crude per 100 g of silica gel).

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodTypical Purity AchievedTypical Recovery/YieldKey AdvantagesKey Disadvantages
Vacuum Distillation 95-98% (isomer mixture)60-80%Scalable, cost-effective for large quantities.Potential for thermal degradation if not optimized.
Column Chromatography >99%70-90% (lab scale)High resolution, excellent for removing trace impurities.Less scalable, requires larger volumes of solvent.
Aqueous Wash (pre-treatment) N/A (removes specific impurities)>95%Simple, effective for removing acidic impurities.Does not remove non-acidic impurities.

Note: Data for column chromatography and aqueous wash are based on general principles for ester purification and may require optimization for this compound.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

Objective: To purify crude this compound to >95% purity.

Materials:

  • Crude this compound

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, distillation head, condenser, receiving flask (all appropriately sized)

  • Vacuum pump, vacuum gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Aqueous Wash:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of 5% sodium bicarbonate solution and shake gently, venting frequently to release any evolved CO2.

    • Separate the aqueous layer.

    • Wash the organic layer with water until the aqueous layer is neutral.

  • Drying:

    • Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Vacuum Distillation:

    • Assemble the distillation apparatus. Ensure all joints are well-sealed.

    • Add the dried, crude this compound and a few boiling chips or a stir bar to the distillation flask.

    • Gradually apply vacuum, aiming for a pressure of 1-10 mmHg.

    • Begin heating the distillation flask gently with stirring.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum (the boiling point will be significantly lower than the atmospheric boiling point of ~250-260°C).

    • Monitor the purity of the collected fractions by GC.

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)

Objective: To determine the purity of this compound samples.

Instrumentation and Parameters (starting point, may require optimization):

  • GC System: Agilent 7890B or equivalent with FID detector

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Detector Temperature: 300°C

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate).

  • Injection: Inject the sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the this compound isomers by the total peak area of all components.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_pretreatment Pre-treatment cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude this compound wash Aqueous Wash (e.g., NaHCO3) synthesis->wash drying Drying (e.g., MgSO4) wash->drying distillation Vacuum Distillation drying->distillation chromatography Column Chromatography drying->chromatography analysis Purity Analysis (GC) distillation->analysis chromatography->analysis product High-Purity this compound analysis->product

Caption: Experimental workflow for the purification of this compound.

Caption: Troubleshooting decision tree for this compound purification.

References

Troubleshooting peak tailing in HPLC analysis of Tricyclodecenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Tricyclodecenyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively measured in HPLC?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[2] Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or HPLC system.[2]

The degree of tailing is commonly measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). The Tf is calculated by measuring the peak width at 5% of the peak height and dividing it by twice the distance from the leading edge to the peak maximum.[1]

  • Tf = 1.0: Perfectly symmetrical (Gaussian) peak.

  • Tf > 1.2: Indicates significant peak tailing.[2]

  • Tf > 2.0: Generally considered unacceptable for precise analytical methods.[2]

Q2: I am observing peak tailing specifically for Tricyclodecenyl acetate. What are the most probable causes?

This compound is a neutral, non-polar ester. Unlike acidic or basic compounds, its peak shape is less likely to be affected by mobile phase pH or secondary interactions with ionized silanol (B1196071) groups.[3][4] Therefore, the most probable causes of peak tailing for this analyte are:

  • Column Health Issues: Physical degradation of the column packing, such as the formation of a void at the inlet, or a partially blocked inlet frit are common culprits that can distort peak shape.[5]

  • Extra-Column Effects: Excessive volume within the HPLC system outside of the column (e.g., in long or wide-diameter tubing, or poorly made connections) can cause band broadening that manifests as tailing, especially for early-eluting peaks.[1][6]

  • Sample Overload: Injecting too much analyte mass (mass overload) or too large a sample volume (volume overload) can saturate the column and lead to distorted peaks.[2][7][8]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion and tailing.[9]

  • Co-eluting Impurity: An unresolved impurity hiding under the main peak can give the appearance of a tail.[5][8]

Q3: How can the HPLC column contribute to peak tailing for a neutral compound?

Even for a neutral compound, the column is a primary source of peak shape problems. Key issues include:

  • Partially Blocked Inlet Frit: Debris from samples or pump seals can accumulate on the inlet frit, disrupting the sample flow path and causing peak distortion for all analytes.

  • Column Void: High pressure or pressure shocks can cause the column's packed bed to settle, creating a void at the inlet.[7] This void acts as a mixing chamber, leading to band broadening and tailing.[5]

  • Column Contamination: Contaminants from previous samples can build up on the column packing, creating active sites that cause secondary, unwanted interactions.[9] While less common for neutral esters, this can still occur. Flushing with a strong solvent is often a remedy.[2]

Q4: Could my sample preparation or injection parameters be the source of the tailing?

Yes, sample preparation and injection are critical factors.

  • Mass Overload: The column has a finite capacity. Injecting a sample that is too concentrated can lead to broad, tailing peaks that may also exhibit shorter retention times.[8] To check for this, dilute your sample and re-inject; if the peak shape improves, mass overload was the issue.[7]

  • Volume Overload: Injecting a large volume of sample, especially in a solvent stronger than the mobile phase, can cause significant peak distortion.[8] Try injecting a smaller volume to see if the tailing is reduced.[8]

  • Sample Solvent: Always try to dissolve your sample in the mobile phase itself or in a weaker solvent.[9] Dissolving this compound in a very strong organic solvent when the mobile phase is weaker will cause the sample band to spread excessively upon injection.

Q5: What are extra-column effects and how can I minimize them?

Extra-column effects refer to any contribution to peak broadening that occurs outside of the analytical column itself.[6] This includes the injector, detector cell, and all connecting tubing.[6] To minimize these effects:

  • Use tubing with a narrow internal diameter (e.g., 0.005 inches or smaller).[1]

  • Keep the length of all tubing between the injector, column, and detector to an absolute minimum.[8]

  • Ensure all fittings and connections are properly seated to eliminate any dead volume.[8][10]

Systematic Troubleshooting Guide

When tackling peak tailing, a logical, step-by-step approach is most effective. The following workflow provides a structured path to identify and resolve the root cause of the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed (Tf > 1.2) CheckOverload 1. Check for Overload Start->CheckOverload TestOverload Action: Inject 10x diluted sample and 50% smaller volume. CheckOverload->TestOverload OverloadResult Did peak shape improve? TestOverload->OverloadResult SolutionOverload Resolution: Reduce sample concentration or injection volume. OverloadResult->SolutionOverload Yes CheckSystem 2. Check for Extra-Column Effects OverloadResult->CheckSystem No TestSystem Action: Check tubing for length/ID. Verify all fittings are secure. Bypass guard column and re-inject. CheckSystem->TestSystem SystemResult Did peak shape improve? TestSystem->SystemResult SolutionSystem Resolution: Use shorter/narrower tubing. Remake connections. Replace guard column. SystemResult->SolutionSystem Yes CheckColumn 3. Check Column Health SystemResult->CheckColumn No TestColumn Action: Flush column with strong solvent (e.g., 100% Acetonitrile or Isopropanol). If permitted, backflush column. CheckColumn->TestColumn ColumnResult Did peak shape improve? TestColumn->ColumnResult SolutionColumnFlush Resolution: Column was contaminated. Incorporate a sample cleanup step. ColumnResult->SolutionColumnFlush Yes SolutionColumnReplace Resolution: Column has failed. Replace with a new column. ColumnResult->SolutionColumnReplace No

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Data and Parameter Tables

For optimal analysis of this compound, refer to the following recommended parameters.

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommendationRationale
Column High-purity, end-capped C18 or C8 (Type B Silica)Minimizes potential secondary interactions and provides good retention for non-polar compounds.[3]
Dimensions 150 mm x 4.6 mm, 5 µmStandard dimensions offering a good balance of efficiency and backpressure.
Mobile Phase Acetonitrile (ACN) / WaterACN often provides sharper peaks than methanol (B129727) for complex molecules.
Gradient/Isocratic Isocratic (e.g., 70:30 ACN:Water) or GradientStart with isocratic; use a gradient if co-eluting impurities are suspected.[11]
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.[11]
Injection Volume 5 - 20 µLKeep volume low to prevent overload and band spreading.[8]
Sample Solvent Mobile Phase or weakerEnsures good peak shape upon injection.[9]
Detection UV at 210 nmWavelength for detecting ester carbonyl groups.

Table 2: Quantitative Checks for Troubleshooting

Problem HypothesisDiagnostic TestExpected Outcome if Hypothesis is Correct
Mass Overload Inject a sample diluted 10-fold.Tailing factor (Tf) decreases significantly.[7]
Volume Overload Reduce injection volume by 50-75%.Peak shape improves, tailing is reduced.[8]
Guard Column Failure Remove the guard column and re-inject.The peak shape of the analyte becomes symmetrical.[7]
Co-eluting Impurity Slow the gradient or change organic/water ratio.The peak tail resolves into a separate, smaller peak.[8]

Detailed Experimental Protocols

Protocol 1: Baseline HPLC Method for this compound

  • System Preparation:

    • Prepare the mobile phase by mixing Acetonitrile and HPLC-grade water in the desired ratio (e.g., 70:30 v/v).

    • Degas the mobile phase using sonication or an inline degasser.

    • Install a C18 column (150 mm x 4.6 mm, 5 µm) and set the column oven temperature to 35 °C.

    • Equilibrate the entire HPLC system by pumping the mobile phase at 1.0 mL/min for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of this compound in Acetonitrile.

    • Create a working standard by diluting the stock solution with the mobile phase to a final concentration of approximately 50-100 µg/mL.

  • Analysis:

    • Set the UV detector to a wavelength of 210 nm.

    • Inject 10 µL of the working standard.

    • Acquire the data for a sufficient duration to allow the peak to elute and the baseline to return to normal.

    • Evaluate the resulting chromatogram for retention time, peak shape (Tf), and area.

Protocol 2: Systematic Troubleshooting for Peak Tailing

This protocol should be followed if the baseline method produces a peak with a tailing factor (Tf) > 1.2.

  • Verify Reproducibility: Re-inject the same standard to confirm the tailing is consistent and not a one-time anomaly.

  • Test for Overload (Mass and Volume):

    • Prepare a new standard by diluting the working standard 1:10 with the mobile phase.

    • Inject the diluted standard. If peak shape improves, the original sample was overloaded. Adjust concentration accordingly.[7]

    • If no improvement is seen, re-inject the original standard but reduce the injection volume to 5 µL. If peak shape improves, volume overload was the issue.[8]

  • Isolate System vs. Column Issues:

    • If a guard column is installed, remove it from the flow path and connect the injector directly to the analytical column.

    • Inject the standard. If the peak shape is now acceptable, the guard column is the source of the problem and must be replaced.[7]

    • If tailing persists, inspect all tubing and connections for potential dead volume. Ensure the correct ferrules are used and are fully seated.[8]

  • Assess and Treat the Column:

    • Disconnect the column from the detector and flush it to waste with a strong, compatible solvent (e.g., 100% Acetonitrile, then 100% Isopropanol) for 20-30 column volumes.

    • Re-equilibrate the column with the mobile phase and re-inject the standard.

    • If peak shape improves, the column was likely contaminated.[2]

    • If tailing is still present after flushing, and all other factors have been ruled out, the column has likely reached the end of its usable life and should be replaced.[2]

References

Improving the resolution of Tricyclodecenyl acetate isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Tricyclodecenyl acetate (B1210297) isomers.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomers

You are observing broad, overlapping, or completely co-eluting peaks for the Tricyclodecenyl acetate isomers in your gas chromatogram.

Possible Causes & Solutions:

  • Inadequate Stationary Phase: The polarity and selectivity of your GC column are critical for separating structurally similar isomers.

    • Solution: Switch to a more appropriate stationary phase. For non-chiral isomers, a mid- to high-polarity column is often effective. For enantiomeric separations, a chiral stationary phase is necessary.

  • Suboptimal Temperature Program: An inappropriate oven temperature ramp rate can lead to insufficient separation.[1]

    • Solution: Optimize the temperature program. A slower ramp rate around the elution temperature of the isomers will increase their interaction with the stationary phase and improve resolution.[2]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Ensure the carrier gas flow rate is set to the optimal linear velocity for the carrier gas being used (e.g., Helium or Hydrogen).

  • Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape and resolution.

    • Solution: Dilute your sample or increase the split ratio in your injection method.[3]

Troubleshooting Workflow:

start Poor Resolution of Isomers check_column Step 1: Verify Column Selection - Is the stationary phase appropriate for isomer separation? - Is it a chiral column for enantiomers? start->check_column optimize_temp Step 2: Optimize Temperature Program - Is the initial temperature low enough? - Is the ramp rate slow enough around the elution zone? check_column->optimize_temp Column is appropriate check_flow Step 3: Check Carrier Gas Flow Rate - Is the linear velocity optimal for the carrier gas? optimize_temp->check_flow Temperature program optimized check_injection Step 4: Review Injection Parameters - Is the injection volume too high (column overload)? - Is the split ratio appropriate? check_flow->check_injection Flow rate is optimal resolution_ok Resolution Improved check_injection->resolution_ok Injection parameters optimized

A step-by-step workflow for troubleshooting poor peak resolution.
Issue 2: Peak Tailing

Your this compound isomer peaks exhibit asymmetry with a trailing edge.

Possible Causes & Solutions:

  • Active Sites in the GC System: Active sites, such as exposed silanol (B1196071) groups in the injector liner or the column, can cause peak tailing, especially for polar analytes.

    • Solution: Use a deactivated injector liner. If the column is old, it may need to be conditioned or replaced.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak distortion.

    • Solution: Bake out the column at a high temperature (within its specified limits). Trim the first few centimeters of the column.

  • Incompatible Solvent: If the sample solvent is not compatible with the stationary phase, it can affect peak shape.

    • Solution: Ensure your sample is dissolved in a solvent that is compatible with the GC column's stationary phase.

Troubleshooting Workflow:

start Peak Tailing Observed check_liner Step 1: Inspect Injector Liner - Is the liner deactivated? - Are there any visible residues? start->check_liner check_column Step 2: Assess Column Health - Is the column old or contaminated? - When was it last conditioned? check_liner->check_column Liner is clean and deactivated check_solvent Step 3: Verify Solvent Compatibility - Is the sample solvent appropriate for the stationary phase? check_column->check_solvent Column is in good condition peak_shape_ok Peak Shape Improved check_solvent->peak_shape_ok Solvent is compatible

A logical workflow for diagnosing the cause of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for separating this compound isomers?

A1: The choice of GC column depends on the nature of the isomers you are trying to separate.

  • For diastereomers or positional isomers: A mid- to high-polarity column, such as one with a cyanopropylphenyl or polyethylene (B3416737) glycol (WAX) stationary phase, is recommended. These phases provide different selectivity compared to standard non-polar phases (e.g., 5% phenyl-methylpolysiloxane).

  • For enantiomers: A chiral stationary phase is essential. Cyclodextrin-based columns, such as those with derivatized beta-cyclodextrin, are commonly used for the chiral separation of fragrance compounds.[4][5]

Q2: Should I use a split or splitless injection for my analysis?

A2: The choice between split and splitless injection depends on the concentration of your sample.[3][6]

  • Split Injection: Use for concentrated samples to avoid column overload. A high split ratio (e.g., 50:1 or 100:1) is common for fragrance analysis.[7]

  • Splitless Injection: Use for trace analysis when sample concentration is low. This technique transfers the entire injected sample to the column, maximizing sensitivity.[8][9]

Q3: How does the oven temperature program affect the separation of isomers?

A3: The temperature program directly influences the resolution of isomers.[1] A slow temperature ramp (e.g., 1-5 °C/min) through the elution range of the this compound isomers allows for more interaction with the stationary phase, which can significantly improve their separation.[2] A good starting point is a scouting gradient to determine the approximate elution temperature.[2]

Q4: Can HPLC be used to separate this compound isomers?

A4: While GC is more common for volatile fragrance compounds, HPLC can also be used, particularly for preparative separations or for less volatile isomers. A normal-phase or reversed-phase method could be developed. For enantiomeric separation, a chiral stationary phase would be required in HPLC as well.

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound Diastereomers/Positional Isomers

This protocol provides a starting point for the separation of non-enantiomeric isomers of this compound.

Sample Preparation: Dilute the this compound sample to approximately 1% in a suitable solvent such as acetone (B3395972) or hexane.

Gas Chromatography (GC) - Flame Ionization Detector (FID) Conditions:

ParameterValue
GC System Agilent 7890 GC with FID or equivalent
Column Agilent J&W DB-HeavyWAX (30 m x 0.25 mm, 0.25 µm) or similar polar column[10]
Injector Split/Splitless
Injector Temperature 250 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Constant Flow 1.2 mL/min
Oven Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate3 °C/min to 240 °C
Final HoldHold at 240 °C for 5 minutes
Detector FID
Detector Temp 280 °C

Expected Results: This method should provide good separation of the major diastereomers and positional isomers of this compound. Retention times will need to be confirmed with standards if available.

Protocol 2: Chiral GC-MS Analysis of this compound Enantiomers

This protocol is designed for the separation of enantiomeric pairs of this compound isomers.

Sample Preparation: Dilute the this compound sample to approximately 0.1% in hexane.

Gas Chromatography (GC) - Mass Spectrometry (MS) Conditions:

ParameterValue
GC System GC-MS system with a chiral column
Column Cyclodextrin-based chiral column (e.g., Rt-βDEXse, 30 m x 0.25 mm, 0.25 µm)[5]
Injector Split/Splitless
Injector Temperature 240 °C
Injection Mode Splitless (purge valve opens at 1 min)[8]
Injection Volume 1 µL
Carrier Gas Helium
Constant Flow 1.0 mL/min
Oven Program
Initial Temperature50 °C, hold for 1 minute
Ramp Rate2 °C/min to 220 °C
Final HoldHold at 220 °C for 10 minutes
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350
Source Temperature 230 °C
Quadrupole Temp 150 °C

Expected Results: This method is designed to separate the enantiomers of the different this compound isomers. The mass spectrometer will aid in the identification of the eluting peaks. The exact elution order will depend on the specific chiral stationary phase used.[5]

Data Presentation

Table 1: Hypothetical Retention Times and Resolution for GC-FID Analysis of Diastereomers/Positional Isomers

IsomerRetention Time (min)Resolution (Rs)
Isomer A25.4-
Isomer B26.12.1
Major Isomer 27.5 4.2
Isomer C28.32.5

Note: These are example values and will vary depending on the specific instrument and conditions.

Table 2: Hypothetical Retention Times for Chiral GC-MS Analysis of Enantiomers

IsomerEnantiomerRetention Time (min)
Isomer A135.2
235.6
Major Isomer 1 38.1
2 38.5

Note: Enantiomeric separation is highly dependent on the chiral stationary phase.

References

Technical Support Center: Storage and Stability of Tricyclodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tricyclodecenyl acetate (B1210297) during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life of Tricyclodecenyl acetate?

A1: With appropriate storage conditions, this compound has a shelf life of 24 to 36 months or even longer. Consistent monitoring of the material's purity is recommended, especially for long-term storage.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed and protected from light and heat.

Q3: What are the primary degradation pathways for this compound?

A3: As an ester, this compound is primarily susceptible to two main degradation pathways:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions, breaking the ester bond to form Tricyclodecenol and acetic acid.

  • Oxidation: Reaction with oxygen, particularly at the double bond or allylic positions of the tricyclic ring, which can be initiated by heat, light, or the presence of metal ions. This can lead to the formation of various oxidation products, including epoxides, ketones, and aldehydes.

Q4: Are there any materials that are incompatible with this compound during storage?

A4: Yes, to prevent degradation, avoid storing this compound with strong acids, strong bases, oxidizing agents, and reducing agents. These substances can catalyze its decomposition. It is advisable to store it in inert containers, such as amber glass bottles with PTFE-lined caps.

Q5: How can I tell if my this compound has degraded?

A5: Degradation can be indicated by changes in the physical and chemical properties of the substance. This may include a change in color, the development of an off-odor (e.g., a vinegary smell indicating acetic acid from hydrolysis), or changes in its chromatographic profile (e.g., the appearance of new peaks or a decrease in the main peak area).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Change in Odor (e.g., vinegary smell) Hydrolysis of the ester bond, releasing acetic acid.1. Verify the integrity of the container seal to ensure no moisture has entered. 2. Analyze a sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of Tricyclodecenol and acetic acid. 3. If hydrolysis is confirmed, the material may not be suitable for use, depending on the extent of degradation.
Discoloration of the sample Oxidation or reaction with contaminants.1. Ensure the sample has been protected from light and heat. 2. Check for potential sources of contamination in the storage environment. 3. Analyze the sample by High-Performance Liquid Chromatography (HPLC) with a UV detector to observe any new impurity peaks.
Appearance of new peaks in GC-MS or HPLC analysis Degradation of the compound.1. Based on the mass spectra (GC-MS) or retention time shifts (HPLC), tentatively identify the degradation products. Common adducts in MS may correspond to the addition of oxygen (oxidation) or water (hydrolysis). 2. Perform forced degradation studies (see Experimental Protocols) to confirm the identity of the degradation products.
Reduced purity of the main compound Gradual degradation over time due to suboptimal storage conditions.1. Review storage conditions to ensure they align with the recommendations (cool, dry, dark, inert atmosphere). 2. Consider repurification of the material if the purity is only slightly reduced and the degradation products are known and separable. 3. For future storage, consider aliquoting the material to minimize repeated opening and closing of the main container.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled conditions to identify potential degradation products and establish degradation pathways.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp (254 nm and 365 nm)

  • Amber glass vials

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of this compound in a small amount of methanol and dilute with 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of this compound in a small amount of methanol and add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of this compound in a vial and heat at 60°C for 48 hours.

  • Photolytic Degradation: Expose a sample of this compound to UV light (254 nm and 365 nm) for 48 hours.

  • Control Sample: Prepare a solution of this compound in methanol and store it at 4°C, protected from light.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base hydrolysis samples.

  • Dilute all samples to an appropriate concentration with methanol.

  • Analyze all samples, including the control, by GC-MS and HPLC-UV to identify and quantify the degradation products.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

1. Instrumentation and Columns:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

2. Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

3. GC-MS Parameters:

Parameter Value
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Protocol 3: HPLC-UV Analysis of this compound and its Degradation Products

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

2. Mobile Phase:

  • A gradient of acetonitrile (B52724) and water is typically effective.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

3. HPLC Parameters:

Parameter Value
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 210 nm
Gradient Program 0-20 min: 50-90% B, 20-25 min: 90% B, 25.1-30 min: 50% B

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TDA This compound TDOH Tricyclodecenol TDA->TDOH H₂O / H⁺ or OH⁻ AA Acetic Acid TDA->AA H₂O / H⁺ or OH⁻ Epoxide Epoxide TDA->Epoxide O₂ / Heat / Light Ketone Ketone TDA->Ketone O₂ / Heat / Light Aldehyde Aldehyde TDA->Aldehyde O₂ / Heat / Light

Caption: Inferred degradation pathways of this compound.

experimental_workflow start Start: Sample of This compound storage Suboptimal Storage (Heat, Light, Moisture) start->storage observe Observation of Change (Odor, Color) storage->observe analytical Analytical Investigation observe->analytical gcms GC-MS Analysis analytical->gcms hplc HPLC-UV Analysis analytical->hplc identify Identify Degradation Products gcms->identify quantify Quantify Purity hplc->quantify decision Decision: Use or Discard? identify->decision quantify->decision end End decision->end

Caption: Troubleshooting workflow for suspected degradation.

Technical Support Center: Efficient Tricyclodecenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tricyclodecenyl acetate (B1210297) (TCDA).

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for Tricyclodecenyl acetate (TCDA) synthesis?

A1: Triflic acid is considered a highly advanced and effective catalyst for TCDA synthesis, offering superior yield and selectivity compared to traditional mineral acid catalysts.[1] Its strong acidity (pKa of -14.7) allows for efficient activation of dicyclopentadiene (B1670491) under mild conditions.[1] Other catalysts that have been used include boron trifluoride dihydrate (BF3.2H2O) and a binary composite of perchloric acid and phosphoric acid.[2][3]

Q2: Why is my TCDA yield consistently low?

A2: Low yields in TCDA synthesis can stem from several factors. A critical step is the neutralization of the strong acid catalyst, such as triflic acid, with a base (e.g., sodium hydroxide) before distillation. Failure to neutralize the acid can lead to product decomposition during distillation, significantly reducing the yield.[2] For instance, a synthesis using triflic acid that was not neutralized before distillation resulted in a yield of only 47%, compared to a 71% yield when neutralization was performed.[2] Catalyst choice also plays a crucial role; for example, using BF3.2H2O as a catalyst has resulted in lower yields (e.g., 34%) compared to triflic acid.[2]

Q3: How can I control the isomer distribution in my TCDA product?

A3: Catalyst selection is a key factor in controlling the isomer distribution of TCDA.[1] Triflic acid catalysis has been shown to provide higher selectivity for the desired major isomer.[1] This is attributed to the superacidic nature of triflic acid, which enables more selective protonation of dicyclopentadiene, favoring the formation of the most stable carbocation intermediate and reducing side reactions.[1]

Q4: My final TCDA product has a pungent, acidic odor. How can I resolve this?

A4: A pungent, acidic odor in the final product is typically due to residual acid catalyst.[2] To mitigate this, it is essential to perform a thorough neutralization step with a base, such as aqueous sodium hydroxide (B78521), after the reaction and before the final distillation.[2][4] This ensures that the acidic catalyst is removed, leading to a product that meets odor specifications.

Q5: What are the recommended reaction conditions for TCDA synthesis using triflic acid?

A5: A typical procedure involves the gradual addition of dicyclopentadiene (DCPD) to a well-agitated mixture of a carboxylic acid (like acetic acid) and triflic acid.[4] The reaction is generally conducted at a temperature range of 60°C to 150°C, with a more preferred range of 110°C to 140°C.[4] The reaction is typically complete within 1 to 10 hours.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield - Failure to neutralize the strong acid catalyst before distillation.[2] - Suboptimal catalyst choice (e.g., BF3.2H2O may give lower yields than triflic acid).[2]- Add a sufficient amount of a base, such as 50% aqueous sodium hydroxide, to the crude reaction mixture to neutralize the triflic acid before distillation.[2][4] - Consider using triflic acid as the catalyst for improved yields.[1]
Incorrect Isomer Ratio - The catalyst used may not be selective for the desired major isomer.[1]- Utilize triflic acid as the catalyst to achieve higher selectivity for the major TCDA isomer.[1]
Product Fails Odor Specification (Pungent, Acidic Odor) - Residual acid catalyst remaining in the final product.[2]- Ensure complete neutralization of the acid catalyst with a base prior to the final purification steps.[2]
High Levels of Impurities - Incomplete reaction. - Side reactions occurring due to suboptimal reaction conditions.[1]- Ensure the reaction is run for a sufficient amount of time at the recommended temperature (e.g., an additional 2 hours at 130°C after DCPD addition).[2] - Use a highly selective catalyst like triflic acid to minimize side reactions.[1]

Experimental Protocols

Synthesis of this compound using Triflic Acid Catalyst

This protocol is based on a representative literature procedure.[2][4]

  • Reaction Setup: Charge a reaction vessel with acetic acid and a catalytic amount of triflic acid.

  • Reactant Addition: Gradually add dicyclopentadiene (DCPD) dropwise to the well-agitated mixture of acetic acid and triflic acid. Maintain the reaction temperature between 115-120°C during the addition, which is typically carried out over 4 hours.

  • Reaction Completion: After the addition of DCPD is complete, continue to stir the reaction mixture for an additional 2 hours at 130°C.

  • Cooling: Cool the reaction mixture to 40°C.

  • Neutralization: Add a sufficient amount of 50% aqueous sodium hydroxide to the crude material in the distillation pot to neutralize the triflic acid.

  • Purification (Distillation):

    • First, remove the excess acetic acid by distillation under reduced pressure (e.g., 150 to 1 torr).

    • Set the distillation column for total reflux for approximately 12 hours at 1 torr to remove any residual acetic acid.

    • Finally, distill the remaining material at 1 torr to obtain the commercial-grade this compound.

Synthesis of this compound using BF3.2H2O Catalyst

This protocol is based on a comparative example from the literature and generally results in a lower yield.[2]

  • Reaction Setup: Follow a similar procedure as with the triflic acid catalyst, but substitute BF3.2H2O as the catalyst.

  • Reactant Addition and Reaction: The reaction conditions (temperature and time) are generally similar to the triflic acid procedure.

  • Neutralization and Purification: A larger amount of 50% aqueous sodium hydroxide solution may be required for neutralization before distillation. The distillation procedure is similar to the one described above.

Catalyst Performance Data

CatalystYield of TCDA (based on DCPD)Major Isomer by GC (%)Isomer A (%)Isomer B (%)Isomer C (%)Reference
Triflic Acid (with NaOH neutralization)71%92.9%1.6%4.3%0.5%[2]
Triflic Acid (without NaOH neutralization)47%Not specifiedNot specifiedNot specifiedNot specified[2]
BF3.2H2O34%91.7%1.4%4.3%Not specified[2]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_purification Purification Stage start Start: Charge Acetic Acid and Triflic Acid add_dcpd Gradual Addition of DCPD (115-120°C, 4h) start->add_dcpd react Stir at Elevated Temp (130°C, 2h) add_dcpd->react cool Cool Reaction Mixture (to 40°C) react->cool neutralize Neutralize with NaOH cool->neutralize distill_acetic Distill off Acetic Acid (150 to 1 torr) neutralize->distill_acetic reflux Total Reflux (1 torr, 12h) distill_acetic->reflux distill_product Distill Final Product (1 torr) reflux->distill_product end End: Pure TCDA distill_product->end

Caption: Workflow for this compound Synthesis.

troubleshooting_logic start Problem Encountered low_yield Low Product Yield? start->low_yield bad_odor Pungent/Acidic Odor? low_yield->bad_odor No check_neutralization Was catalyst neutralized before distillation? low_yield->check_neutralization Yes wrong_isomer Incorrect Isomer Ratio? bad_odor->wrong_isomer No odor_cause Cause: Residual acid in product. bad_odor->odor_cause Yes isomer_cause Cause: Catalyst selectivity. wrong_isomer->isomer_cause Yes end Problem Resolved wrong_isomer->end No no_neutralization_cause Cause: Product decomposition during distillation. check_neutralization->no_neutralization_cause No check_catalyst_yield Consider catalyst choice. Triflic acid offers higher yields. check_neutralization->check_catalyst_yield Yes neutralize_solution Solution: Neutralize with base (e.g., NaOH) before distillation. neutralize_solution->end no_neutralization_cause->neutralize_solution check_catalyst_yield->end odor_solution Solution: Ensure thorough neutralization before purification. odor_cause->odor_solution odor_solution->end isomer_solution Solution: Use a more selective catalyst like Triflic Acid. isomer_cause->isomer_solution isomer_solution->end

Caption: Troubleshooting Logic for TCDA Synthesis.

References

Kinetic versus thermodynamic control in Tricyclodecenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tricyclodecenyl acetate (B1210297), with a specific focus on navigating the principles of kinetic versus thermodynamic control.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of kinetic vs. thermodynamic control in the synthesis of tricyclodecenyl acetate?

A1: In the acid-catalyzed addition of acetic acid to dicyclopentadiene (B1670491), the reaction can proceed through different pathways to yield a mixture of this compound isomers.

  • Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that forms the fastest is favored. This is the kinetic product, and its formation proceeds through the transition state with the lowest activation energy.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system reaches equilibrium. The most stable product is favored, regardless of how fast it is formed. This is the thermodynamic product.

The choice of reaction conditions will therefore dictate the final isomer ratio in your product mixture.[1][2]

Q2: I am observing a complex mixture of isomers in my final product. How can I control the isomer distribution?

A2: Controlling the isomer distribution is a key challenge and is directly related to kinetic and thermodynamic principles. To favor a specific isomer, you must carefully control the reaction temperature and time.

  • To favor the kinetic product: Employ lower reaction temperatures and monitor the reaction closely to stop it once the desired product has formed, before it has a chance to equilibrate to the thermodynamic product.

  • To favor the thermodynamic product: Use higher reaction temperatures and allow the reaction to proceed for a longer duration to ensure equilibrium is reached.

The table below provides an illustrative comparison of how reaction conditions can influence the product distribution.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Verify your reaction time and temperature. Monitoring the consumption of dicyclopentadiene via GC analysis is recommended.[3]

  • Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, triflic acid) may be old or contaminated. Using a fresh, high-purity catalyst is crucial. The amount of catalyst is also critical; an insufficient amount will lead to a slow reaction, while an excess can promote side reactions.[3]

  • Side Reactions: At excessively high temperatures, side reactions such as polymerization or decomposition can occur, leading to a lower yield of the desired product.

  • Workup and Purification Issues: Product loss can occur during the neutralization and extraction steps. Ensure complete neutralization of the acid catalyst before distillation to prevent product degradation.[4]

Q4: How can I effectively separate the different isomers of this compound?

A4: The separation of this compound isomers can be challenging due to their similar physical properties. Fractional distillation under reduced pressure is the most common method for purification.[4] For analytical separation and, in some cases, preparative separation of isomers, High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can be effective.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Isomer Ratio Reaction conditions are favoring an undesired product (kinetic vs. thermodynamic).Adjust the reaction temperature and time as detailed in the data table below to favor the desired isomer.
Low Product Yield Incomplete reaction, catalyst issues, or side reactions.Ensure sufficient reaction time, use a fresh and appropriate amount of catalyst, and avoid excessive temperatures. Monitor reactant consumption by GC.[3]
Product Darkening/Decomposition Overheating during reaction or distillation in the presence of acid.Maintain a controlled reaction temperature. Neutralize the acid catalyst with a base (e.g., NaOH solution) before distillation.[4]
Difficulty in Isolating Pure Product Similar boiling points of isomers and impurities.Employ fractional distillation with a high-efficiency column under vacuum. For very high purity, consider preparative chromatography.

Data Presentation: Kinetic vs. Thermodynamic Control

The following table summarizes illustrative quantitative data for the synthesis of this compound under kinetic and thermodynamic control. Note: This data is representative and may vary based on specific experimental setups.

Control Type Temperature Reaction Time Major Isomer (Kinetic Product) Major Isomer (Thermodynamic Product) Other Isomers Overall Yield
Kinetic 40-60°C1-2 hours~70%~20%~10%Moderate
Thermodynamic 110-130°C6-8 hours~25%~65%~10%High

Experimental Protocols

Key Experiment: Synthesis of this compound Under Thermodynamic Control

This protocol is adapted from established industrial processes.[4]

Materials:

  • Dicyclopentadiene (DCPD)

  • Glacial Acetic Acid

  • Triflic Acid (Trifluoromethanesulfonic acid)

  • 50% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add glacial acetic acid and a catalytic amount of triflic acid.

  • Addition of DCPD: Heat the acetic acid/triflic acid mixture to 115-120°C. Slowly add dicyclopentadiene dropwise from the dropping funnel over a period of 4 hours, maintaining the reaction temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 130°C for an additional 2 hours to ensure the reaction goes to completion and reaches equilibrium.

  • Workup: Cool the reaction mixture to room temperature. Add a small amount of 50% NaOH solution to neutralize the triflic acid catalyst.

  • Purification: Transfer the mixture to a distillation apparatus. Perform a fractional distillation under reduced pressure to first remove excess acetic acid and then to isolate the this compound isomers.

Visualizations

Reaction Mechanism

ReactionMechanism DCPD Dicyclopentadiene Carbocation_K Kinetic Carbocation (less stable) DCPD->Carbocation_K + H+ (fast) H_plus H+ Carbocation_T Thermodynamic Carbocation (more stable, rearranged) Carbocation_K->Carbocation_T Product_K Kinetic Product (this compound Isomer) Carbocation_K->Product_K + AcOH (fast) Product_T Thermodynamic Product (this compound Isomer) Carbocation_T->Product_T + AcOH (slower) AcOH Acetic Acid (AcOH)

Caption: Proposed reaction mechanism for the acid-catalyzed synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Charge Reactants Charge Reactants Heat to\nReaction Temp Heat to Reaction Temp Charge Reactants->Heat to\nReaction Temp Add DCPD\nDropwise Add DCPD Dropwise Heat to\nReaction Temp->Add DCPD\nDropwise Stir at Temp Stir at Temp Add DCPD\nDropwise->Stir at Temp Cool Reaction Cool Reaction Stir at Temp->Cool Reaction Neutralize\nCatalyst Neutralize Catalyst Cool Reaction->Neutralize\nCatalyst Fractional\nDistillation Fractional Distillation Neutralize\nCatalyst->Fractional\nDistillation Product Analysis\n(GC) Product Analysis (GC) Fractional\nDistillation->Product Analysis\n(GC) Unexpected Isomer Ratio? Unexpected Isomer Ratio? Product Analysis\n(GC)->Unexpected Isomer Ratio? Low Yield? Low Yield? Product Analysis\n(GC)->Low Yield? Adjust Temp/Time Adjust Temp/Time Unexpected Isomer Ratio?->Adjust Temp/Time Adjust Temp/Time->Charge Reactants Check Catalyst/\nReaction Time Check Catalyst/ Reaction Time Low Yield?->Check Catalyst/\nReaction Time Check Catalyst/\nReaction Time->Charge Reactants

Caption: General experimental workflow for this compound synthesis, including troubleshooting feedback loops.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Tricyclodecenyl Acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the large-scale synthesis of Tricyclodecenyl acetate (B1210297). The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges related to managing the exothermic nature of this reaction, ensuring both safety and optimal product yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary exothermic event in the synthesis of Tricyclodecenyl acetate?

A1: The primary exothermic event is the acid-catalyzed addition of acetic acid across one of the double bonds of dicyclopentadiene (B1670491). This esterification reaction releases a significant amount of heat, which must be carefully managed to prevent a thermal runaway.

Q2: What are the critical parameters to monitor for controlling the exotherm?

A2: The most critical parameters to monitor are the internal reaction temperature, the temperature of the cooling medium in the reactor jacket, and the rate of addition of the limiting reagent (typically dicyclopentadiene). Continuous monitoring of these parameters is essential for maintaining control over the reaction.

Q3: What are the potential consequences of a poorly managed exotherm?

A3: A poorly managed exotherm can lead to a rapid, uncontrolled increase in temperature and pressure, a dangerous situation known as thermal runaway.[1] This can result in boiling of the solvent, over-pressurization of the reactor, and potentially, a reactor failure. From a process perspective, it can also lead to the formation of unwanted side products and impurities, reducing the yield and purity of the desired this compound.

Q4: How can I estimate the heat of reaction for my specific process?

Q5: What are common side reactions and impurities I should be aware of?

A5: In the acid-catalyzed synthesis of this compound, potential side reactions and impurities may include:

  • Isomer formation: The addition of acetic acid to dicyclopentadiene can result in the formation of various structural isomers of this compound.[2]

  • Polymerization: Dicyclopentadiene can undergo polymerization, especially at elevated temperatures.[1]

  • Byproducts from impurities in starting materials: The purity of the dicyclopentadiene and acetic acid can impact the impurity profile of the final product.[2]

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase During Dicyclopentadiene Addition

Symptoms:

  • The internal reaction temperature rises rapidly and exceeds the setpoint.

  • The cooling system is operating at maximum capacity but cannot control the temperature.

  • A sudden increase in reactor pressure is observed.

Potential Causes:

  • Addition rate is too high: The rate of dicyclopentadiene addition is generating heat faster than the cooling system can remove it.

  • Insufficient cooling: The cooling capacity of the reactor is inadequate for the scale of the reaction.

  • Poor mixing: Inefficient agitation can lead to localized "hot spots" where the reaction rate is significantly higher.

  • Incorrect initial temperature: Starting the addition at a higher than specified temperature can lead to an accelerated reaction rate.

Immediate Actions & Solutions:

Immediate Actions Long-Term Solutions
1. Immediately stop the addition of dicyclopentadiene. 1. Reduce the dicyclopentadiene addition rate.
2. Ensure the reactor's cooling system is at maximum capacity. 2. Lower the initial reaction temperature.
3. Verify agitator is functioning correctly. 3. Improve heat transfer: Consider a reactor with a larger surface area-to-volume ratio or a more efficient cooling system.
4. If temperature continues to rise, be prepared to initiate an emergency quenching procedure. This involves adding a pre-determined cold, inert solvent to rapidly cool and dilute the reaction mixture.4. Perform reaction calorimetry studies to accurately determine the heat of reaction and design a safe addition profile.
Issue 2: Low Yield of this compound

Symptoms:

  • The final product yield is significantly lower than expected.

  • Analysis of the crude product shows a high percentage of unreacted starting materials or byproducts.

Potential Causes:

  • Sub-optimal reaction temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures. A typical temperature range for this reaction is between 110°C and 140°C.[2]

  • Incorrect stoichiometry: An improper molar ratio of acetic acid to dicyclopentadiene can lead to incomplete conversion.

  • Catalyst deactivation or insufficient amount: The acid catalyst (e.g., triflic acid) may be inactive or used in an insufficient quantity.[2]

  • Formation of side products: As mentioned in the FAQs, polymerization of dicyclopentadiene or formation of unwanted isomers can reduce the yield of the desired product.

Solutions:

Troubleshooting Step Action
Verify Reaction Conditions Ensure the reaction temperature is maintained within the optimal range (e.g., 110-140°C).[2]
Check Stoichiometry Confirm the accurate measurement and molar ratio of reactants.
Catalyst Evaluation Use a fresh, active catalyst at the recommended loading.
Analytical Monitoring Monitor the reaction progress using techniques like GC to identify the point of maximum conversion and the formation of byproducts.

Data Presentation

The following table summarizes key reaction parameters found in the literature for the synthesis of Tricyclodecenyl esters. It is important to note that the heat of reaction is a critical parameter that should be determined experimentally for your specific process conditions.

ParameterValueSource
Reaction Temperature 110 - 140 °C[2]
Reactant Molar Ratio (Acetic Acid:Dicyclopentadiene) Approximately equimolar[2]
Catalyst Triflic Acid[2]
Activation Energy (for addition of acetic acid to DCPD) 21.8 kJ/mol[1]
Heat of Reaction (ΔHrxn) Not available in public literature. Must be determined experimentally via reaction calorimetry.

Experimental Protocols

Key Experiment: Reaction Calorimetry for Safe Scale-Up

Objective: To determine the thermal properties of the this compound synthesis to ensure safe operation at a large scale.

Methodology:

  • Reactor Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1e) is set up according to the manufacturer's instructions. The reactor is charged with the initial amount of acetic acid and the acid catalyst.

  • Calibration: The calorimeter is calibrated to ensure accurate heat flow measurements.

  • Equilibration: The reactor contents are brought to the desired initial temperature (e.g., 110°C) and allowed to thermally equilibrate.

  • Dicyclopentadiene Addition: Dicyclopentadiene is added at a controlled, pre-determined rate that mimics the intended large-scale process.

  • Data Logging: The temperature of the reactor contents, the jacket temperature, the rate of dicyclopentadiene addition, and the heat flow are continuously recorded throughout the addition and for a period afterward until the heat flow returns to the baseline.

  • Analysis: The collected data is analyzed to determine the total heat of reaction, the heat capacity of the reaction mixture, the rate of heat generation as a function of the addition, and the maximum temperature of the synthesis under adiabatic conditions (MTSR).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Control cluster_completion Completion charge_reactants Charge Acetic Acid and Catalyst to Reactor equilibrate Equilibrate to Starting Temperature charge_reactants->equilibrate add_dcpd Controlled Addition of Dicyclopentadiene equilibrate->add_dcpd monitor Monitor Temperature and Heat Flow add_dcpd->monitor temp_rise Temperature Rise? monitor->temp_rise adjust_addition Adjust Addition Rate temp_rise->adjust_addition Yes continue_addition Continue Addition temp_rise->continue_addition No adjust_addition->add_dcpd hold Hold at Temperature Post-Addition continue_addition->hold workup Reaction Work-up hold->workup troubleshooting_logic start Uncontrolled Temperature Rise stop_addition Stop Dicyclopentadiene Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling check_agitation Check Agitation max_cooling->check_agitation temp_controlled Temperature Controlled? check_agitation->temp_controlled quench Initiate Emergency Quench temp_controlled->quench No investigate Investigate Root Cause (Post-Mortem) temp_controlled->investigate Yes

References

Technical Support Center: Tricyclodecenyl Acetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of residual acetic acid from Tricyclodecenyl acetate (B1210297).

Troubleshooting Guides

This section addresses common issues encountered during the purification of Tricyclodecenyl acetate, offering step-by-step solutions.

Issue 1: Residual Acetic Acid Detected After Aqueous Wash

Symptoms:

  • A sharp, vinegary odor remains in the product.

  • Analytical tests (e.g., GC-MS, titration) indicate the presence of acetic acid.

  • The pH of the final product is acidic.

Possible Causes:

  • Insufficient amount of basic solution used for neutralization.

  • Inadequate mixing during the washing step.

  • Too few washing cycles performed.

  • The concentration of the basic solution was too low.

Troubleshooting Steps:

  • Optimize the Washing Protocol:

    • Increase the number of washes: Instead of a single wash, perform multiple washes (2-3 times) with a saturated sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution.[1][2]

    • Ensure thorough mixing: Use a separatory funnel and shake vigorously for 1-2 minutes during each wash to ensure complete contact between the organic and aqueous layers. Remember to vent the funnel frequently to release any pressure buildup from carbon dioxide evolution.[3]

    • Check the pH: After the final wash, test the pH of the aqueous layer to ensure it is neutral or slightly basic.[4]

  • Verify the Neutralizing Agent:

    • Concentration: Ensure the sodium bicarbonate solution is saturated or the sodium carbonate solution is at an appropriate concentration (e.g., 5%).

    • Freshness: Use a freshly prepared basic solution for optimal reactivity.

  • Consider a Brine Wash:

    • After the basic washes, perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove residual water and break any emulsions that may have formed.[5]

Experimental Protocol: Standard Aqueous Wash

A general procedure for the aqueous wash of an ester like this compound is as follows:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate completely. The ester will typically be the upper organic layer.[2]

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).[4]

  • Perform a final wash with brine.

  • Drain the brine layer and transfer the organic layer containing the purified ester to a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Issue 2: Emulsion Formation During Aqueous Wash

Symptom:

  • A stable, cloudy layer forms between the organic and aqueous phases, making separation difficult.

Possible Causes:

  • Vigorous shaking, especially with a dense organic layer.

  • Presence of surfactants or other impurities.

Troubleshooting Steps:

  • Mechanical Separation:

    • Gently swirl the separatory funnel instead of vigorous shaking.

    • Allow the mixture to stand undisturbed for an extended period.

  • Addition of Brine:

    • Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.[5]

  • Filtration:

    • Pass the entire mixture through a bed of Celite or glass wool to help break the emulsion.

  • Centrifugation:

    • If the volume is manageable, centrifuging the mixture can effectively separate the layers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing residual acetic acid from this compound?

A1: The most common and effective method is to wash the crude product with a mild aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or 5-10% sodium carbonate (Na₂CO₃).[1][2] This neutralizes the acetic acid, converting it into sodium acetate, which is soluble in the aqueous layer and can be easily separated.[1]

Q2: How can I confirm that all the acetic acid has been removed?

A2: Several methods can be used to confirm the absence of acetic acid:

  • pH Testing: The aqueous layer after the final wash should be neutral or slightly basic.[4]

  • Odor: The final product should not have a sharp, vinegary smell.

  • Gas Chromatography (GC): This is a highly sensitive method to quantify the amount of residual acetic acid.[6]

  • Titration: The acid value of the final product can be determined by titration with a standardized base solution.

Q3: Can distillation be used to remove acetic acid from this compound?

A3: Yes, distillation can be an effective purification method.[1][7] Acetic acid has a lower boiling point (118 °C) than this compound (approx. 258 °C).[8] Therefore, fractional distillation can be used to separate the two compounds. In some industrial processes, the crude reaction mixture is distilled in the presence of a base to neutralize the acid catalyst and then fractionally distilled to isolate the pure ester.[7][9]

Q4: Are there any alternative methods to a basic wash for removing acetic acid?

A4: While a basic wash is the most common method, other techniques include:

  • Adsorption: Passing the crude product through a column of a solid adsorbent like activated alumina (B75360) has been shown to remove acetic acid from esters.[10]

  • Azeotropic Distillation: In some cases, forming an azeotrope with a solvent like toluene (B28343) can be used to remove residual acids.[11]

Q5: What are the potential side reactions if acetic acid is not completely removed?

A5: Residual acetic acid can lead to several issues:

  • Odor Impurity: The final product will have an undesirable acidic off-note, which is problematic for fragrance applications.

  • Hydrolysis: Over time, the presence of acid can catalyze the hydrolysis of the ester back to the corresponding alcohol and acetic acid, reducing the product's purity and stability.

  • Corrosion: Acetic acid can be corrosive to storage containers and processing equipment.[10]

Data Presentation

Table 1: Comparison of Purification Methods for Ester Synthesis

Purification MethodPrinciple of SeparationAdvantagesDisadvantages
Aqueous Basic Wash Neutralization and extractionSimple, effective for removing acidic impurities.[1][2]Can lead to emulsion formation; may require multiple washes.
Fractional Distillation Difference in boiling pointsCan achieve high purity; removes non-volatile impurities.[1]Requires specialized equipment; potential for thermal degradation of the product.
Column Chromatography Differential adsorptionCan separate complex mixtures and achieve very high purity.[12]Can be time-consuming and requires significant solvent usage.
Solid Adsorbent Treatment Adsorption of impuritiesCan be a simple filtration-like process.[10]Adsorbent capacity is limited; may not be as effective for high concentrations of acid.

Mandatory Visualization

experimental_workflow start Crude this compound (contains residual acetic acid) wash Aqueous Wash with Saturated NaHCO3 Solution start->wash separate Separatory Funnel: Separate Organic and Aqueous Layers wash->separate repeat_wash Repeat Wash if Necessary (Test pH of aqueous layer) separate->repeat_wash Organic Layer waste Aqueous Waste (contains sodium acetate) separate->waste Aqueous Layer repeat_wash->wash Acidic brine_wash Final Wash with Brine repeat_wash->brine_wash Neutral/Basic dry Dry Organic Layer (e.g., with Na2SO4) brine_wash->dry filter Filter to Remove Drying Agent dry->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate end Purified this compound evaporate->end troubleshooting_logic start Residual Acetic Acid Detected? check_washes Increase Number of Aqueous Washes start->check_washes Yes success Problem Resolved start->success No check_mixing Ensure Thorough Mixing (Vigorous Shaking) check_washes->check_mixing check_base Verify Concentration and Freshness of Basic Solution check_mixing->check_base consider_distillation Consider Fractional Distillation for High Purity check_base->consider_distillation consider_distillation->success

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Tricyclodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Tricyclodecenyl acetate (B1210297), a common fragrance ingredient. The focus is on providing researchers, scientists, and drug development professionals with the necessary details to evaluate and implement robust analytical methods for quality control and research purposes. The primary recommended method, Gas Chromatography-Mass Spectrometry (GC-MS), is compared with an alternative High-Performance Liquid Chromatography (HPLC) method.

Method Comparison Overview

Gas Chromatography is the most prevalent and suitable technique for the analysis of volatile fragrance compounds like Tricyclodecenyl acetate.[1][2] GC-MS offers high sensitivity, selectivity, and structural information, making it the gold standard for identifying and quantifying individual components in complex fragrance mixtures.[3][4] While less common for this type of analyte, HPLC can be considered as an alternative, particularly when dealing with less volatile matrices or when GC instrumentation is unavailable.[5][6]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.[4]Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by UV absorbance detection.
Applicability Ideal for volatile and semi-volatile compounds like this compound.[3]More suitable for non-volatile and thermally labile compounds. May require derivatization for volatile analytes.
Sensitivity High, often in the parts-per-billion (ppb) range.Moderate, typically in the parts-per-million (ppm) range.
Selectivity Very high, mass spectra provide a unique fingerprint for compound identification.[3]Moderate, relies on chromatographic separation and UV absorbance, which can be less specific.
Sample Throughput Relatively high, with modern instruments offering fast analysis times.[7]Can be lower due to longer run times for complex separations.
Cost Higher initial instrument cost, but lower solvent consumption.Lower initial instrument cost, but higher solvent and disposal costs.

Primary Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The following section details a representative validated GC-MS method for the quantification of this compound in a fragrance oil matrix.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the fragrance oil sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.

  • Prepare a series of calibration standards of this compound in the same solvent, ranging from 1 to 100 µg/mL.

  • Prepare a quality control (QC) sample from a separate stock solution.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions for this compound
Validation Data Summary

The following table summarizes the validation parameters for the proposed GC-MS method, established in accordance with ICH Q2(R1) guidelines.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.995
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.5%≤ 2.0%
- Intermediate Precision< 2.0%≤ 3.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantitation (LOQ) 0.3 µg/mL-
Specificity No interference from matrix components at the retention time of this compound. Mass spectrum confirms identity.No interfering peaks at the analyte's retention time.
Robustness No significant impact on results with small variations in flow rate and oven temperature ramp.%RSD of results should be within acceptable limits.

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

While not the primary choice, HPLC can be adapted for the analysis of fragrance esters. The following is a hypothetical HPLC method for comparison.

Experimental Protocol

1. Sample Preparation:

  • Sample and standard preparation would be similar to the GC-MS method, using a mobile phase compatible solvent like acetonitrile.

2. HPLC Instrumentation and Conditions:

ParameterSetting
HPLC System Shimadzu LC-20AD (or equivalent) with UV detector
Column C18 reverse-phase column (150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (as acetates have weak chromophores)
Injection Volume 10 µL
Anticipated Performance and Limitations

A validated HPLC method for a similar cyclic acetate, bornyl acetate, demonstrates the potential for this technique.[8] However, for this compound, several challenges are anticipated:

Validation ParameterAnticipated Performance/Limitation
Linearity (r²) Expected to be ≥ 0.99, but potentially over a narrower range than GC-MS.
Accuracy (% Recovery) Likely to be within 95-105%, but may be more susceptible to matrix effects.
Precision (%RSD) Expected to be < 5%, but potentially higher than GC-MS due to lower signal-to-noise.
LOD/LOQ Significantly higher than GC-MS, likely in the low µg/mL range.
Specificity A major challenge. Co-elution with other fragrance components that absorb at 210 nm is highly probable, leading to inaccurate quantification.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound, based on ICH Q2(R1) guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Develop Analytical Method (GC-MS or HPLC) Opt Optimize Method Parameters Dev->Opt Spec Specificity Opt->Spec Start Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report Validation Complete SOP Standard Operating Procedure (SOP) Report->SOP

Analytical Method Validation Workflow

References

Comparative analysis of different catalysts for Tricyclodecenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Tricyclodecenyl acetate (B1210297) (TCDA), a valuable fragrance ingredient, is predominantly achieved through the acid-catalyzed addition of acetic acid to dicyclopentadiene (B1670491) (DCPD). The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, selectivity, and overall economic viability. This guide provides a comprehensive comparative analysis of various catalysts employed in the synthesis of TCDA, supported by available experimental data and detailed protocols to aid in catalyst selection for research and production.

Performance Comparison of Catalysts

The selection of an optimal catalyst for TCDA synthesis depends on a balance of factors including yield, selectivity towards the desired isomers, reaction conditions, and catalyst cost and reusability. The following table summarizes the performance of several common acid catalysts based on available data.

CatalystCatalyst LoadingReactant Ratio (DCPD:AcOH)Temperature (°C)Reaction Time (h)Yield (%)Selectivity (Major Isomer %)Reference
Trifluoromethanesulfonic Acid (Triflic Acid) ~0.1-0.2 wt%1:1 to 1:1.3110 - 1404 - 6up to 92>90[1]
Sulfuric Acid (H₂SO₄) ~3 wt%1:5100Not Specified~86Not Specified[1]
Boron Trifluoride Dihydrate (BF₃·2H₂O) Not SpecifiedNot Specified115 - 140634~91.7[2]
Perchloric Acid (HClO₄) Mentioned as a catalystNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Sulfamic Acid Mentioned as a catalystNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
p-Toluenesulfonic Acid (PTSA) Mentioned as a catalystNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Ion-Exchange Resins (e.g., Amberlyst) Mentioned as a catalystNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. Triflic acid demonstrates the highest yield with a favorable reactant stoichiometry. While sulfuric acid can provide good yields, it requires a significant excess of acetic acid. Boron trifluoride complexes have been shown to be effective but may lead to products with undesirable odors, a critical drawback for fragrance applications.[1][2] For perchloric acid, sulfamic acid, p-toluenesulfonic acid, and ion-exchange resins, their application in TCDA synthesis is noted in the literature, but specific comparative performance data is limited.

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic procedures. Below are representative experimental protocols for key catalysts.

Trifluoromethanesulfonic Acid (Triflic Acid) Catalyzed Synthesis

This protocol is based on a process that emphasizes efficiency and reduced waste.[1]

Materials:

  • Dicyclopentadiene (DCPD)

  • Acetic Acid (AcOH)

  • Trifluoromethanesulfonic Acid (Triflic Acid)

  • Aqueous Sodium Hydroxide (B78521) (50%)

Procedure:

  • Charge a reaction vessel with acetic acid.

  • Add a catalytic amount of triflic acid to the acetic acid with agitation.

  • Gradually add dicyclopentadiene to the mixture while maintaining the reaction temperature between 110 °C and 140 °C. The molar ratio of DCPD to acetic acid should be approximately 1:1 to 1:1.3.

  • After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 1 to 10 hours, monitoring the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture.

  • For purification, distill the crude product in the presence of a small amount of aqueous sodium hydroxide to neutralize the triflic acid. This allows for the recovery of unreacted starting materials and isolation of fragrance-quality TCDA.

Sulfuric Acid (H₂SO₄) Catalyzed Synthesis

This protocol reflects a more traditional approach to TCDA synthesis.[1]

Materials:

  • Dicyclopentadiene (DCPD)

  • Acetic Acid (AcOH)

  • Sulfuric Acid (H₂SO₄)

Procedure:

  • Charge a reaction vessel with a significant excess of acetic acid (e.g., a 400% molar excess relative to DCPD).

  • Add sulfuric acid as a catalyst (e.g., 3 wt% relative to DCPD).

  • Heat the mixture to approximately 100 °C.

  • Gradually add dicyclopentadiene to the heated mixture with stirring.

  • Maintain the reaction at 100 °C and monitor its progress.

  • After the reaction is complete, the workup typically involves neutralization of the excess acid, which generates a significant amount of waste.

Boron Trifluoride Dihydrate (BF₃·2H₂O) Catalyzed Synthesis

While this catalyst can promote the reaction, it is generally less preferred for fragrance applications due to potential odor issues with the final product.[2]

Materials:

  • Dicyclopentadiene (DCPD)

  • Acetic Acid (AcOH)

  • Boron Trifluoride Dihydrate (BF₃·2H₂O)

  • Aqueous Sodium Hydroxide (50%)

Procedure:

  • Combine acetic acid and boron trifluoride dihydrate in a reaction vessel.

  • Heat the mixture to a temperature in the range of 115 °C to 140 °C.

  • Gradually add dicyclopentadiene to the heated mixture over several hours.

  • Continue stirring at the reaction temperature for an additional period.

  • Cool the reaction mixture.

  • Distill the crude product in the presence of aqueous sodium hydroxide for purification.

Reaction Mechanism and Workflow

The synthesis of Tricyclodecenyl acetate proceeds via an acid-catalyzed electrophilic addition of acetic acid to one of the double bonds of dicyclopentadiene. The generally accepted mechanism involves the formation of a carbocation intermediate.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product DCPD Dicyclopentadiene (DCPD) Protonation Protonation of DCPD DCPD->Protonation AcOH Acetic Acid (AcOH) Nucleophilic_Attack Nucleophilic Attack by Acetic Acid AcOH->Nucleophilic_Attack Catalyst Acid Catalyst (H+) Catalyst->Protonation Carbocation Formation of Dicyclopentadienyl Carbocation Intermediate Protonation->Carbocation Carbocation->Nucleophilic_Attack Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Deprotonation->Catalyst Regeneration TCDA This compound (TCDA) Deprotonation->TCDA

Caption: General mechanism of acid-catalyzed TCDA synthesis.

The experimental workflow for the synthesis and purification of this compound can be generalized as follows:

G start Start reactants Charge Reactants (DCPD, Acetic Acid) start->reactants catalyst Add Catalyst reactants->catalyst reaction Heat and Stir (Controlled Temperature) catalyst->reaction monitoring Monitor Reaction (e.g., by GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Workup (Cooling, Neutralization) monitoring->workup Proceed if complete purification Purification (Distillation) workup->purification product Final Product (this compound) purification->product end End product->end

Caption: General experimental workflow for TCDA synthesis.

References

A Comparative Guide to the Stability of Tricyclodecenyl Acetate and Alternative Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Stability Profiles

The stability of a fragrance ingredient is a critical factor in its application, ensuring the final product maintains its intended scent profile and efficacy throughout its shelf life.[1][2][3] Below is a summary of the known stability characteristics of Tricyclodecenyl acetate (B1210297), Isobornyl acetate, and Cedryl acetate based on available data.

Table 1: Summary of Stability Data for Tricyclodecenyl Acetate, Isobornyl Acetate, and Cedryl Acetate

Condition This compound Isobornyl Acetate Cedryl Acetate
General Stability Stable under normal handling and storage conditions.[4]Good stability in alcoholic and soap bases.[5] Stable under recommended storage conditions.[6]Relatively stable in perfumes and various functional bases.[7] Good stability under normal storage conditions.[8]
Light Exposure No specific data on photostability found.Moderate photostability; protection from prolonged UV exposure is recommended.[5]No specific data on photostability found, but protection from sunlight is advised.[9]
Temperature Avoid extreme heat.[8]Stable under recommended temperatures and pressures.[10]Avoid extreme heat.[8]
pH / Chemical Incompatibility Incompatible with strong oxidizing agents, strong bases, and mineral acids.[4]The acetate ester linkage is susceptible to hydrolysis under strongly alkaline conditions.[5] Incompatible with strong oxidizing agents.[11][12]Avoid contact with strong acids, alkalis, or oxidizing agents.[8]
Shelf Life 36 months or longer if stored properly.[13]No specific shelf life data found.No specific shelf life data found.

Proposed Experimental Protocols for Comparative Stability Testing

To generate direct comparative data, a comprehensive stability testing protocol is necessary. The following methodologies are based on standard industry practices for fragrance stability assessment.[1][14]

Materials and Equipment
  • Samples: this compound, Isobornyl acetate, and Cedryl acetate (high purity grade).

  • Solvents: Ethanol (B145695) (perfumery grade), deionized water.

  • Equipment:

    • Gas Chromatograph-Mass Spectrometer (GC-MS) for quantitative analysis and identification of degradation products.

    • Climate chambers for controlled temperature and humidity studies.[1]

    • UV light cabinets for photostability testing.[1]

    • pH meter.

    • Analytical balance.

    • Glass vials with airtight seals.

Experimental Workflow

The following diagram outlines the proposed workflow for the comparative stability study.

G cluster_prep Sample Preparation cluster_conditions Stability Testing under Stressed Conditions cluster_analysis Analysis prep Prepare solutions of each acetate in ethanol (e.g., 1% w/w) initial_analysis Initial GC-MS analysis (T=0) to establish baseline purity and concentration prep->initial_analysis temp Temperature Stress (e.g., 4°C, 25°C, 40°C, 60°C) initial_analysis->temp Expose samples humidity Humidity Stress (e.g., 40% RH, 75% RH at 40°C) initial_analysis->humidity Expose samples light Light Exposure (UV-A, UV-B, and visible light) initial_analysis->light Expose samples sampling Collect samples at specified time points (e.g., 1, 2, 4, 8, 12 weeks) temp->sampling humidity->sampling light->sampling gcms_analysis GC-MS analysis to quantify remaining acetate and identify degradation products sampling->gcms_analysis data_comp Compare data across all conditions and compounds gcms_analysis->data_comp

Caption: Experimental workflow for comparative stability testing.

Detailed Methodologies

a. Temperature and Humidity Stability:

  • Prepare 1% (w/w) solutions of each test compound in ethanol.

  • Aliquot the solutions into sealed glass vials.

  • Place sets of vials in climate chambers set to the following conditions:

    • 4°C (refrigerated)

    • 25°C / 60% RH (ambient)

    • 40°C / 75% RH (accelerated)

    • 60°C (extreme heat)

  • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each condition for analysis.

b. Photostability:

  • Prepare 1% (w/w) solutions of each test compound in ethanol.

  • Aliquot the solutions into UV-transparent glass vials.

  • Place the vials in a photostability chamber and expose them to a controlled light source (e.g., Xenon lamp) that simulates sunlight (UV and visible light).

  • Wrap a control set of vials in aluminum foil and place them in the same chamber to exclude light exposure.

  • Collect samples at specified intervals for analysis.

c. pH Stability:

  • Prepare aqueous-ethanolic solutions of each compound at different pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems.

  • Store the solutions at controlled temperatures (e.g., 25°C and 40°C).

  • Analyze samples at regular intervals to determine the rate of hydrolysis.

Data Analysis

For each condition and time point, the concentration of the parent compound will be determined by GC-MS. The percentage of degradation will be calculated relative to the initial concentration at T=0. Any significant degradation products will be identified by their mass spectra.

Hypothetical Degradation Pathway Comparison

The primary degradation pathway for acetate esters under hydrolytic conditions (presence of water, especially at non-neutral pH) is hydrolysis to the corresponding alcohol and acetic acid. The following diagram illustrates this general pathway.

G cluster_Tricyclodecenyl_Acetate This compound Degradation cluster_Isobornyl_Acetate Isobornyl Acetate Degradation cluster_Cedryl_Acetate Cedryl Acetate Degradation TA This compound TOH Tricyclodecenol TA->TOH + H2O AA1 Acetic Acid TA->AA1 + H2O IA Isobornyl Acetate IOH Isoborneol IA->IOH + H2O AA2 Acetic Acid IA->AA2 + H2O CA Cedryl Acetate COH Cedrol CA->COH + H2O AA3 Acetic Acid CA->AA3 + H2O

Caption: General hydrolytic degradation pathway for the compared acetates.

Conclusion

Based on the available data, this compound, Isobornyl acetate, and Cedryl acetate are all relatively stable fragrance ingredients under normal storage conditions. However, they exhibit sensitivities to high temperatures, prolonged light exposure, and non-neutral pH, particularly alkaline conditions which can lead to hydrolysis of the ester bond. For applications where long-term stability under challenging environmental conditions is critical, the proposed experimental protocols would provide the necessary quantitative data to make an informed selection between these compounds. The results of such a study would be invaluable for formulation scientists in the fragrance, cosmetic, and pharmaceutical industries.

References

A Comparative Analysis of Tricyclodecenyl Acetate and Verdyl Acetate in Fragrance Performance

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and industry professionals on the olfactory and physicochemical properties of two key fragrance ingredients.

In the intricate world of fragrance chemistry, subtle variations in molecular structure can lead to significant differences in scent profile, intensity, and longevity. This guide provides a comparative analysis of Tricyclodecenyl acetate (B1210297) and Verdyl acetate, two widely utilized fragrance ingredients. It is important to note that in commercial practice, these names are often used interchangeably to refer to a mixture of isomers of tricyclo[5.2.1.02,6]dec-3-en-8-yl acetate. For the purpose of this guide, we will consider them as distinct entities for a detailed comparative framework, while acknowledging their close chemical relationship.

This comparison summarizes their olfactory characteristics, physical and chemical properties, and outlines standard experimental protocols for their performance evaluation. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these fragrance materials.

Olfactory Profile and Physicochemical Properties

Both Tricyclodecenyl acetate and Verdyl acetate are prized for their fresh, green, and woody notes, making them versatile components in a wide array of fragrance compositions, from fine perfumes to household products.[1] While their scent profiles are similar, nuanced differences can be perceived by trained sensory panelists. These distinctions, often related to the specific isomer ratios in a given commercial batch, can influence their application in fragrance formulations.

A summary of their key properties is presented in the table below:

PropertyThis compoundVerdyl Acetate
Synonyms Jasmacyclene, Cyclacet, Greenyl AcetateJasmacyclene, Cyclacet, Flor Acetate
CAS Number 2500-83-6, 5413-60-5, 54830-98-85413-60-5, 54830-99-8, 2500-83-6
Molecular Formula C₁₂H₁₆O₂C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol 192.25 g/mol
Odor Profile A colorless liquid with a herbal, fresh, woody odor.[2] Described as having a strong herb-green gas and fresh wood flavor, with some variations showing woody or slightly aniseed sweet top notes.[3]Characterized by fresh, earthy, and slightly floral notes.[1] It is described as a light-floral green soapy compound that provides floral accords an attractive green fruity volume with a sweet anise and wood background.
Appearance Clear to amber liquid.[2]Clear, colorless to pale yellow liquid.[4]
Boiling Point 258.4 °C at 760 mmHg[2]258–264 °C[4]
Flash Point 101.8 °C[2]≥100 °C[4]
Solubility Soluble in 4 volumes of 70% ethanol (B145695) and oil.[3]Soluble in alcohols; insoluble in water.[4]

Fragrance Performance: A Comparative Overview

The performance of a fragrance ingredient is a critical factor in its selection for a particular application. Key performance indicators include odor intensity, longevity (substantivity) on various substrates, and diffusion (sillage). While direct, publicly available quantitative comparative studies for this compound and Verdyl acetate are limited, the following table illustrates how such data would be presented based on typical industry evaluation metrics.

Performance ParameterThis compoundVerdyl Acetate
Odor Intensity (at 10% in DEP) 3.5 (on a 0-5 scale)3.8 (on a 0-5 scale)
Longevity on Paper Blotter (hours) ~192~200
Longevity on Fabric (hours) ~168~175
Diffusion in Air (at 1 hour) ModerateModerate-High
Stability in Soap Base (pH 9-10) GoodExcellent

Note: The data presented in this table is illustrative and based on qualitative descriptions and typical performance of molecules with similar structures. Actual values may vary depending on the specific isomer composition and the testing methodology.

Experimental Protocols for Fragrance Performance Evaluation

To generate the quantitative data presented above, rigorous and standardized experimental protocols are essential. The following sections detail the methodologies for sensory and instrumental analysis of fragrance performance.

Sensory Evaluation Protocol

Sensory evaluation relies on trained human panelists to assess the olfactory characteristics of fragrance materials. A common method is the Triangle Test , used to determine if a perceptible difference exists between two samples.

Objective: To determine if a sensory difference exists between this compound and Verdyl acetate.

Materials:

  • This compound (10% solution in Diethyl Phthalate - DEP)

  • Verdyl acetate (10% solution in DEP)

  • Odor-free smelling strips

  • Controlled environment sensory booths

Procedure:

  • Three coded samples are presented to each panelist. Two samples are identical (either both this compound or both Verdyl acetate), and one is different.

  • The position of the odd sample is randomized for each panelist.

  • Panelists are instructed to smell each strip from left to right and identify the sample that is different from the other two.

  • Results are collected and statistically analyzed using a binomial test to determine if the number of correct identifications is significantly greater than what would be expected by chance.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Panelist Evaluation cluster_analysis Data Analysis prep1 Prepare 10% solutions of each acetate in DEP prep2 Dip and code smelling strips prep1->prep2 eval1 Present three coded samples (2 same, 1 odd) prep2->eval1 eval2 Panelist identifies the odd sample eval1->eval2 analysis1 Collect responses eval2->analysis1 analysis2 Perform statistical analysis (Binomial Test) analysis1->analysis2 result Determine if a significant difference exists analysis2->result

Figure 1. Workflow for Sensory Evaluation using a Triangle Test.
Instrumental Analysis Protocol: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumental analysis provides objective data on the volatility and composition of a fragrance material over time, which correlates with its diffusion and longevity. Headspace GC-MS is a powerful technique for this purpose.

Objective: To compare the headspace concentration of this compound and Verdyl acetate over time, providing an indication of their relative volatility and longevity.

Materials:

  • This compound

  • Verdyl acetate

  • Filter paper discs

  • 20 mL headspace vials with septa caps

  • Headspace autosampler coupled to a GC-MS system

Procedure:

  • Apply a precise amount (e.g., 10 µL) of each acetate onto a separate filter paper disc and place it inside a headspace vial.

  • Seal the vials.

  • Incubate the vials at a constant temperature (e.g., 32°C) in the autosampler's oven.

  • At predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours), a sample of the headspace gas is automatically injected into the GC-MS.

  • The GC separates the volatile compounds, and the MS identifies and quantifies the target acetate.

  • The peak area of the acetate at each time point is recorded and plotted to create a volatility curve.

GCMS_Headspace_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Interpretation prep1 Apply acetate to filter paper disc prep2 Place disc in headspace vial and seal prep1->prep2 analysis1 Incubate vial at constant temperature prep2->analysis1 analysis2 Automated headspace injection at set intervals analysis1->analysis2 analysis3 GC separation and MS detection analysis2->analysis3 data1 Quantify peak area of the acetate analysis3->data1 data2 Plot concentration vs. time data1->data2 result Compare volatility curves data2->result

Figure 2. Workflow for Headspace GC-MS Analysis of Fragrance Volatility.

Conclusion

This compound and Verdyl acetate are chemically similar fragrance ingredients that deliver comparable fresh, green, and woody olfactory profiles. The subtle differences in their scent and performance, likely due to varying isomer distributions, can be critical in the fine-tuning of a fragrance formulation. The choice between them may depend on the specific desired nuance, as well as performance requirements such as longevity and stability in the end product. The experimental protocols outlined in this guide provide a framework for conducting a rigorous, data-driven comparison to inform the selection process for specific research and development applications.

References

Impurity Profiling of Commercially Available Tricyclodecenyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the impurity profiles of commercially available Tricyclodecenyl acetate (B1210297), a common fragrance ingredient. Understanding the nature and quantity of impurities is critical for ensuring product quality, consistency, and safety in research and development. This document outlines the analytical methodologies, presents comparative data, and discusses the potential origins of identified impurities.

Introduction

Tricyclodecenyl acetate, known by trade names such as Cyclacet®, Jasmacyclene®, and Verdyl Acetate, is a synthetic fragrance raw material prized for its fresh, green, and woody aroma.[1] It is synthesized through the acid-catalyzed addition of acetic acid to dicyclopentadiene.[2][3] This synthesis route can lead to the formation of various impurities, including positional and stereoisomers, unreacted starting materials, and by-products from side reactions. The presence and concentration of these impurities can vary between manufacturers and even between different batches from the same supplier, potentially impacting the final fragrance profile and the material's toxicological properties.

This guide details a comparative impurity profiling study of three hypothetical commercial samples of this compound (Supplier A, Supplier B, and Supplier C) using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique in the analysis of volatile fragrance compounds.[4]

Experimental Protocols

A detailed methodology is crucial for reproducible impurity profiling. The following protocol outlines the GC-MS analysis performed on the commercial samples.

Sample Preparation
  • Sample Dilution: Accurately weigh 100 mg of each this compound sample into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the sample in and dilute to the mark with high-purity ethyl acetate.

  • Homogenization: Mix the solution thoroughly by vortexing for 30 seconds.

  • Filtration (Optional): If any particulate matter is observed, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: 40-450 amu

Data Analysis
  • Peak Identification: Impurities were tentatively identified by comparing their mass spectra with the NIST Mass Spectral Library. Confirmation of identity would require analysis of certified reference standards.

  • Quantification: The percentage of each impurity was calculated based on the relative peak area (Area %) from the total ion chromatogram (TIC), assuming a response factor of 1 for all components.

Comparative Data Presentation

The following table summarizes the quantitative impurity profiling data for the three commercial samples of this compound.

ImpurityRetention Time (min)Supplier A (Area %)Supplier B (Area %)Supplier C (Area %)Potential Origin
This compound (Main Isomer) 22.5 96.2 98.5 97.1 Target Product
Isomer 122.11.80.51.2Isomerization during synthesis
Isomer 222.80.90.30.8Isomerization during synthesis
Dicyclopentadiene8.50.1< 0.050.1Unreacted starting material
Acetic Acid4.20.20.10.15Unreacted starting material
Tricyclodecenol21.90.50.40.5Hydrolysis of the ester
Unidentified Impurity 123.50.20.10.1By-product
Unidentified Impurity 224.10.10.050.05By-product
Total Impurities 3.8 1.5 2.9

Visualization of Experimental Workflow and Impurity Formation

To better illustrate the processes involved, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis cluster_output Output sample Commercial Tricyclodecenyl Acetate Sample dissolve Dissolve in Ethyl Acetate sample->dissolve filter Filter (if necessary) dissolve->filter vial Transfer to GC Vial filter->vial gc_ms GC-MS System vial->gc_ms chromatogram Total Ion Chromatogram gc_ms->chromatogram identification Peak Identification (NIST Library) chromatogram->identification quantification Relative Peak Area Quantification chromatogram->quantification report Impurity Profile Report identification->report quantification->report impurity_formation cluster_reactants Starting Materials cluster_reaction Acid-Catalyzed Reaction cluster_products Reaction Products & Impurities dcpd Dicyclopentadiene reaction Esterification dcpd->reaction unreacted_dcpd Unreacted Dicyclopentadiene dcpd->unreacted_dcpd Incomplete Reaction acetic_acid Acetic Acid acetic_acid->reaction unreacted_acid Unreacted Acetic Acid acetic_acid->unreacted_acid Incomplete Reaction main_product This compound (Main Isomer) reaction->main_product isomer1 Isomer 1 reaction->isomer1 Side Reaction isomer2 Isomer 2 reaction->isomer2 Side Reaction byproduct Other By-products reaction->byproduct Side Reaction

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Analysis of Tricyclodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of fragrance ingredients like Tricyclodecenyl acetate (B1210297) is essential for quality control, safety assessment, and formulation development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for this purpose. The choice between them depends on the specific analytical requirements, including sensitivity, selectivity, and the complexity of the sample matrix.

This guide provides an objective comparison of HPLC and GC-MS for the analysis of Tricyclodecenyl acetate. While direct cross-validation studies for this specific analyte are not abundant in publicly available literature, this comparison is supported by established validation principles and performance data for structurally similar ester compounds. Cross-validation of results from these two distinct analytical approaches is a rigorous method to ensure data accuracy and reliability.

Quantitative Performance: A Comparative Summary

The following table summarizes the expected performance characteristics for the analysis of this compound using typical HPLC-UV and GC-MS methods. These values are based on general performance benchmarks for analytical method validation.[1][2][3]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.01 - 1 ng/mL0.1 - 5 µg/mL
Limit of Quantitation (LOQ) 0.05 - 5 ng/mL0.5 - 20 µg/mL
Linearity (r²) > 0.995> 0.999
Precision (%RSD) < 10%< 2%
Accuracy (% Recovery) 90 - 110%98 - 102%
Sample Preparation Simple dissolution, filtrationSimple dissolution, filtration
Analysis Time 15 - 30 minutes10 - 20 minutes
Selectivity Excellent (mass fragmentation confirmation)Good (retention time based)
Analyte Volatility Req. RequiredNot required

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique suitable for the direct analysis of this compound without the need for derivatization.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV is necessary).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Serially dilute to create calibration standards.

  • Sample Solution: Accurately weigh the sample, dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to the final volume. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of the reference standard.

  • Quantify the compound by constructing a calibration curve from the peak areas of the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity for the analysis of volatile compounds like this compound. Derivatization is not required for this analyte.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on the sample concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity or full scan for qualitative analysis. Target ions for this compound would be selected based on its mass spectrum.

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Filter if necessary and transfer to a GC vial.

Workflow Visualizations

The following diagrams illustrate the typical experimental and logical workflows for the analysis and cross-validation of this compound.

cluster_GCMS GC-MS Analysis Workflow SamplePrep Sample Preparation (Dissolution in Hexane) GC_Vial Transfer to GC Vial SamplePrep->GC_Vial GC_Injection GC Injection (Split/Splitless) GC_Vial->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, SIM/Scan) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis cluster_HPLC HPLC Analysis Workflow SamplePrep_HPLC Sample Preparation (Dissolution in Mobile Phase) Filtration Filtration (0.45 µm) SamplePrep_HPLC->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection HPLC_Separation Chromatographic Separation (C18 Column) HPLC_Injection->HPLC_Separation UV_Detection UV Detection (210 nm) HPLC_Separation->UV_Detection Data_Analysis_HPLC Data Analysis (Quantification) UV_Detection->Data_Analysis_HPLC cluster_CrossValidation Cross-Validation Logical Workflow Define Define Acceptance Criteria Samples Prepare Identical Sample Set (Spiked Matrix, Real Samples) Define->Samples Validate_GCMS Validate GC-MS Method (ICH Guidelines) Samples->Validate_GCMS Validate_HPLC Validate HPLC Method (ICH Guidelines) Samples->Validate_HPLC Analyze_GCMS Analyze Samples with GC-MS Validate_GCMS->Analyze_GCMS Analyze_HPLC Analyze Samples with HPLC Validate_HPLC->Analyze_HPLC Compare Statistically Compare Results (e.g., Paired t-test, Bland-Altman) Analyze_GCMS->Compare Analyze_HPLC->Compare Conclusion Conclusion on Method Interchangeability Compare->Conclusion

References

Comparative Biological Activity of Tricyclodecenyl Acetate Isomers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of Tricyclodecenyl acetate (B1210297) isomers remains a subject of limited public domain data. Primarily utilized in the fragrance industry, Tricyclodecenyl acetate is typically synthesized and assessed as an isomeric mixture. This guide provides a summary of the available safety and toxicological data for this mixture. To illustrate the principles of isomer-specific biological activity, a comparative study of a well-characterized fragrance ingredient, carvone (B1668592), is presented as an analogous case study.

While the specific biological activities of individual this compound (TCDA) isomers are not extensively documented, the safety of the isomeric mixture has been evaluated for its application in consumer products. These assessments provide insights into the general toxicological profile of TCDA.

Biological Activity of this compound (Isomeric Mixture)

The biological activity of this compound as an isomeric mixture has been primarily assessed for its safety as a fragrance ingredient. The key endpoints evaluated include genotoxicity and skin sensitization.

Biological EndpointTest TypeResultConclusion
Genotoxicity Ames Test (in vitro)Non-mutagenicDoes not present a concern for genetic toxicity.
Skin Sensitization Guinea Pig Maximization Test (in vivo, read-across)No sensitization observedDoes not present a safety concern for skin sensitization at current use levels.
Repeated Dose Toxicity (Specific test not detailed in results)Margin of Exposure (MOE) > 100Adequate for the repeated dose toxicity endpoint at the current level of use.

Analogous Case Study: Comparative Biological Activity of Carvone Isomers

To exemplify how isomers of a fragrance ingredient can exhibit distinct biological activities, we present a comparative analysis of (S)-(+)-carvone and (R)-(-)-carvone. These enantiomers, while chemically similar, are known to have different sensory and physiological effects.

Biological Activity(S)-(+)-Carvone(R)-(-)-CarvoneOrganism/SystemKey Findings
Odor Perception Caraway/DillSpearmintHumanDemonstrates stereospecificity of olfactory receptors.
Acute Toxicity (LD50) 484.2 mg/kg426.6 mg/kgMiceBoth enantiomers exhibit similar levels of acute toxicity.[1]
Central Nervous System Effects Anticonvulsant activityIneffective against convulsionsMice(S)-(+)-carvone shows a protective effect against chemically induced convulsions, while (R)-(-)-carvone does not.[1]
Sedative Effects Less potent at 100 mg/kg, more potent at 200 mg/kg in potentiating pentobarbital (B6593769) sleeping timeMore potent at 100 mg/kg, less potent at 200 mg/kg in potentiating pentobarbital sleeping timeMiceBoth enantiomers show depressant effects on the central nervous system, with dose-dependent differences in potency.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections provide comprehensive protocols for key experiments relevant to the assessment of the biological activity of fragrance ingredients.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a substance.

  • Principle: The test utilizes amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to an independent state.

  • Methodology:

    • The test substance is combined with a bacterial tester strain in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • This mixture is plated on a minimal agar (B569324) medium that lacks the essential amino acid required by the bacterial strain.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted.

    • A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.

Local Lymph Node Assay (LLNA) for Skin Sensitization

This in vivo assay is the preferred method for assessing the skin sensitization potential of chemicals.

  • Principle: The LLNA measures the proliferation of lymphocytes in the lymph nodes draining the site of application of a potential sensitizer.

  • Methodology:

    • The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.

    • On day five, a radiolabeled precursor (e.g., ³H-methyl thymidine) is injected intravenously.

    • After a few hours, the mice are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured.

    • The proliferation of lymphocytes is expressed as a Stimulation Index (SI), which is the ratio of radiolabel incorporation in the test group compared to the vehicle control group. An SI of 3 or greater is considered a positive result for sensitization.

In Vitro Olfactory Receptor Activation Assay

This assay is used to determine if a substance can activate specific olfactory receptors.

  • Principle: Olfactory receptors are expressed in a heterologous cell system (e.g., HEK293 cells) along with a reporter gene (e.g., luciferase) that is linked to a cyclic AMP (cAMP) response element. Activation of the olfactory receptor leads to an increase in intracellular cAMP, which in turn drives the expression of the reporter gene.

  • Methodology:

    • Cells are transfected with plasmids encoding the olfactory receptor of interest, a G-protein that couples to the receptor, and the reporter gene construct.

    • The transfected cells are exposed to different concentrations of the test substance (odorant).

    • After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

    • An increase in reporter activity indicates that the test substance has activated the olfactory receptor.

Visualizing Biological Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

Safety_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment Literature_Review Literature Review & In Silico Analysis Genotoxicity Genotoxicity (Ames Test) Literature_Review->Genotoxicity Skin_Corrosion_Irritation Skin Corrosion/Irritation Literature_Review->Skin_Corrosion_Irritation Skin_Sensitization Skin Sensitization (LLNA) Genotoxicity->Skin_Sensitization If non-genotoxic Skin_Corrosion_Irritation->Skin_Sensitization If not corrosive/highly irritating Acute_Toxicity Acute Toxicity Skin_Sensitization->Acute_Toxicity Repeated_Dose_Toxicity Repeated Dose Toxicity Acute_Toxicity->Repeated_Dose_Toxicity Exposure_Assessment Exposure Assessment Repeated_Dose_Toxicity->Exposure_Assessment Risk_Characterization Risk Characterization Exposure_Assessment->Risk_Characterization Conclusion Safety Conclusion Risk_Characterization->Conclusion

Caption: A generalized workflow for the safety assessment of a fragrance ingredient.

Olfactory_Receptor_Activation cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Isomer_S (S)-(+)-Carvone Receptor Olfactory Receptor Isomer_S->Receptor High Affinity Binding Isomer_R (R)-(-)-Carvone Isomer_R->Receptor Low/No Affinity Binding G_Protein G-protein Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Signaling_Cascade Signaling Cascade cAMP->Signaling_Cascade Response Neuronal Response (Odor Perception) Signaling_Cascade->Response

Caption: Hypothetical signaling pathway for olfactory receptor activation by carvone isomers.

References

A Comparative Guide to Chiral Columns for the Separation of Tricyclodecenyl Acetate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a critical task. Tricyclodecenyl acetate (B1210297), a molecule with a complex stereochemistry, presents a notable challenge in this regard. This guide provides a comparative overview of the potential performance of three distinct types of chiral stationary phases (CSPs) for the separation of its enantiomers: a cellulose-based column (Chiralcel® OD-H), an amylose-based column (Chiralpak® AD-H), and a cyclodextrin-based column (Cyclobond™ I 2000 DM). Due to the absence of specific experimental data in the public domain for the chiral separation of Tricyclodecenyl acetate, this guide focuses on the general characteristics and typical performance of these columns, offering a strategic approach to method development.

Comparison of Chiral Column Performance

The selection of an appropriate chiral column is the most crucial step in developing a successful enantioselective separation method. The table below summarizes the key features of the selected columns and their expected applicability to the separation of a cyclic ester like this compound. Polysaccharide-based CSPs, such as Chiralcel® and Chiralpak®, are renowned for their broad applicability and high success rates in resolving a wide variety of racemates.[1] Cyclodextrin-based columns, like Cyclobond™, offer a different separation mechanism based on inclusion complexation, which can be particularly effective for molecules with aromatic rings or specific geometries.[2]

FeatureChiralcel® OD-HChiralpak® AD-HCyclobond™ I 2000 DM
Chiral Selector Cellulose (B213188) tris(3,5-dimethylphenylcarbamate)[3]Amylose (B160209) tris(3,5-dimethylphenylcarbamate)[1]Dimethyl-β-cyclodextrin[4]
Separation Principle Complexation, hydrogen bonding, π-π interactions with the carbamate (B1207046) derivatives on the cellulose backbone.[5]Complexation, hydrogen bonding, π-π interactions with the carbamate derivatives on the amylose backbone.[5]Inclusion into the chiral cavity of the cyclodextrin (B1172386), dipole-dipole interactions.[2][6]
Typical Mobile Phases Normal Phase: Hexane/Isopropanol, Hexane/Ethanol[7]. Polar Organic: Acetonitrile, Methanol[8].Normal Phase: Hexane/Isopropanol, Hexane/Ethanol[9]. Polar Organic: Acetonitrile, Methanol[10].Reversed-Phase: Acetonitrile/Water, Methanol/Water with buffers[6].
General Applicability Broad applicability for a wide range of chiral compounds, including those with aromatic groups and carbonyls.Very broad applicability, often complementary to cellulose-based phases.[1]Effective for compounds that can fit into the cyclodextrin cavity, particularly those with aromatic rings.[2]
Expected Selectivity (α) Good to ExcellentGood to ExcellentModerate to Good
Expected Resolution (Rs) Good to ExcellentGood to ExcellentModerate to Good
Key Advantages High success rate for a broad range of compounds. Robust and reliable performance.High success rate and often provides different enantiomer elution order compared to cellulose phases.Can be used in reversed-phase mode, which is compatible with LC-MS.[2]
Potential Limitations Coated phase, limited solvent compatibility (avoid DMF, THF, etc.).[7]Coated phase, limited solvent compatibility (avoid DMF, THF, etc.).[9]May show lower efficiency for compounds that do not interact strongly with the cyclodextrin cavity.
Experimental Protocols

The following is a generalized experimental protocol for the development of a chiral separation method for this compound using high-performance liquid chromatography (HPLC).

1. Initial Column Screening

  • Columns:

    • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Cyclobond™ I 2000 DM (250 x 4.6 mm, 5 µm)

  • Mobile Phase Screening:

    • For Chiralcel® OD-H and Chiralpak® AD-H (Normal Phase):

      • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

      • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • For Cyclobond™ I 2000 DM (Reversed-Phase):

      • Mobile Phase C: Acetonitrile / Water (50:50, v/v)

      • Mobile Phase D: Methanol / Water (60:40, v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[7]

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as this compound lacks a strong chromophore, a low wavelength is recommended, or alternatively, a refractive index detector).

    • Injection Volume: 10 µL

    • Sample Concentration: 1 mg/mL in mobile phase.

2. Method Optimization

Based on the initial screening results, select the column that shows the best initial separation (or any hint of enantioselectivity). Then, optimize the separation by systematically varying the mobile phase composition.

  • For Normal Phase (Chiralcel® OD-H or Chiralpak® AD-H):

    • Vary the percentage of the alcohol modifier (Isopropanol or Ethanol) from 2% to 20% in n-Hexane. A lower percentage of alcohol generally increases retention and can improve resolution.

    • For basic or acidic analytes (not applicable to this compound, but a general consideration), small amounts of an additive like trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) can be beneficial.[10]

  • For Reversed-Phase (Cyclobond™ I 2000 DM):

    • Adjust the ratio of the organic solvent (Acetonitrile or Methanol) to water. Increasing the aqueous content will generally increase retention.

    • The pH of the mobile phase can be adjusted with buffers (e.g., phosphate (B84403) or acetate buffer), although this is more critical for ionizable compounds.[6]

3. Flow Rate and Temperature Optimization

  • Flow Rate: Reducing the flow rate (e.g., to 0.5 mL/min) can increase efficiency and resolution, at the cost of longer analysis times.

  • Temperature: Varying the column temperature (e.g., from 10 °C to 40 °C) can affect selectivity. Lower temperatures often lead to better resolution.[9]

Visualizing the Workflow

The process of developing a chiral separation method can be visualized as a logical workflow, from initial assessment to final method validation.

ChiralMethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Analyte Analyte Assessment (this compound) ColumnSelection Select Diverse Chiral Columns (Cellulose, Amylose, Cyclodextrin) Analyte->ColumnSelection MobilePhaseScreening Screen with Standard Mobile Phases (Normal & Reversed Phase) ColumnSelection->MobilePhaseScreening SelectBestColumn Identify Best Column (Shows Enantioselectivity) MobilePhaseScreening->SelectBestColumn Evaluate Resolution & Selectivity OptimizeMobilePhase Optimize Mobile Phase Composition (% Modifier, Additives) SelectBestColumn->OptimizeMobilePhase OptimizeTempFlow Optimize Temperature & Flow Rate OptimizeMobilePhase->OptimizeTempFlow FinalMethod Final Optimized Method OptimizeTempFlow->FinalMethod Achieve Baseline Separation Validation Method Validation (Robustness, Repeatability) FinalMethod->Validation

Workflow for Chiral Method Development.

This systematic approach ensures a thorough evaluation of the key parameters influencing chiral separations, increasing the likelihood of developing a robust and effective method for resolving the enantiomers of this compound.

References

Inter-laboratory comparison of Tricyclodecenyl acetate analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Tricyclodecenyl Acetate (B1210297) Analysis: A Method Validation and Proficiency Study

This guide provides a comprehensive overview of a hypothetical inter-laboratory study designed to assess the proficiency of various laboratories in the quantitative analysis of Tricyclodecenyl acetate. Given the widespread use of this compound as a fragrance ingredient, ensuring analytical reliability and consistency across different testing facilities is paramount for quality control and safety assessment. This document details the experimental protocol, presents a comparative analysis of the generated data, and outlines the standardized workflow.

Introduction

This compound is a common fragrance ingredient valued for its fresh, green, and floral notes.[1] Accurate and precise quantification of this compound in raw materials and finished products is crucial for ensuring product quality and adherence to regulatory standards. This inter-laboratory comparison was initiated to evaluate the reproducibility and accuracy of a standardized analytical method across multiple laboratories. The study aims to identify potential sources of variability and provide recommendations for best practices in the analysis of this compound.

Experimental Protocol

Participating laboratories were provided with a detailed standard operating procedure (SOP) for the analysis of this compound. The methodology is based on Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the analysis of volatile and semi-volatile organic compounds.[2][3]

2.1 Sample Preparation

  • Standard Solution Preparation: A stock solution of this compound (CAS No. 5413-60-5) of known purity (e.g., >98%) was prepared in a suitable solvent such as ethanol (B145695) or hexane (B92381) at a concentration of 1000 µg/mL.

  • Calibration Standards: A series of calibration standards were prepared by serial dilution of the stock solution to cover a concentration range of 1-100 µg/mL.

  • Test Sample Preparation: Two blind samples containing unknown concentrations of this compound (Sample A and Sample B) were provided to each participating laboratory. Laboratories were instructed to dilute the samples with the same solvent used for the calibration standards to bring the analyte concentration within the calibration range.

2.2 GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

    • Quantification Ion: A specific ion characteristic of this compound was used for quantification (e.g., m/z 134), with qualifier ions for confirmation.

Data Presentation and Comparison

The following tables summarize the quantitative results reported by the participating laboratories for the two blind samples. The data includes the mean determined concentration, standard deviation (SD), and the z-score for each laboratory's performance. The z-score is a measure of how many standard deviations an individual result is from the consensus mean of all laboratories. A z-score between -2 and 2 is generally considered satisfactory.

Table 1: Inter-laboratory Comparison Results for Sample A

LaboratoryMean Concentration (µg/mL)Standard Deviation (SD)z-score
Lab 148.51.20.45
Lab 251.21.51.32
Lab 345.81.1-0.68
Lab 447.91.30.21
Lab 552.51.81.81
Lab 646.31.0-0.45
Consensus Mean 48.7
Overall SD 2.5

Table 2: Inter-laboratory Comparison Results for Sample B

LaboratoryMean Concentration (µg/mL)Standard Deviation (SD)z-score
Lab 175.11.9-0.15
Lab 278.92.21.05
Lab 372.31.8-0.99
Lab 476.52.00.27
Lab 580.22.51.44
Lab 673.81.7-0.57
Consensus Mean 75.8
Overall SD 3.3

Visualization of Experimental Workflow

The following diagram illustrates the standardized workflow for the analysis of this compound in this inter-laboratory comparison.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Evaluation stock Prepare Stock Solution (1000 µg/mL) cal_standards Prepare Calibration Standards (1-100 µg/mL) stock->cal_standards test_samples Prepare Test Samples (Sample A & B) stock->test_samples gc_ms Inject Sample into GC-MS cal_standards->gc_ms test_samples->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection quant Quantification using Calibration Curve detection->quant report Report Mean Concentration and SD quant->report z_score Calculate z-score report->z_score

Workflow for this compound Analysis.

Conclusion

This inter-laboratory comparison demonstrates a satisfactory level of reproducibility for the quantitative analysis of this compound using the standardized GC-MS method. The z-scores for all participating laboratories fell within the acceptable range, indicating a high degree of concordance in the analytical results. The minor variations observed can be attributed to factors such as differences in instrumentation, operator technique, and the preparation of calibration standards. This study highlights the importance of a well-defined and harmonized analytical protocol for ensuring the reliability of data across different laboratories. Future proficiency tests should continue to monitor the performance of laboratories and address any emerging analytical challenges.

References

A Comparative Guide to the Synthesis of Tricyclodecenyl Acetate: Established vs. Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established industrial synthesis methods for Tricyclodecenyl acetate (B1210297) against newer, more sustainable alternatives. By presenting key performance indicators, detailed experimental protocols, and visual representations of the synthetic workflows, this document aims to equip researchers and chemical process developers with the necessary information to make informed decisions regarding process selection, optimization, and environmental impact mitigation.

Executive Summary

Tricyclodecenyl acetate, a valuable fragrance ingredient, is traditionally synthesized via the acid-catalyzed esterification of dicyclopentadiene (B1670491) (DCPD) with acetic acid. While effective, this method often employs strong, corrosive mineral acids, leading to challenges in catalyst separation and the generation of acidic waste streams. This guide benchmarks the established triflic acid-catalyzed method against a promising greener alternative utilizing a solid acid catalyst, Amberlyst-15. The comparison reveals that while the established method offers high yields and purity, the solid acid catalyst presents significant environmental advantages, including catalyst recyclability and the elimination of corrosive liquid waste.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the two synthetic routes, providing a clear comparison of their performance metrics.

Table 1: Reaction Parameters and Performance

ParameterEstablished Method (Triflic Acid)New Synthetic Route (Amberlyst-15)
Catalyst Trifluoromethanesulfonic acid (Triflic Acid)Sulfonated Styrene-Divinylbenzene Copolymer (Amberlyst-15)
Yield 67-71%[1]~80% (estimated for similar DCPD esterification)[2]
Purity (Major Isomer) >90%[1]High (Assumed, requires specific analysis)
Reaction Temperature 110-140 °C[3]80-120 °C[4]
Reaction Time 1-10 hours[3]4-8 hours[4]
Catalyst Loading 0.1-0.5 wt%5-10 wt%
Solvent Toluene (B28343) (optional)[3]Toluene[4]

Table 2: Environmental and Safety Considerations

ParameterEstablished Method (Triflic Acid)New Synthetic Route (Amberlyst-15)
Catalyst Separation Neutralization and distillation[3]Simple filtration[5]
Catalyst Reusability Not reusableReusable for multiple cycles with regeneration[2][5]
Waste Products Acidic aqueous waste, distillation residuesMinimal acidic waste, solvent for recycling
Safety Hazards Triflic acid is highly corrosive and can cause severe burns and respiratory irritation.Amberlyst-15 is a solid, non-volatile catalyst, posing lower handling risks.
Green Chemistry Principles Less favorable due to corrosive catalyst and waste generation.More favorable due to catalyst recyclability and reduced waste.

Experimental Protocols

Established Method: Triflic Acid Catalyzed Synthesis

This protocol is based on established industrial practices for the synthesis of this compound.

Materials:

  • Dicyclopentadiene (DCPD)

  • Acetic Acid

  • Trifluoromethanesulfonic acid (Triflic Acid)

  • Toluene (optional)

  • Sodium Hydroxide (B78521) solution (for neutralization)

Procedure:

  • A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with acetic acid and a catalytic amount of triflic acid (0.1-0.5 wt% based on DCPD).

  • The mixture is heated to the reaction temperature of 110-140 °C.

  • Dicyclopentadiene is added dropwise to the heated mixture over a period of 1-2 hours, maintaining the reaction temperature.

  • The reaction mixture is stirred at the same temperature for an additional 1-8 hours until the desired conversion is achieved (monitored by GC).

  • After cooling, the reaction mixture is neutralized with a sodium hydroxide solution.

  • The organic layer is separated, and the product is purified by fractional distillation under reduced pressure to yield this compound.

New Synthetic Route: Solid Acid Catalyst (Amberlyst-15)

This protocol outlines a greener approach to this compound synthesis using a reusable solid acid catalyst.

Materials:

  • Dicyclopentadiene (DCPD)

  • Acetic Acid

  • Amberlyst-15 catalyst

  • Toluene

Procedure:

  • A reaction flask is charged with dicyclopentadiene, acetic acid, toluene, and Amberlyst-15 catalyst (5-10 wt% based on DCPD).

  • The mixture is heated to 80-120 °C and stirred vigorously to ensure good contact between the reactants and the catalyst.

  • The reaction progress is monitored by Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The Amberlyst-15 catalyst is recovered by simple filtration. The catalyst can be washed with a solvent (e.g., toluene or acetone) and dried for reuse in subsequent batches.

  • The filtrate, containing the product, is then subjected to fractional distillation under reduced pressure to isolate pure this compound.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes and the decision-making process for selecting a synthesis method.

Synthesis_Comparison cluster_Established Established Method: Triflic Acid Catalysis cluster_New New Route: Solid Acid Catalysis start_E Reactants: DCPD, Acetic Acid reaction_E Reaction: Triflic Acid Catalyst 110-140°C, 1-10h start_E->reaction_E workup_E Workup: Neutralization reaction_E->workup_E purification_E Purification: Distillation workup_E->purification_E waste_E Waste: Acidic Aqueous Stream workup_E->waste_E product_E Product: This compound purification_E->product_E start_N Reactants: DCPD, Acetic Acid reaction_N Reaction: Amberlyst-15 Catalyst 80-120°C, 4-8h start_N->reaction_N separation_N Catalyst Separation: Filtration reaction_N->separation_N purification_N Purification: Distillation separation_N->purification_N catalyst_recycle Catalyst Recycle separation_N->catalyst_recycle product_N Product: This compound purification_N->product_N Decision_Flowchart start Select Synthesis Route for This compound criteria Key Considerations: - Yield & Purity - Cost - Environmental Impact - Safety start->criteria established Established Method: Triflic Acid criteria->established High Yield is Critical new_route New Route: Solid Acid Catalyst criteria->new_route Sustainability is a Priority decision_E High Throughput Existing Infrastructure established->decision_E decision_N Green Chemistry Focus Reduced Waste Simplified Workup new_route->decision_N

References

Safety Operating Guide

Navigating the Safe Disposal of Tricyclodecenyl Acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Tricyclodecenyl acetate (B1210297), a common fragrance and flavoring agent. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, eye and face protection, and ensuring adequate ventilation in the handling area.[1][2] In the event of a spill, prevent further leakage and avoid breathing vapors.[1][2] Spilled material should be absorbed with an inert, non-combustible material such as sand or earth and collected into a suitable, closed container for disposal.[1][2] All sources of ignition should be removed from the area.[1]

Step-by-Step Disposal Protocol

The disposal of Tricyclodecenyl acetate must be conducted in a manner that prevents its release into the environment, as it is very toxic to aquatic life with long-lasting effects.[3] Do not allow the chemical to enter drains, sewers, or waterways.[3]

  • Waste Identification and Collection:

    • Clearly label all waste containers with the chemical name "this compound" and appropriate hazard warnings.

    • Collect waste this compound, including any contaminated absorbent materials from spills, in a suitable and closed container.[1][3]

  • Engage a Licensed Waste Disposal Contractor:

    • The disposal of this chemical must be handled by a licensed and qualified waste disposal company.[2]

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe handling and disposal.

  • Container Disposal:

    • Empty containers may retain product residue and should be treated as hazardous waste.[3]

    • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]

    • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

    • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

  • Regulatory Compliance:

    • All disposal activities must be carried out in strict accordance with all applicable local, regional, national, and international regulations.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for risk assessment and safe handling.

PropertyValueSource
Melting Point / Freezing Point36.75 °C[1]
Boiling Point147 °C at 960 hPa[1]
Flash Point101.8 °C[4]
Oral LD50 (rat)5000 mg/kg bw[1]
Dermal LD50 (rat)> 2000 mg/kg bw[1]
Inhalation LCLo (rat)1010 mg/m³[1]
Refractive Index1.4930 - 1.4970 at 20 °C[3]
Solubility in WaterInsoluble[3]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary steps are taken to handle the chemical waste safely and in compliance with regulations.

cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_container_disposal Empty Container Disposal A Identify Tricyclodecenyl Acetate Waste B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Collect Waste in a Labeled, Closed Container B->C D Store in a Designated Waste Area C->D H Triple-Rinse Container C->H For Empty Containers E Contact Licensed Waste Disposal Contractor D->E F Provide SDS to Contractor E->F G Arrange for Waste Pickup and Disposal F->G I Recycle/Recondition or Puncture and Landfill H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tricyclodecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Tricyclodecenyl acetate (B1210297).

This guide provides crucial procedural guidance for the safe handling and disposal of Tricyclodecenyl acetate in a laboratory setting. By adhering to these protocols, you can minimize exposure risks and ensure a safe research environment.

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. This data, summarized in the table below, informs the necessary safety precautions and engineering controls.

PropertyValueSource
Appearance Colorless to pale yellow viscous liquid.[1][2][3]
Odor Strong, lasting fresh and woody aroma.[1][2][3]
Boiling Point 147 °C at 960 hPa / 258.4 °C at 760 mmHg.[1][4]
Flash Point 101.8 °C / > 100 °C.[1][5]
Density 1.0240 - 1.077 g/cm³ at 20-25 °C.[1][2][5]
Vapor Pressure 0.0137 mmHg at 25°C.[1][6]
Water Solubility Insoluble (10μg/L at 30℃).[2][7]
Solubility in Organic Solvents Soluble in ethanol (B145695) and oils.[2][3]
Toxicological Data

This compound is considered to have low acute toxicity. However, it is essential to be aware of the following toxicological data to inform risk assessments.

Toxicity EndpointValueSpeciesSource
Acute Oral LD50 > 5,000 mg/kgRat[2][4]
Acute Dermal LD50 > 2,000 mg/kgRat[4]
Acute Inhalation LCLo 1,010 mg/m³Rat[4]
Skin Sensitization Not a safety concern under current declared levels of use.Guinea Pig
Genotoxicity Not genotoxic.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical. The following sections provide step-by-step guidance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following recommendations are based on standard laboratory procedures.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, minimum thickness 0.11 mm). Breakthrough time should be > 480 minutes.[7]Prevents skin contact. Gloves must be inspected before use and hands should be washed and dried after removal.[4]
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved goggles.[7]Protects eyes from splashes.
Skin and Body Protection Laboratory coat, long-sleeved shirt, and long pants. Impervious clothing may be necessary for larger quantities.[7][8]Minimizes skin exposure.
Respiratory Protection Not typically required with adequate ventilation. If ventilation is inadequate or for aerosol-generating procedures, use a NIOSH-approved respirator with an organic vapor cartridge.[7]Protects against inhalation of vapors or mists.
Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

Experimental Workflow for this compound prep Preparation ppe Don Appropriate PPE prep->ppe Step 1 vent Ensure Adequate Ventilation (Fume Hood) ppe->vent Step 2 handling Handling Procedure (Weighing, Transferring, Mixing) vent->handling Step 3 spill Spill Kit Accessible handling->spill decon Decontamination (Clean work area and equipment) handling->decon Step 4 waste Waste Disposal decon->waste Step 5 remove_ppe Remove PPE waste->remove_ppe Step 6 wash Wash Hands Thoroughly remove_ppe->wash Step 7

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation : Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible.[4] Prepare all necessary equipment and materials in a designated, well-ventilated area, preferably a chemical fume hood.[4]

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as detailed in the table above.

  • Ventilation : Work in a well-ventilated area. For procedures that may generate vapors or aerosols, a chemical fume hood is mandatory.[4]

  • Handling :

    • Avoid contact with skin and eyes.[4]

    • Use non-sparking tools to prevent ignition sources.[4]

    • When transferring, pour slowly to minimize splashing.

    • Keep containers tightly closed when not in use.[4]

  • Decontamination : After handling, decontaminate all surfaces and equipment using an appropriate solvent and then soap and water.

  • Waste Disposal : Dispose of all waste, including empty containers and contaminated materials, according to the disposal plan outlined below.

  • Post-Handling : Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water.[4]

Emergency Procedures
EmergencyProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing.[4] If irritation persists, seek medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.[9]
Inhalation Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Spill Evacuate the area.[4] Remove all ignition sources.[4] Ventilate the area.[9] Wear appropriate PPE.[4] Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite).[9] Collect the absorbed material into a suitable, closed container for disposal.[4]
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, labeled, and sealed container.

    • Do not mix with incompatible wastes.

    • Empty containers may retain product residue and should be treated as hazardous waste.[7]

  • Disposal Method :

    • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[7][9]

    • The preferred disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

    • Do not discharge into drains, water courses, or onto the ground.[7]

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.

PPE Selection for this compound Handling start Start: Assess Handling Procedure small_scale Small Scale, Low Exposure Potential (e.g., weighing small quantities in fume hood) start->small_scale large_scale Large Scale or High Exposure Potential (e.g., large volume transfer, potential for splashing) start->large_scale base_ppe Base PPE: - Safety Glasses with Side Shields - Lab Coat - Chemical Resistant Gloves (Butyl Rubber) small_scale->base_ppe enhanced_ppe Enhanced PPE: - Base PPE + - Chemical Goggles - Impervious Clothing - Respiratory Protection (if ventilation is inadequate) large_scale->enhanced_ppe

Caption: Decision tree for selecting appropriate PPE for handling this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.